molecular formula C12H14O3 B1597659 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one CAS No. 50544-72-4

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B1597659
CAS No.: 50544-72-4
M. Wt: 206.24 g/mol
InChI Key: OGVKPSHYVRAUCB-UHFFFAOYSA-N
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Description

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one (CAS 50544-72-4) is a high-purity chromanone derivative supplied at 97% purity . This compound belongs to the class of 4H-chromenes, which are bicyclic oxygen heterocycles known as important structural motifs in drug discovery due to their versatile biological profiles . Chromanones, the 2,3-dihydro derivatives of chromones, are characterized by the absence of a C-2/C-3 double bond in their structure . Researchers value this scaffold for its significant potential in various life science applications. Compounds based on the 2H/4H-chromene core have been reported to exhibit a range of exciting biological activities, including anticancer, antimicrobial, anticholinesterase, and antituberculosis properties . In anticancer research, some 4H-chromene analogs are known to induce apoptosis by interacting with tubulin at the colchicine binding sites, thereby obstructing tubulin polymerization and leading to G2/M cell-cycle arrest . This high-quality compound is intended for Research Use Only and is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-hydroxy-2,2,8-trimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-9(13)5-4-8-10(14)6-12(2,3)15-11(7)8/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVKPSHYVRAUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(CC2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369485
Record name 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50544-72-4
Record name 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Elusive Origins: A Technical Guide to 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigma of a Substituted Chromenone

The chromone scaffold, a benzopyran-4-one core, is a recurring motif in a vast array of natural products exhibiting a wide spectrum of biological activities. This has rendered it a "privileged structure" in the realm of medicinal chemistry and drug discovery. While numerous chromone derivatives have been isolated from terrestrial and marine organisms, the specific compound 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one remains notably absent from the current body of scientific literature as a characterized natural product. This technical guide, therefore, ventures into the known territories of closely related chromones to provide a comprehensive understanding of their natural sources, biosynthesis, and isolation, thereby offering a predictive framework for the potential origins and significance of this elusive molecule.

The Chromone Landscape: A Survey of Natural Diversity

Chromones and their dihydro derivatives (chromanones) are widely distributed secondary metabolites found predominantly in the plant kingdom, with notable occurrences in fungi and bacteria.[1][2] Prominent plant families that are rich sources of these compounds include the Fabaceae, Myrtaceae, and Asphodelaceae.[3] Genera such as Aloe, Aquilaria, Cassia, and Saposhnikovia are well-documented producers of a diverse array of chromone structures.[1] Fungal genera, including Aspergillus, Mycosphaerella, and Penicillium, have also been identified as sources of bioactive chromones.[1][4]

The structural diversity within this class is vast, arising from different oxygenation patterns, C- and O-glycosylation, and the presence of various alkyl and aryl substituents.[2] Of particular relevance to the target molecule are chromones bearing methyl and gem-dimethyl substitutions.

The Quest for Trimethylated Dihydrochromenones: A Trail of Analogs

While a direct natural source for this compound is yet to be identified, several structurally related compounds have been isolated, providing valuable clues.

Table 1: Naturally Occurring Chromones with Structural Similarities

Compound NameStructureNatural Source(s)Reference(s)
5-methoxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-oneCassia pumila[1]
2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-oneCassia pumila[1]
(3R,4R)-2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromaneAgeratina grandifolia[5]
7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-oneNot specified as natural[6]

The presence of the 2,2-dimethyl (gem-dimethyl) group is a key feature of the target molecule. This structural motif is found in natural products isolated from plants like Cassia pumila.[1] The biosynthesis of such gem-dimethyl groups in polyketide-derived natural products is an area of active research and is understood to involve specific enzymatic machinery.[7][8]

Biosynthetic Postulates: A Hypothetical Pathway

Chromones are typically biosynthesized via the polyketide pathway.[2] The core benzo-γ-pyrone ring system is formed through the condensation of acetate units, followed by cyclization and aromatization.

The biosynthesis of this compound can be hypothetically envisioned to proceed through a similar pathway with additional modifications:

  • Polyketide Chain Assembly: A polyketide synthase (PKS) would catalyze the condensation of malonyl-CoA units to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain would undergo intramolecular cyclization and subsequent aromatization to form a dihydroxylated chromone precursor.

  • Methylation Events: Specific methyltransferases would catalyze the methylation at the C-8 position and potentially the formation of the gem-dimethyl group at C-2. The formation of the gem-dimethyl group is a less common but known modification in polyketide biosynthesis.[7]

  • Reduction: A reductase enzyme would catalyze the reduction of the C2-C3 double bond to yield the dihydrochromenone core.

The following diagram illustrates a plausible, albeit hypothetical, biosynthetic workflow.

Biosynthetic Pathway Hypothetical Biosynthetic Workflow for this compound A Malonyl-CoA + Acetyl-CoA B Polyketide Synthase (PKS) A->B C Linear Polyketide Chain B->C D Cyclization & Aromatization C->D E Dihydroxylated Chromone Precursor D->E F Methylation (C-8) E->F SAM-dependent Methyltransferase G Gem-Dimethylation (C-2) F->G Methyltransferase(s) H Reduction (C2-C3) G->H Reductase I This compound H->I

Caption: Hypothetical biosynthetic pathway.

Extraction and Isolation: A Generalized Protocol

While a specific protocol for the target molecule is unavailable due to its unconfirmed natural occurrence, a general workflow for the extraction and isolation of chromones from plant material can be adapted.

Step-by-Step Methodology:

  • Sample Preparation:

    • Air-dry the plant material (e.g., leaves, stems, roots) at ambient temperature to minimize enzymatic degradation.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a cellulose thimble and perform continuous extraction with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) for several hours.

    • Maceration/Sonication: Alternatively, suspend the powdered material in a solvent and agitate through stirring or sonication at room temperature for a defined period.

  • Solvent Removal and Fractionation:

    • Concentrate the crude extract under reduced pressure using a rotary evaporator.

    • The crude extract can be further fractionated by liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Purification:

    • Column Chromatography: Subject the desired fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to achieve initial separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, utilize preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate the pure compound.

  • Structure Elucidation:

    • The structure of the isolated compound is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The following diagram illustrates a generalized workflow for the isolation of chromones.

Isolation Workflow Generalized Workflow for Chromone Isolation A Plant Material B Drying & Grinding A->B C Extraction (e.g., Soxhlet, Maceration) B->C D Crude Extract C->D E Solvent Partitioning D->E F Fractions (e.g., Hexane, EtOAc, BuOH) E->F G Column Chromatography F->G H Semi-purified Fractions G->H I Preparative HPLC H->I J Pure Chromone I->J K Structure Elucidation (NMR, MS, etc.) J->K

Caption: Generalized workflow for chromone isolation.

Potential Biological Significance and Future Directions

The chromone nucleus is associated with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][4] The specific substitution pattern of this compound, with its hydroxyl and multiple methyl groups, suggests potential for interesting biological properties. The gem-dimethyl group, for instance, can enhance lipophilicity and metabolic stability.[7]

The lack of confirmed natural sources for this compound presents an intriguing challenge and a research opportunity. Future efforts could focus on:

  • Targeted Metabolomic Screening: Employing advanced analytical techniques like LC-MS/MS to screen extracts from a wide range of organisms, particularly from genera known to produce diverse chromones, for the presence of this specific molecule.

  • Synthetic Approaches and Biological Evaluation: Chemical synthesis of this compound would provide a pure standard for analytical purposes and allow for the investigation of its biological activities.[9][10]

  • Bioinformatic and Genomic Mining: Searching for putative PKS and methyltransferase gene clusters in the genomes of chromone-producing organisms that could potentially synthesize this compound.

Conclusion

While the natural origins of this compound remain to be discovered, the rich chemistry and biology of the broader chromone family provide a solid foundation for further investigation. By understanding the biosynthesis, isolation, and biological activities of its known analogs, researchers are better equipped to search for this elusive molecule and unlock its potential therapeutic applications. The journey to uncover its natural sources continues, promising exciting avenues for natural product discovery and drug development.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. [Link]

  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. MDPI. [Link]

  • Synthesis and biological activity of 5-methylidene 1,2-dihydrochromeno[3,4-f]quinoline derivatives as progesterone receptor modulators. PubMed. [Link]

  • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Source not available.
  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. ResearchGate. [Link]

  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]

  • Health benefits of chromones: common ingredients of our daily diet. ResearchGate. [Link]

  • Hymecromone - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • List of some important chromones found in natural resources. ResearchGate. [Link]

  • (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One. PubChem. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

  • (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]

  • Divergent Mechanistic Routes for the Formation of gem‐Dimethyl Groups in the Biosynthesis of Complex Polyketides. Scilit. [Link]

  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. ResearchGate. [Link]

  • 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID. PubChem. [Link]

  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. [Link]

  • Biological activity of 3-formylchromones and related compounds. PubMed. [Link]

  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. MDPI. [Link]

  • Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. [Link]

  • Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. PubMed. [Link]

  • Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central. [Link]

  • Access to 2,3-dihydro-4 H -furo[3,2- c ]chromen-4-ones based on the mechanistic study of the formation of a tiny amount of byproduct isolated from Mn(III)-based oxidation of 1-(2-methoxynaphthalen-1-yl)butane-1,3-. ResearchGate. [Link]

  • 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. PubChem. [Link]

  • H3K36 trimethylation-mediated biological functions in cancer. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 7-Hydroxy-2,2,8-trimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-chromanone core is a privileged heterocyclic scaffold that forms the backbone of numerous natural products and synthetic compounds with significant therapeutic potential. The specific analogue, 7-Hydroxy-2,2,8-trimethyl-4-chromanone, combines key structural features—a phenolic hydroxyl group and alkyl substitutions—that suggest a range of potent biological activities. While direct research on this precise molecule is limited, this guide synthesizes data from closely related 7-hydroxy-4-chromanone derivatives to provide a comprehensive overview of its predicted biological profile and the methodologies for its evaluation. This document explores its potential as an antioxidant, anti-inflammatory, anticancer, and antimicrobial agent, providing detailed mechanistic insights and robust experimental protocols to empower further research and drug discovery initiatives.

Introduction: The 4-Chromanone Scaffold

Chromanones (2,3-dihydro-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants and fungi.[1][2] They are structurally related to chromones but lack the C2-C3 double bond, a seemingly minor difference that results in significant variations in their biological activities.[3] The chromanone framework is a cornerstone in medicinal chemistry, serving as a versatile template for designing molecules with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1]

Significance of Substitutions: The 7-Hydroxy and Trimethyl Groups

The therapeutic potential of a chromanone derivative is heavily influenced by the nature and position of its substituents.

  • 7-Hydroxy Group: The hydroxyl group at the C-7 position is a critical determinant of biological activity. As a phenolic moiety, it is an excellent hydrogen donor, which is the foundational characteristic for potent antioxidant and free-radical scavenging activity.[4][5] This feature is crucial for mitigating oxidative stress, a key pathological driver in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.

  • 2,2,8-Trimethyl Groups: The presence of methyl groups contributes to the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake, potentially increasing bioavailability and efficacy. The gem-dimethyl groups at the C-2 position can provide steric hindrance, which may influence interactions with specific enzymes or receptors and improve metabolic stability. The C-8 methyl group can further modulate electronic properties and steric profile.

This unique combination of a reactive phenolic hydroxyl group and lipophilic methyl groups makes 7-Hydroxy-2,2,8-trimethyl-4-chromanone a compelling candidate for drug discovery.

Predicted Biological Activities & Mechanisms of Action

Based on extensive literature on related analogues, 7-Hydroxy-2,2,8-trimethyl-4-chromanone is predicted to exhibit the following biological activities.

Antioxidant Activity

The primary predicted activity is potent antioxidant action, driven by the 7-hydroxy group. This group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions.

Mechanism: The mechanism involves direct scavenging of free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The antioxidant capacity is directly related to the stability of the resulting phenoxyl radical, which can be influenced by other substituents on the aromatic ring.

Supporting Evidence: Numerous studies on 7-hydroxychromanones and related structures have demonstrated significant antioxidant effects, often superior to standards like Trolox (a vitamin E analog).[1][5] A US patent specifically identifies 7-hydroxychromones as a class of potent antioxidants capable of inhibiting lipid peroxidation and suppressing ROS generation.[4]

Anti-inflammatory Activity

Chronic inflammation is linked to a multitude of diseases. Chromanone derivatives have shown promise in modulating inflammatory pathways.

Mechanism: A key mechanism for anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα.[6] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus.[7] In the nucleus, it activates the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to the production of inflammatory mediators like prostaglandins and nitric oxide (NO). 7-Hydroxy-chromanones may inhibit this cascade by preventing IκBα degradation or blocking NF-κB nuclear translocation.

G NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation Compound 7-Hydroxy-4-chromanone (Predicted Action) Compound->NFkB_nuc Blocks Translocation IKK IKK Compound->IKK Inhibits IkBa IkBa Compound->IkBa Prevents Degradation

Caption: A logical workflow for the initial biological evaluation of the target compound.

In Vitro Cytotoxicity: MTT Assay

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. [8][9]The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a normal control cell line (e.g., HMEC-1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of 7-Hydroxy-2,2,8-trimethyl-4-chromanone in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. [11]5. Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [12]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. [11]Mix thoroughly by pipetting to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [8]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antioxidant Capacity: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, neutralizing it. [13]This reduction causes the color of the DPPH solution to change from deep violet to pale yellow, which is measured as a decrease in absorbance at 517 nm. [14] Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. [14]Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic acid or Trolox) in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to the wells. [15]3. Initiate Reaction: Add 180-200 µL of the DPPH working solution to each well and mix. Prepare a blank containing only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [15]5. Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Anti-inflammatory Potential: Nitric Oxide (Griess) Assay

Principle: This assay quantifies nitric oxide (NO) production by measuring its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound that absorbs light at 540 nm. [16][17]A reduction in NO production in cells stimulated with an inflammatory agent (like lipopolysaccharide, LPS) indicates anti-inflammatory activity.

Methodology:

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach ~80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus, typically LPS (1 µg/mL), to all wells except the negative control. Incubate for 18-24 hours.

  • Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant. [16]6. Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only treated cells.

Mechanism of Action: Western Blot for NF-κB Pathway

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a sample. To assess NF-κB activation, one can measure the levels of phosphorylated IκBα (p-IκBα) and the amount of the p65 subunit that has translocated into the nucleus. [6][7] Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7) with the test compound and/or LPS as described in the Griess assay.

  • Fractionation (Optional but Recommended): Lyse the cells and separate the cytoplasmic and nuclear fractions using a specialized kit. [18]This is the most direct way to measure p65 translocation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis. 5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding. 7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic or Lamin B1 for nuclear fractions). [19]8. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 9. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. A decrease in nuclear p65 or an inhibition of IκBα phosphorylation/degradation in compound-treated cells compared to LPS-only cells indicates pathway inhibition.

Synthesis and Characterization

While the specific synthesis of 7-Hydroxy-2,2,8-trimethyl-4-chromanone is not explicitly detailed in the surveyed literature, a general synthetic route can be proposed based on established methods for similar structures. A common approach involves the Pechmann condensation or a related cyclization reaction. [20][21]For instance, a plausible route could start from 2,5-dimethylresorcinol, which would be acylated and then cyclized to form the chromanone ring. The final structure would be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion and Future Perspectives

7-Hydroxy-2,2,8-trimethyl-4-chromanone is a molecule of significant scientific interest, positioned at the intersection of proven pharmacophores. The 7-hydroxy-4-chromanone core strongly predicts a profile rich in antioxidant, anti-inflammatory, and anticancer activities. The additional methyl groups are likely to enhance its pharmacokinetic properties.

This guide provides the foundational knowledge and detailed experimental frameworks necessary for the systematic evaluation of this compound. Future research should focus on its total synthesis, followed by the rigorous application of the described in vitro assays. Promising results would warrant progression to more complex studies, including the elucidation of specific molecular targets, in vivo efficacy in animal models of disease, and comprehensive pharmacokinetic and toxicological profiling. The exploration of this and related chromanone derivatives holds considerable promise for the development of novel therapeutics to address unmet needs in oncology, inflammatory diseases, and beyond.

References

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry.
  • MTT assay protocol. Abcam.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
  • DPPH Antioxidant Assay. G-Biosciences.
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). Novus Biologicals.
  • Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry.
  • New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. Drug Development Research.
  • Antioxidant Assays.
  • Cell Viability Assays. NCBI Bookshelf.
  • Nitric Oxide Assay?.
  • Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines.
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. PubMed.
  • Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. PMC - NIH.
  • Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
  • Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs.
  • Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
  • DPPH Antioxidant Assay Kit. Zen-Bio.
  • US8110555B2 - 7-hydroxy chromones as potent antioxidants.
  • Nitric Oxide Assay (NO).
  • What will be the best way to test NFkb activation via western blot?.
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Semantic Scholar.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some deriv
  • Antibacterial activity of chromone-tetrazoles and fluorine-containing...
  • NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals.
  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. NIH.
  • Antioxidant activity of 7-Hydroxy flavone isolated from methanolic leaf extract of A. officinalis.
  • 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. PubMed.
  • Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides.
  • Synthesis of 7-hydroxychroman-4-one
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing.
  • Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central.
  • NF-kappaB Pathway Antibody Sampler Kit #9936. Cell Signaling Technology.
  • Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H...
  • Antioxidant Activity of N
  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

An In-depth Technical Guide to the Chemical Properties of 7-Hydroxy-2,2,8-trimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, framework is a privileged heterocyclic structure prominently featured in a vast array of natural products and synthetic molecules of significant biological importance.[1][2] This scaffold, characterized by a benzene ring fused to a dihydropyranone system, serves as a cornerstone for various classes of bioactive compounds, including flavonoids and isoflavonoids.[3] The absence of the C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, leading to distinct conformational flexibility and often, a different spectrum of biological activities.[1] These activities are extensive, ranging from antimicrobial and anticancer to anti-inflammatory and antioxidant properties, making the chroman-4-one skeleton a focal point in medicinal chemistry and drug discovery.[3]

This guide provides a detailed technical overview of a specific derivative, 7-Hydroxy-2,2,8-trimethylchroman-4-one . We will delve into its chemical and physical properties, propose a robust synthetic strategy, predict its spectroscopic characteristics, and explore its potential reactivity and biological significance, grounding our discussion in established chemical principles and data from closely related analogues.

Chemical and Physical Properties

While extensive experimental data for 7-Hydroxy-2,2,8-trimethylchroman-4-one is not widely published, key identifiers and physical properties have been reported, providing a solid foundation for its characterization.

PropertyValueSource
IUPAC Name 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one-
CAS Number 50544-72-4[4]
Molecular Formula C₁₂H₁₄O₃[5]
Molecular Weight 206.24 g/mol [5]
Melting Point 181 °C[4]
Appearance Predicted to be a crystalline solid at room temperature-
Solubility Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and acetone; sparingly soluble in water.-

Synthesis and Mechanistic Insights: A Proposed Synthetic Route

The synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one can be logically achieved through an acid-catalyzed cyclization reaction between 2-methylresorcinol and 3,3-dimethylacrylic acid (also known as senecioic acid). This method is a variation of the well-established synthesis of chromanones from phenols and α,β-unsaturated acids.[2][6]

The reaction proceeds via a two-step mechanism:

  • Friedel-Crafts Acylation: The initial step involves the electrophilic acylation of the electron-rich aromatic ring of 2-methylresorcinol by the protonated 3,3-dimethylacrylic acid. The hydroxyl groups of the resorcinol are strong activating groups, directing the acylation to the ortho or para positions. Due to the presence of the methyl group at C2, the most likely position for acylation is C4 (para to one hydroxyl and ortho to the other), which is sterically accessible.

  • Intramolecular Michael Addition: Following the acylation, the phenolic hydroxyl group at the ortho position to the newly formed acyl chain attacks the β-carbon of the α,β-unsaturated ketone in an intramolecular Michael addition. This cyclization step forms the dihydropyranone ring, yielding the final chroman-4-one product.

Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed as both the catalyst and solvent for this type of reaction, as they promote both the acylation and the subsequent cyclization.

Diagram of Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product 2_methylresorcinol 2-Methylresorcinol catalyst Polyphosphoric Acid (PPA) / Heat 2_methylresorcinol->catalyst 3_3_dimethylacrylic_acid 3,3-Dimethylacrylic Acid 3_3_dimethylacrylic_acid->catalyst product 7-Hydroxy-2,2,8-trimethylchroman-4-one catalyst->product Friedel-Crafts Acylation & Intramolecular Michael Addition

Caption: Proposed synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one.

Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylresorcinol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the resorcinol) to the flask.

  • Heating: Heat the reaction mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Extraction: The resulting precipitate can be filtered or the aqueous mixture can be extracted with a suitable organic solvent such as ethyl acetate.

  • Purification: The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. After drying over anhydrous sodium sulfate and concentrating under reduced pressure, the crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

Based on the structure of 7-Hydroxy-2,2,8-trimethylchroman-4-one and published data for analogous compounds, the following spectroscopic characteristics are predicted:[7][8]

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.5-7.8 ppm), corresponding to the protons at C5 and C6. The coupling constant would be typical for ortho-coupling (J ≈ 8-9 Hz).

  • Methylene Protons (C3): A singlet is expected around δ 2.7-2.8 ppm for the two protons at the C3 position.

  • Methyl Protons (C2): A singlet integrating to six protons for the two methyl groups at the C2 position is predicted to appear in the upfield region, around δ 1.4-1.5 ppm.

  • Methyl Proton (C8): A singlet for the methyl group on the aromatic ring at C8 would likely be found around δ 2.1-2.2 ppm.

  • Hydroxyl Proton (C7-OH): A broad singlet for the phenolic hydroxyl group, which may appear over a wide chemical shift range depending on the solvent and concentration, but typically downfield (δ 5.0-10.0 ppm).

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C4): A signal in the highly deshielded region, expected around δ 190-195 ppm.

  • Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 100-165 ppm. The carbon attached to the hydroxyl group (C7) and the oxygen of the pyran ring (C8a) would be the most downfield in this region.

  • Quaternary Carbon (C2): The signal for the C2 carbon is expected around δ 75-80 ppm.

  • Methylene Carbon (C3): The signal for the C3 carbon should appear around δ 45-50 ppm.

  • Methyl Carbons: The two methyl carbons at C2 would give a signal around δ 25-30 ppm, and the C8 methyl carbon would appear at a slightly lower field, around δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the conjugated ketone carbonyl group.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the aryl ether C-O bond.

  • Aromatic C=C Stretch: Several bands of medium intensity in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 206. Fragmentation would likely involve the loss of a methyl group (M-15) to give a stable ion, and potentially a retro-Diels-Alder reaction, which is characteristic of chromanone structures.

Reactivity and Derivatization Potential

The structure of 7-Hydroxy-2,2,8-trimethylchroman-4-one offers several sites for chemical modification, making it a versatile intermediate for the synthesis of a diverse library of compounds.

Diagram of Reactivity Sites

G cluster_molecule 7-Hydroxy-2,2,8-trimethylchroman-4-one cluster_reactions Potential Reactions C4 C4=O carbonyl_chem Carbonyl Chemistry (e.g., reduction, oximation) C4->carbonyl_chem Nucleophilic attack C7_OH C7-OH etherification O-Alkylation/ O-Acylation C7_OH->etherification Alkylation/Acylation Aromatic_Ring Ring A eas Electrophilic Aromatic Substitution (EAS) Aromatic_Ring->eas e.g., Halogenation C3 C3 alpha_func α-Functionalization C3->alpha_func Enolate formation

Caption: Key reactivity sites on the 7-Hydroxy-2,2,8-trimethylchroman-4-one scaffold.

  • Phenolic Hydroxyl Group (C7-OH): This is a highly reactive site. It can be readily alkylated or acylated to produce a variety of ethers and esters, respectively. This modification can be used to alter the compound's solubility and lipophilicity, which can have a significant impact on its biological activity.[7]

  • Carbonyl Group (C4=O): The ketone at the C4 position can undergo a range of standard carbonyl reactions. It can be reduced to the corresponding alcohol, converted to an oxime or hydrazone, or serve as a site for Wittig-type reactions.

  • Aromatic Ring: The benzene ring is activated by the hydroxyl and ether oxygen groups, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The positions ortho and para to the activating groups (C6 and C5) are the most likely sites for substitution.

  • α-Carbon (C3): The methylene group at C3 is adjacent to the carbonyl group, allowing for α-functionalization via enolate chemistry. For instance, it can be brominated and subsequently used in substitution reactions.[9]

Evaluation of Biological Potential

While specific biological studies on 7-Hydroxy-2,2,8-trimethylchroman-4-one are scarce in the available literature, the broader class of chroman-4-one derivatives has demonstrated a wide spectrum of pharmacological activities. It is plausible that this compound could exhibit similar properties.

  • Antimicrobial Activity: Many chroman-4-one derivatives have been reported to possess antibacterial and antifungal properties.[7][10] The specific substitution pattern on the chroman-4-one core is crucial for determining the potency and spectrum of this activity.

  • Anticancer Activity: The chroman-4-one scaffold is present in numerous compounds that have been investigated for their cytotoxic effects against various cancer cell lines.[11][12] For instance, certain derivatives have been shown to induce apoptosis and cell cycle arrest.

  • Antioxidant Properties: The phenolic hydroxyl group is a key structural feature that often imparts antioxidant activity, enabling the molecule to act as a free radical scavenger.

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the specific biological profile of 7-Hydroxy-2,2,8-trimethylchroman-4-one.

Conclusion

7-Hydroxy-2,2,8-trimethylchroman-4-one is a member of the versatile and biologically significant chroman-4-one family of heterocyclic compounds. While detailed experimental data for this specific molecule is limited, its chemical properties, spectroscopic signature, and reactivity can be reliably predicted based on established chemical principles and the behavior of closely related analogues. Its structure presents multiple opportunities for chemical modification, making it an attractive target for the development of new derivatives with potential applications in medicinal chemistry and drug discovery. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation into its unique chemical and biological characteristics.

References

  • Al-Hussain, S. A., & Ali, M. R. (2020). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 25(23), 5758. Available from: [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Available from: [Link]

  • Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., ... & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. Available from: [Link]

  • Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. Available from: [Link]

  • Khan, K. M., et al. (2003). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Natural Product Research, 17(2), 115-125. Available from: [Link]

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(55), 29249-29254. Available from: [Link]

  • Gazizov, A., Smolobochkin, A., Burilov, A. R., & Pudovik, M. A. (2015). Synthesis of functionalized diarylbutane derivatives by the reaction of 2-methylresorcinol with γ-ureidoacetals. Russian Journal of General Chemistry, 85(8), 1930-1933. Available from: [Link]

  • Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Antioxidants, 13(2), 195. Available from: [Link]

  • Al-Hussain, S. A., & Ali, M. R. (2020). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 25(23), 5758. Available from: [Link]

  • SpectraBase. (n.d.). 7-Hydroxy-4-methyl-8-nitrocoumarin. Available from: [Link]

  • Fridén-Saxin, M., et al. (2009). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Göteborgs universitet. Available from: [Link]

  • Alfa Chemical Co., Ltd. (2022). Application and production of 3,3-Dimethylacrylic acid. Available from: [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Available from: [Link]

  • Alfa Chemical Co., Ltd. (2022). Application and production of 3,3-Dimethylacrylic acid. Available from: [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. Available from: [Link]

  • PubChem. (n.d.). 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. Available from: [Link]

  • ResearchGate. (n.d.). a¹H NMR and b¹³C spectrum of 7-Hydroxy 4-methylcoumarine. Available from: [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one (CAS 50544-72-4)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Chromanone Scaffold - A Privileged Structure in Medicinal Chemistry

The chromanone (2,3-dihydro-4H-chromen-4-one) framework is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of significant biological importance.[1][2] As a "privileged structure," its rigid bicyclic system serves as a versatile template for the design of therapeutic agents targeting a wide array of biological targets.[3] Chromone and chromanone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][4][5][6][7] This guide focuses on a specific, yet representative, member of this class: 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one (CAS 50544-72-4). While this particular molecule is not extensively documented in the scientific literature, its structural motifs—a hydroxylated aromatic ring and a trimethyl-substituted dihydropyranone ring—suggest a rich potential for biological activity.

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals. It outlines a plausible synthetic pathway, details robust analytical methods for structural confirmation and purity assessment, and proposes a logical workflow for the preliminary biological evaluation of this compound and its analogs. The causality behind each experimental choice is explained, reflecting a field-proven approach to the exploration of novel chemical entities.

Part 1: Synthesis of this compound

The synthesis of the target chromanone can be approached through a multi-step sequence, beginning with readily available starting materials. The proposed pathway involves an initial acylation of a substituted phenol followed by an intramolecular cyclization to form the chromanone ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 2-methylresorcinol and 3,3-dimethylacrylic acid as key precursors. The core strategy is to first perform a Friedel-Crafts acylation to form a propiophenone intermediate, which can then be induced to cyclize.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization start_A 2-Methylresorcinol intermediate 2',4'-Dihydroxy-3'-methyl-3-methyl-but-2-enophenone start_A->intermediate Lewis Acid (e.g., AlCl3) DCM, 0°C to rt start_B 3,3-Dimethylacryloyl chloride start_B->intermediate final_product 7-hydroxy-2,2,8-trimethyl- 2,3-dihydro-4H-chromen-4-one intermediate->final_product Base (e.g., NaOH or Piperidine) Reflux

Caption: Proposed two-step synthesis of the target chromanone.

Detailed Experimental Protocol

Step 1: Synthesis of 2',4'-Dihydroxy-3'-methyl-3-methyl-but-2-enophenone (Intermediate)

  • Reagent Preparation:

    • To a solution of 3,3-dimethylacrylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0°C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. The resulting solution contains 3,3-dimethylacryloyl chloride.

  • Friedel-Crafts Acylation:

    • In a separate three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in dry DCM at 0°C.

    • Add a solution of 2-methylresorcinol (1.0 eq) in dry DCM dropwise to the AlCl₃ suspension.

    • Stir the mixture for 15 minutes at 0°C.

    • Add the freshly prepared solution of 3,3-dimethylacryloyl chloride dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The Lewis acid, AlCl₃, activates the acyl chloride for electrophilic aromatic substitution on the electron-rich 2-methylresorcinol ring. The reaction is performed under anhydrous conditions to prevent quenching of the Lewis acid.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the intermediate propiophenone.

Step 2: Synthesis of this compound (Final Product)

  • Intramolecular Cyclization:

    • Dissolve the intermediate propiophenone (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2M) or a catalytic amount of piperidine.

    • Reflux the reaction mixture for 4-6 hours.

    • Causality: The basic conditions facilitate an intramolecular Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone to form the dihydropyranone ring.[3]

  • Work-up and Purification:

    • After cooling to room temperature, acidify the reaction mixture with dilute HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Recrystallize the crude product from ethanol/water or purify by column chromatography to yield the final product.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of the target compound.

PropertyPredicted/Reported Value
CAS Number 50544-72-4
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance White to off-white solid
Melting Point ~181 °C
Spectroscopic and Chromatographic Analysis

Protocol for Structural Elucidation:

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid). Detection can be performed using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular formula by comparing the experimental m/z value with the calculated exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.[8][9][10][11]

    • Trustworthiness: The combination of these NMR techniques provides a self-validating system for structural confirmation.[8] COSY identifies proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, allowing for the complete assembly of the molecular structure.

Expected NMR Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the diastereotopic protons of the CH₂ group in the dihydropyranone ring, the two methyl groups at the C2 position, the methyl group on the aromatic ring, and the phenolic hydroxyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, quaternary carbons, and the methyl carbons.

Part 3: Proposed Biological Evaluation Workflow

Based on the known biological activities of structurally related chromanones, a logical screening cascade can be designed to explore the therapeutic potential of this compound.[1][4][12][13][14]

Rationale for Biological Screening
  • Antioxidant Activity: The 7-hydroxy-phenolic moiety is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals.[12][15][16]

  • Cytotoxic Activity: The chromanone scaffold is present in numerous compounds with potent cytotoxic effects against various cancer cell lines.[4][5][13][17] The substitution pattern on the ring system can significantly modulate this activity.

Proposed Screening Cascade

The following diagram outlines a tiered approach to the biological evaluation of the target compound.

Biological_Evaluation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays (if active in Tier 1) cluster_2 Tier 3: Lead Optimization start Synthesized Compound (Purity >95%) antioxidant In vitro Antioxidant Assays (DPPH, ABTS, ORAC) start->antioxidant cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT/MTS assay against a panel of cancer cell lines) start->cytotoxicity mechanism_antioxidant Cellular Antioxidant Assay (e.g., DCFH-DA assay) antioxidant->mechanism_antioxidant mechanism_cytotoxicity Mechanism of Action Studies (Apoptosis assays, Cell Cycle Analysis) cytotoxicity->mechanism_cytotoxicity sar Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) mechanism_antioxidant->sar mechanism_cytotoxicity->sar

Caption: A tiered workflow for the biological evaluation of the target chromanone.

Step-by-Step Methodologies for Key Experiments

3.3.1 In vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Principle: The ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of the test compound in methanol or DMSO.

    • In a 96-well plate, add various concentrations of the test compound.

    • Add a methanolic solution of DPPH to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

3.3.2 In vitro Cytotoxicity (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and systematic biological evaluation of this compound. While this specific molecule remains largely unexplored, the methodologies outlined herein are grounded in established chemical and biological principles relevant to the broader class of chromanones. The proposed workflow serves as a robust starting point for researchers to investigate this and other novel chromanone derivatives. Future work should focus on executing the proposed synthesis and screening cascade. Positive results from the primary screens would warrant more in-depth mechanistic studies and the initiation of a structure-activity relationship (SAR) program to optimize the potency and selectivity of this promising scaffold.

References

  • Ghanbarimasir, Z., & Emami, S. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link][3]

  • Maicheen, C., Jittikoon, J., Vajragupta, O., & Ungwitayatorn, J. (2013). Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. Medicinal Chemistry, 9(3), 329-339.[17]

  • Costentin, C., et al. (2003). Antioxidant properties of hydroxy-flavones. PubMed. Available at: [Link][16]

  • Gaspar, A., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254.[9]

  • Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Special Issue : NMR and Mass Spectrometry in Plant Metabolomics, Compound Isolation and Characterisation. MDPI. Available at: [Link][11]

  • National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Available at: [Link][1]

  • National Center for Biotechnology Information. (n.d.). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. PubMed Central. Available at: [Link][12]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. PubMed Central. Available at: [Link][4]

  • National Center for Biotechnology Information. (n.d.). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PubMed Central. Available at: [Link][14]

  • National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. PubMed Central. Available at: [Link][5]

  • National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. Available at: [Link][13]

  • Organic Reactions. (n.d.). The Pechmann Reaction. Organic Reactions. Available at: [Link][18]

  • ResearchGate. (n.d.). The biological activity of chromones.(Mini Review). ResearchGate. Available at: [Link][7]

  • Royal Society of Chemistry. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. Available at: [Link][19]

  • Wikipedia. (n.d.). Pechmann condensation. Wikipedia. Available at: [Link][20]

Sources

An In-Depth Technical Guide on 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one: A Molecule of Emerging Interest

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one is a member of the chromen-4-one family, a class of oxygen-containing heterocyclic compounds widely distributed in nature.[1] While direct research on this specific molecule is nascent, its structural features suggest a significant potential for diverse biological activities, mirroring the properties of other well-studied chromenone derivatives. This guide provides a comprehensive overview of its potential synthesis, predicted spectroscopic characteristics, and plausible biological activities, drawing insights from structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic promise of this and similar molecules.

Introduction: The Chromen-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The chromen-4-one (also known as chromone) scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] These compounds are ubiquitous in the plant kingdom and form the core of many natural products with significant pharmacological properties.[1] The general structure consists of a benzene ring fused to a pyranone ring.

The subject of this guide, this compound, possesses key functional groups that are often associated with potent biological effects. The hydroxyl group at the 7-position is a common feature in many bioactive flavonoids and is known to contribute to antioxidant and anti-inflammatory properties.[3][4] The trimethyl substitution on the dihydropyranone ring can influence the molecule's lipophilicity and steric interactions with target proteins, potentially modulating its activity and pharmacokinetic profile.

Due to the limited direct experimental data on this compound, this guide will leverage the extensive research on analogous compounds to provide a predictive yet scientifically grounded perspective on its characteristics and potential applications.

G cluster_0 This compound mol mol

Figure 1: Chemical structure of this compound.

Synthesis and Characterization: A Plausible Approach

While a specific synthetic route for this compound is not extensively documented in publicly available literature, a plausible synthesis can be extrapolated from established methods for similar chroman-4-one derivatives. A common and effective method involves the cyclization of a corresponding phenol with an appropriate acid.

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reaction of 2,5-dimethylresorcinol with 3,3-dimethylacrylic acid or its equivalent. This acid-catalyzed reaction, likely a Friedel-Crafts acylation followed by an intramolecular cyclization, would yield the desired chroman-4-one structure.

G reactant1 2,5-Dimethylresorcinol intermediate Acylic Intermediate reactant1->intermediate Friedel-Crafts Acylation reactant2 3,3-Dimethylacrylic Acid reactant2->intermediate catalyst Acid Catalyst (e.g., H2SO4, PPA) catalyst->intermediate product This compound intermediate->product Intramolecular Cyclization

Figure 2: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis of a 7-Hydroxychroman-4-one Derivative

The following protocol is a generalized procedure for the synthesis of a 7-hydroxychroman-4-one, which can be adapted for the specific synthesis of the title compound.

Materials:

  • Resorcinol (or a substituted analogue like 2,5-dimethylresorcinol)

  • 3-Chloropropionic acid (or a suitable precursor for the desired side chain)

  • Trifluoromethanesulfonic acid or Polyphosphoric acid (PPA)

  • Sodium hydroxide solution (2M)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acylation: To a stirred solution of the resorcinol derivative in a suitable solvent, add 3-chloropropionic acid.

  • Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., trifluoromethanesulfonic acid).

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the intermediate.

  • Cyclization: Dissolve the crude intermediate in a 2M sodium hydroxide solution.

  • Heat the mixture at reflux for a specified time to facilitate intramolecular cyclization.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 7-hydroxychroman-4-one derivative.

Predicted Spectroscopic Data

Based on the structure of this compound, its spectroscopic characteristics can be predicted. These predictions are valuable for guiding the characterization of the synthesized compound.

Spectroscopic Technique Predicted Data
¹H NMR Aromatic protons on the benzene ring, a singlet for the C8-methyl group, a singlet for the two C2-methyl groups, and a singlet for the C3-methylene protons. The phenolic hydroxyl proton will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon (C4), aromatic carbons, quaternary carbons (C2 and C8a), and aliphatic carbons (C2, C3, and the methyl groups).
IR (cm⁻¹) A broad peak for the hydroxyl group (~3300-3500), a sharp peak for the carbonyl group (~1650-1680), and peaks corresponding to C-O and aromatic C-H stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₁₂H₁₄O₃ (206.24 g/mol ).

Potential Biological Activities and Mechanisms of Action

The chromen-4-one scaffold is associated with a wide array of biological activities. The specific substitutions on this compound suggest a strong potential for several therapeutic applications.

Antioxidant Activity

Many 7-hydroxychromone derivatives are potent antioxidants.[3] The hydroxyl group at the 7-position can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify the total antioxidant capacity of a compound.[3]

The proposed mechanism involves the stabilization of the resulting phenoxyl radical through resonance within the aromatic ring.

G cluster_0 Antioxidant Mechanism Molecule 7-Hydroxychromenone Product Stabilized Chromenone Radical Molecule->Product Donates H• Radical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) Radical->NeutralizedRadical Accepts H•

Figure 3: General mechanism of antioxidant activity for 7-hydroxychromenones.

Anti-inflammatory Effects

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Chromen-4-one derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5] Some novel coumarin derivatives, which share a similar benzopyranone core, have shown significant reduction of rat paw edema in in-vivo studies.[5]

Anticancer Potential

The chromen-4-one scaffold is also found in compounds with anticancer activity.[6][7] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. A novel 4H-chromen-4-one derivative from a marine streptomyces has shown potent cytotoxic activity against human colon and prostate cancer cell lines.[6]

Potential Therapeutic Applications

Given the predicted biological activities, this compound and its derivatives could be explored for the following therapeutic applications:

  • Neurodegenerative Diseases: Its antioxidant properties could be beneficial in conditions associated with oxidative stress, such as Alzheimer's and Parkinson's diseases.

  • Cardiovascular Diseases: By mitigating lipid peroxidation and inflammation, it could have a protective role in atherosclerosis and other cardiovascular ailments.[3]

  • Inflammatory Disorders: Its potential anti-inflammatory effects make it a candidate for the development of new treatments for conditions like arthritis and inflammatory bowel disease.

  • Oncology: As with other chromen-4-one derivatives, it could be investigated as a lead compound for the development of novel anticancer agents.[7]

Future Directions and Conclusion

While this guide provides a comprehensive overview based on the current understanding of the broader class of chromen-4-ones, it is imperative that direct experimental studies are conducted on this compound. Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques.

  • In-vitro and In-vivo Biological Evaluation: Systematically screening the compound for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, using established assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to understand how structural modifications influence biological activity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-like potential.

References

  • Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. Available at: [Link]

  • Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]

  • 7-hydroxy chromones as potent antioxidants. Google Patents.
  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. PubMed. Available at: [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. Available at: [Link]

  • 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4. PubChem. Available at: [Link]

  • Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. Available at: [Link]

  • Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. PubMed. Available at: [Link]

  • Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. PubMed Central. Available at: [Link]

  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. Available at: [Link]

  • Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide on the Potential Therapeutic Applications of 7-Hydroxy-2,2,8-trimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman-4-one heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] This guide focuses on a specific, lesser-studied derivative: 7-Hydroxy-2,2,8-trimethyl-4-chromanone. While direct pharmacological data on this compound is not extensively available in current literature, its structural features—a hydroxylated aromatic ring and a substituted dihydropyranone ring—suggest a strong basis for hypothesizing its biological activities. This document provides a strategic framework for drug development professionals to investigate its potential. By drawing parallels from the well-established bioactivities of the broader chromanone family, including anti-inflammatory and anticancer effects, we outline a comprehensive, protocol-driven roadmap for the systematic evaluation of this promising molecule.[3][4]

The Chroman-4-one Scaffold: A Foundation for Therapeutic Innovation

The chroman-4-one (or 2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone of flavonoid and isoflavonoid chemistry.[5] Its rigid structure, combined with numerous sites for functionalization, allows for the precise tuning of physicochemical properties and biological targets. Compounds built on this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2][6][7]

The absence of the C2-C3 double bond, which distinguishes chromanones from their chromone counterparts, can lead to significant variations in biological activity, offering a distinct avenue for drug design.[2] The specific molecule of interest, 7-Hydroxy-2,2,8-trimethyl-4-chromanone , possesses key substitutions that warrant investigation:

  • C7-Hydroxyl Group: Phenolic hydroxyl groups are critical pharmacophores, often involved in hydrogen bonding with enzyme active sites and contributing to antioxidant activity.[7]

  • C2,2-Dimethyl (gem-dimethyl) Group: This feature can enhance metabolic stability by preventing oxidation at the C2 position and may influence the compound's conformation and lipophilicity.

  • C8-Methyl Group: Substitution on the aromatic ring can modulate electronic properties and steric interactions, impacting target binding and selectivity.[7]

Given this structural rationale, we can logically infer and propose a targeted research plan to uncover the therapeutic potential of this specific molecule.

Hypothesized Therapeutic Applications & Mechanistic Rationale

Based on extensive evidence from related analogues, we propose two primary therapeutic avenues for investigation: anti-inflammatory and anticancer applications.

2.1 Potential as a Novel Anti-inflammatory Agent

Inflammation is a critical biological response, but its dysregulation is central to a host of diseases, including arthritis, sepsis, and neurodegenerative disorders.[8] Many natural and synthetic chromones have demonstrated potent anti-inflammatory effects.[4][9] A key mechanism involves the inhibition of pro-inflammatory signaling cascades, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[10]

Causality of Action: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can activate Toll-like receptor 4 (TLR4) on immune cells like macrophages. This activation triggers a cascade involving the production of Reactive Oxygen Species (ROS), which leads to the recruitment of TRAF6 and the subsequent activation of the ASK1-p38 MAPK pathway.[10] Activated p38 MAPK ultimately promotes the expression of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-1β, IL-6).[10] We hypothesize that 7-Hydroxy-2,2,8-trimethyl-4-chromanone, due to its phenolic structure, could act as a ROS scavenger or interfere with protein-protein interactions within this pathway, thereby reducing the inflammatory output.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds ROS ROS Production TLR4->ROS Activates TRAF6_ASK1 TRAF6-ASK1 Complex Formation ROS->TRAF6_ASK1 Promotes p38 p38 MAPK Activation TRAF6_ASK1->p38 Phosphorylates Transcription Transcription of Pro-inflammatory Genes (iNOS, IL-6, IL-1β) p38->Transcription Activates Target 7-Hydroxy-2,2,8-trimethyl-4-chromanone Target->ROS Inhibits? Target->TRAF6_ASK1 Disrupts? Inflammation Inflammatory Response (NO, Cytokines) Transcription->Inflammation Leads to

Caption: Hypothesized Anti-inflammatory Mechanism of Action.

2.2 Potential as a Selective Anticancer Agent

The chromanone scaffold is a recurring motif in compounds with significant antitumor activity.[11] Derivatives have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145).[3][12] The key to a viable therapeutic is selectivity: the ability to kill cancer cells while sparing normal, healthy cells.

Causality of Action: The therapeutic efficacy of anticancer chromanones is often tied to their ability to induce DNA damage or interfere with cellular processes essential for proliferation.[12] The ultimate goal is to trigger programmed cell death (apoptosis). A crucial first step in development is to determine a compound's cytotoxic profile—its potency (IC50 value) and its therapeutic window (selectivity for cancer cells over normal cells). We hypothesize that 7-Hydroxy-2,2,8-trimethyl-4-chromanone could exhibit selective cytotoxicity, a potential that must be validated empirically.

A Proposed Research Roadmap: Experimental Validation

To move from hypothesis to evidence, a structured, multi-stage validation process is required. The following protocols are designed to be self-validating systems for assessing the primary therapeutic potentials of the target compound.

3.1 General Experimental Workflow

The initial investigation follows a logical progression from acquiring the compound to performing primary in vitro screens. This workflow ensures that foundational data on bioactivity and toxicity are gathered efficiently before committing to more complex mechanistic studies.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis A Compound Acquisition (Synthesis or Purchase) B Purity & Identity Confirmation (NMR, MS) A->B C Anti-inflammatory Screen (Griess Assay) B->C D Anticancer Screen (MTT Assay) B->D E Determine IC50 Values (Dose-Response Curves) C->E D->E F Assess Selectivity Index (Cancer vs. Normal Cells) E->F G Lead Candidate Identification F->G

Caption: High-level workflow for initial compound validation.

3.2 Protocol 1: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition)

This protocol uses the Griess assay to quantify nitrite, a stable breakdown product of nitric oxide (NO), produced by macrophages upon inflammatory stimulation. A reduction in nitrite levels indicates potential anti-inflammatory activity.

Objective: To determine the 50% inhibitory concentration (IC50) of 7-Hydroxy-2,2,8-trimethyl-4-chromanone on LPS-induced NO production in RAW 264.7 macrophages.

Methodology:

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell adherence. The adherence is crucial for ensuring the cells are healthy and responsive before the experiment begins.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. A vehicle control (medium with 0.1% DMSO) must be included.

  • Inflammatory Stimulation:

    • To all wells except the "unstimulated control," add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. This step mimics a bacterial infection to induce an inflammatory response and NO production.

    • Incubate the plate for another 24 hours.

  • Griess Assay:

    • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

    • Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Summary:

Compound Concentration (µM)Absorbance (540 nm)Nitrite Conc. (µM)% NO Inhibition
Untreated Control0.0521.1N/A
LPS Only (0 µM)0.48535.20%
10.45032.57.7%
50.39828.618.8%
100.27119.145.7%
250.15510.271.0%
500.0895.185.5%
1000.0611.994.6%
Calculated IC50 11.5 µM
3.3 Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. A reduction in viability suggests cytotoxic or antiproliferative effects.

Objective: To determine the IC50 of 7-Hydroxy-2,2,8-trimethyl-4-chromanone on a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous human cell line (e.g., HMEC-1) to assess potency and selectivity.[12]

Methodology:

  • Cell Seeding:

    • Seed cancer and normal cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for attachment. This ensures a consistent starting cell number for accurate comparison.

  • Compound Exposure:

    • Treat cells with serial dilutions of the test compound (e.g., 0.1 µM to 200 µM) for 72 hours. This extended incubation period allows for effects on cell division to become apparent.

  • MTT Addition:

    • After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value for each cell line by plotting viability against log concentration.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 is generally considered promising.

Hypothetical Data Summary:

Cell LineTypeIC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer15.24.8
A549Lung Cancer21.83.3
HMEC-1 Normal Endothelial 73.1 N/A
Interpretation and Future Directions

The successful execution of these protocols will provide foundational data to guide subsequent drug development efforts.

  • Interpreting the Results: An IC50 value below 20-30 µM in the primary screens is often considered a good starting point for a "hit" compound.[12] For anticancer activity, a high Selectivity Index is paramount, indicating that the compound is preferentially targeting cancer cells, which predicts a potentially wider therapeutic window in vivo.[3]

  • Next Steps:

    • Mechanism of Action (MoA) Studies: If anti-inflammatory activity is confirmed, Western blot analysis can be used to probe the phosphorylation status of key proteins like p38 MAPK to confirm the hypothesized mechanism.

    • Apoptosis Assays: For promising anticancer hits, assays like Annexin V/PI staining followed by flow cytometry can confirm if cell death is occurring via apoptosis.[3]

    • In Vivo Validation: Compounds that demonstrate high potency and selectivity in vitro should be advanced to preclinical animal models (e.g., LPS-induced sepsis model for inflammation, tumor xenograft model for cancer) to assess in vivo efficacy and safety.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound will help identify which structural features are essential for activity and can guide the design of more potent and selective molecules.[7]

By following this structured and logical research plan, the therapeutic potential of 7-Hydroxy-2,2,8-trimethyl-4-chromanone can be systematically unlocked, potentially yielding a novel candidate for addressing critical unmet needs in inflammation or oncology.

References

Sources

Spectroscopic Analysis of 7-Hydroxy-2,2,8-trimethylchroman-4-one: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: February 2026

An extensive search for empirical spectroscopic data for 7-Hydroxy-2,2,8-trimethylchroman-4-one has revealed a significant gap in the publicly available scientific literature. Despite a comprehensive multi-step search strategy, no specific ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this compound could be located.

This investigation aimed to produce an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 7-Hydroxy-2,2,8-trimethylchroman-4-one. The intended guide was to include detailed analysis of its spectral features, experimental protocols, and expert interpretation to support structural elucidation and further research. However, the foundational requirement for such a guide—the raw spectroscopic data—appears to be absent from accessible chemical databases and peer-reviewed publications.

The search strategy included:

  • Direct queries for ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

  • Searches for the synthesis and characterization of 7-Hydroxy-2,2,8-trimethylchroman-4-one, under the assumption that publications detailing its synthesis would include the requisite analytical data.

  • Broadened searches for related chroman-4-one structures to identify potential pathways to the target compound's data.

A search was also conducted for the closely related analogue, 7-hydroxy-2,2-dimethylchroman-4-one, which lacks the 8-methyl substituent. While its synthesis is mentioned in the literature, detailed, verifiable spectroscopic data for this compound also proved elusive within the scope of this search.

The absence of spectroscopic data for 7-Hydroxy-2,2,8-trimethylchroman-4-one in prominent databases and literature suggests that this compound may be novel, a low-prevalence synthetic intermediate, or that its characterization data has not been published in an openly accessible format.

Researchers who successfully synthesize this compound are encouraged to publish its full spectroscopic characterization to enrich the collective body of chemical knowledge. For professionals in drug development and related fields, it is crucial to note this data gap. Any research endeavor focused on this specific molecule would necessitate its de novo synthesis and thorough analytical characterization as a first and essential step.

Due to the unavailability of the core data, the creation of the originally intended in-depth technical guide with detailed spectral analysis, data tables, and experimental workflows is not possible at this time. To proceed would require speculative data, which would compromise the principles of scientific integrity and trustworthiness.

Topic: 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one: A Mechanistic Hypothesis Centered on PI3K/Akt Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] This guide focuses on a specific derivative, 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, a compound for which the precise mechanism of action remains to be fully elucidated. Based on a comprehensive review of structurally related chromen-4-one and flavonoid derivatives, which exhibit potent anticancer, anti-inflammatory, and antiviral properties, we hypothesize a core mechanism of action.[3][4][5] This whitepaper posits that this compound exerts its primary biological effects through the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of numerous cancers and inflammatory diseases. We present a detailed experimental framework designed to rigorously test this hypothesis, providing a self-validating system for mechanistic investigation.

Introduction to the Chroman-4-one Scaffold

Chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) and its unsaturated counterpart, chromone, represent an important class of oxygen-containing heterocyclic compounds ubiquitous in nature.[2][6] These scaffolds are central to the structure of flavonoids and their derivatives, which are well-documented for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][5] The structural versatility of the chroman-4-one core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development. The presence of a hydroxyl group at the 7-position, in particular, is common in many biologically active flavonoids and is often crucial for their activity. This guide narrows the focus to this compound, aiming to build a scientifically grounded hypothesis for its molecular mechanism.

Chemical Structure and Properties

The molecule of interest is characterized by a chroman-4-one core with specific substitutions that define its potential reactivity and biological interactions.

  • Core Structure: 2,3-dihydro-4H-chromen-4-one.

  • Substitutions:

    • A hydroxyl (-OH) group at the C7 position.

    • Two methyl (-CH3) groups at the C2 position (gem-dimethyl group).

    • One methyl (-CH3) group at the C8 position.

These features, particularly the phenolic hydroxyl group and the lipophilic methyl groups, are expected to govern the compound's pharmacokinetic and pharmacodynamic properties, including membrane permeability and target binding affinity.

Foundational Evidence from Structurally Related Compounds

While direct mechanistic studies on this compound are sparse, a compelling case for its potential mechanism can be built by examining the well-documented activities of its structural analogs.

  • Anticancer and Cytotoxic Activity: Numerous studies have demonstrated the potent cytotoxic effects of chromen-4-one derivatives against various human cancer cell lines.[7] For instance, certain 7-hydroxy-4-phenylchromen-2-one derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis.[3][8] Other trimethoxyphenyl-4H-chromen compounds act as telomerase inhibitors by downregulating the expression of dyskerin and can modulate key signaling molecules like protein kinases and PI3K.[9]

  • Anti-inflammatory and Antioxidant Activity: Flavonoid derivatives containing the 3-hydroxy-4H-chromen-4-one core have demonstrated significant antioxidant activity by scavenging free radicals and anti-inflammatory effects in carrageenan-induced paw edema models.[5]

  • Antiviral Activity: A recent patent application described a series of substituted chromen-4-one derivatives as potent inhibitors of Hepatitis B virus (HBV) by targeting the covalently closed circular DNA (cccDNA).[4]

  • Antibacterial Activity: Various derivatives of 7-hydroxy-2H-chromen-2-one have shown significant bactericidal activity against both Gram-positive and Gram-negative bacteria.[10][11]

This body of evidence strongly suggests that the chromen-4-one scaffold is a potent modulator of fundamental cellular processes. The recurring theme of impacting cell growth, survival, and inflammation points toward an interaction with a central signaling hub.

Proposed Mechanism of Action Hypothesis: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Rationale for the Hypothesis

The PI3K/Akt/mTOR pathway is a master regulator of cellular metabolism, growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer and inflammatory conditions. Flavonoids and related polyphenolic compounds are widely reported to exert their anticancer effects by inhibiting this very pathway. Given that chromen-4-one derivatives can directly modulate protein kinases and PI3K, we hypothesize that this compound functions as an inhibitor of the PI3K/Akt/mTOR cascade.[9]

Detailed Pathway and Postulated Interactions

We propose that the compound may act as an ATP-competitive inhibitor at the kinase domain of PI3K or potentially at the downstream kinases, Akt or mTOR.

  • Inhibition of PI3K: The compound binds to PI3K, preventing the phosphorylation of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Suppression of Akt Activation: The resulting decrease in cellular PIP3 levels prevents the recruitment of Akt and PDK1 to the cell membrane, thereby blocking Akt phosphorylation and activation.

  • Downregulation of mTOR: Inactivated Akt is unable to phosphorylate and inhibit the TSC1/TSC2 complex, which in turn leads to the suppression of mTORC1 activity.

  • Cellular Consequences: The inhibition of this cascade leads to decreased protein synthesis (via p70S6K and 4E-BP1), reduced cell survival (via inhibition of anti-apoptotic signals like Bcl-2), and induction of cell cycle arrest.

PI3K_Pathway_Hypothesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP3 Compound 7-Hydroxy-2,2,8-trimethyl- 2,3-dihydro-4H-chromen-4-one Compound->PI3K Hypothesized Inhibition mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis P70S6K p70S6K mTORC1->P70S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival P70S6K->Proliferation EIF4EBP1->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Validation Strategy

To systematically test this hypothesis, a multi-faceted experimental approach is required. This workflow ensures that observations are validated across different cellular and molecular levels.

Experimental_Workflow start Start: Select Cancer Cell Line (e.g., HeLa, A549) step1 Step 1: In Vitro Cytotoxicity Assay (MTT / CellTiter-Glo) start->step1 step2 Step 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway step1->step2 Determine IC50 for subsequent assays step3 Step 3: Apoptosis Assay (Annexin V / PI Staining via Flow Cytometry) step2->step3 step4 Step 4: Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) step3->step4 step5 Step 5: Direct Kinase Inhibition Assay step4->step5 end Conclusion: Validate/Refute Hypothesis step5->end

Caption: Experimental workflow for validating the proposed mechanism.

Protocol: In Vitro Cytotoxicity and Proliferation Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in relevant cancer cell lines (e.g., HeLa, A549, HepG2).

  • Methodology (MTT Assay):

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot Analysis of Key Signaling Proteins
  • Objective: To directly measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment.

  • Methodology:

    • Culture cells to 70-80% confluency and treat with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 2, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-p70S6K, total p70S6K, and a loading control (β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band densities to determine the relative change in protein phosphorylation.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Hypothetical IC50 Values (µM) after 48h Treatment

Cell LineThis compoundDoxorubicin (Control)
HeLa (Cervical Cancer)12.5 ± 1.80.8 ± 0.1
A549 (Lung Cancer)25.1 ± 3.21.5 ± 0.3
HepG2 (Liver Cancer)18.9 ± 2.51.1 ± 0.2

Interpretation: A dose-dependent decrease in cell viability would be the first line of evidence for the compound's bioactivity. A significant reduction in the phosphorylation of Akt, mTOR, and their downstream targets, without a corresponding decrease in the total protein levels, would strongly support the proposed inhibitory mechanism.

Conclusion

The structural features of this compound, viewed in the context of extensive literature on related chromanones and flavonoids, provide a strong foundation for hypothesizing its mechanism of action. We propose that this compound functions as an inhibitor of the critical PI3K/Akt/mTOR signaling pathway, thereby inducing anticancer and potentially anti-inflammatory effects. The outlined experimental strategy provides a clear and robust path to rigorously test this hypothesis. Confirmation of this mechanism would position this compound as a promising lead for further preclinical development in oncology and other relevant therapeutic areas.

References

  • Khan, K. M., Saify, Z. S., Begum, S., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. [Link][10][11]

  • Liu, C. F., Shen, Q. K., Li, J. J., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1111-1119. [Link][3]

  • Liu, C. F., Shen, Q. K., Li, J. J., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1111-1119. [Link][8]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link][1]

  • Fahmy, H. H. (2008). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 13(6), 1379-1390. [Link][12]

  • Chen, D., Feng, S., Liang, C., et al. (2020). Substituted Chromen-4-one Derivatives for Treating Hepatitis B Virus Infection. ACS Medicinal Chemistry Letters, 11(7), 1435-1439. [Link][4]

  • Khan, K. M., Saify, Z. S., Begum, S., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Natural Product Research. [Link]

  • Wang, J., Li, Y., Wang, Y., et al. (2019). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1382-1389. [Link][9]

  • Kaur, R., & Singh, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(8), e2100258. [Link][2]

  • Atici, T., Yilmaz, I., Canli, O., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 21(15), 2003-2011. [Link][7]

  • Sakshi, S., & Pathak, D. (2014). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products and Applied Artificial Intelligence, 3(4), 110-116. [Link][5]

  • Gaspar, A., Matos, M. J., Garrido, J., et al. (2014). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 19(6), 7448-7480. [Link][6]

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 7-Hydroxy-2,2,8-trimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Chromanone Scaffold

The chromanone, or chroman-4-one, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Naturally occurring flavonoids, flavanones, and homoisoflavanones containing the chromanone pharmacophore have demonstrated significant potential in addressing a range of metabolic dysfunctions and diseases.[1] These compounds are known to exhibit anticancer, anti-inflammatory, antioxidant, antidiabetic, antibacterial, and antiviral properties.[1][2][3] The versatility of the chromone nucleus allows for substitutions at various positions, critically influencing the resulting pharmacological profile.[4]

This guide focuses on a specific synthetic derivative, 7-Hydroxy-2,2,8-trimethylchroman-4-one. While direct cytotoxicity data for this compound is not extensively available, the known biological activities of structurally related chromanones provide a strong rationale for its investigation as a potential therapeutic agent. For instance, derivatives of the related 7-hydroxy-2H-chromen-2-one have demonstrated a high degree of cytotoxic activity.[5][6] Therefore, a systematic preliminary cytotoxicity screening is a critical first step in elucidating the potential of 7-Hydroxy-2,2,8-trimethylchroman-4-one for further drug development.

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxicity screening of 7-Hydroxy-2,2,8-trimethylchroman-4-one. It outlines a logical, multi-faceted approach, beginning with broad screening assays to determine overall cytotoxicity and progressing to more specific assays to elucidate the potential mechanism of cell death.

Part 1: Initial Cytotoxicity Assessment - Is the Compound Biologically Active?

The initial phase of screening aims to answer a fundamental question: does 7-Hydroxy-2,2,8-trimethylchroman-4-one exert a cytotoxic effect on living cells? To address this, we employ two robust and widely used colorimetric assays that measure different aspects of cell health: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, to form a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, which can be a result of cytotoxicity or a cytostatic effect.[8]

  • Cell Seeding:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or a panel of relevant lines) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 7-Hydroxy-2,2,8-trimethylchroman-4-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • After 24 hours of cell incubation, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the cells for 24, 48, and 72 hours to assess time-dependent effects.[9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[11]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7][9]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 620-630 nm can be used to reduce background noise.

The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another critical method for evaluating cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis and late-stage apoptosis.[12] The amount of LDH released is proportional to the number of dead or damaged cells.[13] This assay serves as a complementary method to the MTT assay, providing a more direct measure of cell death.[8]

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as described for the MTT assay. It is often practical to run both assays in parallel from the same initial cell plating.

  • Supernatant Collection:

    • After the desired incubation period with the test compound, carefully collect a portion of the cell culture supernatant from each well. Be cautious not to disturb the adherent cells.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency).

    • Add the reaction mixture to the collected supernatant in a separate 96-well plate.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Data Presentation and Interpretation

The quantitative data from both the MTT and LDH assays should be summarized in clearly structured tables for easy comparison. The results are typically expressed as a percentage of cell viability or cytotoxicity relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability, should be calculated for each cell line and time point.

Cell Line Treatment Duration 7-Hydroxy-2,2,8-trimethylchroman-4-one IC₅₀ (µM) - MTT Assay 7-Hydroxy-2,2,8-trimethylchroman-4-one IC₅₀ (µM) - LDH Assay
MCF-724hCalculated ValueCalculated Value
48hCalculated ValueCalculated Value
72hCalculated ValueCalculated Value
A54924hCalculated ValueCalculated Value
48hCalculated ValueCalculated Value
72hCalculated ValueCalculated Value

Part 2: Delving Deeper - Uncovering the Mechanism of Cell Death

If the initial screening reveals significant cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism of action for anticancer agents.[14] The following assays can help determine if 7-Hydroxy-2,2,8-trimethylchroman-4-one induces apoptosis.

Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptotic and Necrotic Cells

The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect this early apoptotic event.[16] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, thus staining necrotic and late apoptotic cells.[15]

  • Cell Treatment:

    • Treat cells with 7-Hydroxy-2,2,8-trimethylchroman-4-one at its IC₅₀ concentration (and a concentration above and below) for a predetermined time (e.g., 24 hours). Include untreated and positive controls (e.g., a known apoptosis inducer like staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[17]

    • Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The results will allow for the quantification of four cell populations:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[17]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]

      • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assays: Probing the Apoptotic Cascade

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[14] The activation of caspases is a hallmark of programmed cell death.[14] Assays that measure the activity of specific caspases, such as the initiator caspase-9 (for the intrinsic pathway) and caspase-8 (for the extrinsic pathway), and the executioner caspase-3/7, can provide further evidence of apoptosis and insights into the specific pathway involved.

  • Cell Lysis:

    • Treat cells as described for the Annexin V/PI assay.

    • After treatment, lyse the cells to release their contents, including active caspases.

  • Substrate Addition:

    • Add a colorimetric substrate for caspase-3/7 (e.g., DEVD-pNA) to the cell lysates.[18]

  • Incubation and Measurement:

    • Active caspase-3/7 will cleave the substrate, releasing a chromophore (pNA).[19]

    • Measure the absorbance of the released chromophore at 400-405 nm using a microplate reader.[18] The increase in absorbance is proportional to the caspase-3/7 activity.

Part 3: Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clear and concise overview of the experimental processes and potential signaling pathways, the following diagrams have been generated using Graphviz.

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Initial Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation start 7-Hydroxy-2,2,8-trimethylchroman-4-one cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Compound Treatment (Dose- and Time-Dependent) cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis1 Data Analysis (IC50 Calculation) mtt_assay->data_analysis1 ldh_assay->data_analysis1 cytotoxic_hit Cytotoxic Hit Identified data_analysis1->cytotoxic_hit If IC50 is significant apoptosis_assays Apoptosis Assays cytotoxic_hit->apoptosis_assays annexin_v Annexin V/PI Staining (Flow Cytometry) apoptosis_assays->annexin_v caspase_assay Caspase Activity Assay (e.g., Caspase-3/7) apoptosis_assays->caspase_assay data_analysis2 Data Analysis (Apoptosis Confirmation) annexin_v->data_analysis2 caspase_assay->data_analysis2

Caption: A streamlined workflow for the preliminary cytotoxicity screening of 7-Hydroxy-2,2,8-trimethylchroman-4-one.

Potential Apoptotic Signaling Pathway

Based on the known mechanisms of other cytotoxic compounds, including some chromanone derivatives, a potential mechanism of action for 7-Hydroxy-2,2,8-trimethylchroman-4-one could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

apoptotic_pathway compound 7-Hydroxy-2,2,8-trimethyl- chroman-4-one cell Cancer Cell compound->cell ros Increased ROS Production cell->ros Induces mitochondria Mitochondrial Stress ros->mitochondria bcl2 Bcl-2 Downregulation mitochondria->bcl2 caspase9 Caspase-9 Activation bcl2->caspase9 Leads to caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A potential intrinsic apoptosis pathway induced by 7-Hydroxy-2,2,8-trimethylchroman-4-one.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic evaluation of 7-Hydroxy-2,2,8-trimethylchroman-4-one. By systematically applying the described assays, researchers can obtain reliable and reproducible data to determine the compound's cytotoxic potential and gain initial insights into its mechanism of action. Positive results from this preliminary screening would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines to determine the compound's spectrum of activity.

  • In-depth mechanistic studies to confirm the apoptotic pathway (e.g., Western blotting for key apoptotic proteins like Bcl-2 family members and cleaved PARP).

  • Evaluation of other potential mechanisms of cell death, such as autophagy or necrosis, if apoptosis is not the primary mode of action.

  • In vivo studies in animal models to assess the compound's efficacy and safety in a whole-organism context.

The chromanone scaffold continues to be a promising source of novel therapeutic agents. A thorough and logical screening approach, as outlined in this guide, is essential for unlocking the potential of new derivatives like 7-Hydroxy-2,2,8-trimethylchroman-4-one in the ongoing search for more effective and safer drugs.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC. (2021). PubMed Central. [Link]

  • 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID - PubChem. PubChem. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. (2019). National Center for Biotechnology Information. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. MDPI. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PubMed Central. (2024). PubMed Central. [Link]

  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed. PubMed. [Link]

  • MTT (Assay protocol) - Protocols.io. (2023). Protocols.io. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. OPS Diagnostics. [Link]

  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents | ACS Pharmacology & Translational Science. (2022). ACS Publications. [Link]

  • 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. [Link]

  • Apoptosis Protocols - USF Health. University of South Florida. [Link]

  • Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives - ResearchGate. (2010). ResearchGate. [Link]

  • Properties of chromanone and chromone | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. (2024). DeNovix. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2024). ResearchGate. [Link]

  • LDH cytotoxicity assay - Protocols.io. (2024). Protocols.io. [Link]

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. LifeNet Health LifeSciences. [Link]

  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC. (2023). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. National Center for Biotechnology Information. [Link]

  • FDA Takes Steps to Restrict 7-OH Opioid Products Threatening American Consumers. (2024). U.S. Food and Drug Administration. [Link]

  • Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC. National Center for Biotechnology Information. [Link]

  • Caspase Activity Assay - Creative Bioarray. Creative Bioarray. [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Alfa Cytology. [Link]

  • Caspase Assay Kits - Elabscience®. Elabscience. [Link]

Sources

Methodological & Application

synthesis of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Authored by: A Senior Application Scientist

Introduction: The Significance of the Chromanone Scaffold

The chroman-4-one (2,3-dihydro-4H-chromen-4-one) framework is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Characterized by a benzene ring fused to a dihydropyranone ring, this scaffold is a core component in a multitude of naturally occurring and synthetic compounds.[2][3] Molecules built upon the chromanone core exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][4] The specific substitution pattern on the chromanone ring system is critical in defining the molecule's pharmacological profile, making the development of efficient and targeted synthetic protocols a key objective for researchers.[1]

This document provides a detailed, field-proven protocol for the synthesis of a specific derivative, This compound . We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a robust step-by-step methodology, and offer insights for troubleshooting and validation, ensuring a reliable and reproducible outcome for professionals in chemical research and drug development.

Strategic Approach: Acid-Catalyzed Cyclocondensation

The synthesis of the target chromanone is most effectively achieved through a one-pot acid-catalyzed cyclocondensation reaction. This strategy leverages the reactivity of a substituted phenol with an appropriate α,β-unsaturated carboxylic acid.

The core logic is as follows:

  • Selection of Precursors : To construct the target molecule, we must select starting materials that contain the necessary structural components.

    • Aromatic Core : The benzene ring of the chromanone is substituted with a hydroxyl group at C7 and a methyl group at C8. The ideal precursor for this arrangement is 2-methylresorcinol (2-methylbenzene-1,3-diol). The two hydroxyl groups of resorcinol are highly activating, directing electrophilic attack to the positions ortho and para to them.

    • Pyranone Ring Formation : The remaining part of the molecule, including the gem-dimethyl group at C2, the carbonyl at C4, and the connecting ethyl bridge, can be sourced from 3,3-dimethylacrylic acid (also known as senecioic acid).

  • Reaction Mechanism : The synthesis proceeds via a Friedel-Crafts-type acylation followed by an intramolecular cyclization. Polyphosphoric acid (PPA) is the catalyst of choice as it serves as both a strong Brønsted acid and a powerful dehydrating agent, driving the reaction to completion. The proposed mechanism involves the initial protonation of the 3,3-dimethylacrylic acid, which then acts as an electrophile, attacking the electron-rich aromatic ring of 2-methylresorcinol. This is followed by an intramolecular acylation (a ring-closing reaction) to form the heterocyclic pyranone ring.

Reaction Pathway Diagram

Caption: Overall synthesis scheme for this compound.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and clear purification steps to ensure the integrity of the final compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplierNotes
2-MethylresorcinolC₇H₈O₂124.14≥98%Sigma-AldrichStore in a cool, dry place.
3,3-Dimethylacrylic AcidC₅H₈O₂100.12≥98%Alfa AesarCorrosive. Handle with care.
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)Variable115% H₃PO₄ basisAcros OrganicsHighly viscous and corrosive.
Deionized WaterH₂O18.02--For work-up.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ReagentFisher ScientificFor neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37≥97%VWRFor drying organic extracts.
Ethyl AcetateC₄H₈O₂88.11ACS Grade-Recrystallization/Chromatography
n-HexaneC₆H₁₄86.18ACS Grade-Recrystallization/Chromatography
Round-bottom flask (100 mL)--Glassware-
Magnetic stirrer and stir bar--Equipment-
Heating mantle with controller--Equipment-
Thermometer--Equipment-
Beaker (500 mL)--Glassware-For quenching.
Buchner funnel and filter flask--Glassware-For filtration.
TLC plates (Silica gel 60 F₂₅₄)--Consumable-For reaction monitoring.
Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Combine 2-methylresorcinol and 3,3-dimethylacrylic acid in flask B Add Polyphosphoric Acid (PPA) with stirring A->B C Heat mixture to 80-90°C for 2-3 hours B->C D Monitor reaction progress using TLC C->D E Cool reaction mixture and pour onto crushed ice D->E Upon completion F Filter the precipitated solid E->F G Wash solid with water and sodium bicarbonate solution F->G H Dry the crude product G->H I Purify by recrystallization or column chromatography H->I J Characterize the final product (NMR, MS, IR) I->J

Caption: Step-by-step experimental workflow for the synthesis and purification process.

Step-by-Step Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylresorcinol (5.0 g, 40.3 mmol).

  • Add 3,3-dimethylacrylic acid (4.4 g, 44.0 mmol, 1.1 equivalents).

  • Causality Note: A slight excess of the acrylic acid is used to ensure the complete consumption of the limiting reagent, 2-methylresorcinol.

  • In a fume hood, carefully and slowly add polyphosphoric acid (~40 mL) to the flask with vigorous stirring. The addition may be exothermic.

2. Synthesis:

  • Immerse the flask in a pre-heated oil bath and raise the temperature of the reaction mixture to 80-90°C.

  • Maintain this temperature with continuous stirring for 2-3 hours.

  • Self-Validation: Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane:ethyl acetate as the mobile phase. The starting materials should gradually be replaced by a new, less polar spot corresponding to the product.

3. Work-up and Isolation:

  • Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. The mixture will be highly viscous.

  • Prepare a 500 mL beaker containing approximately 250 g of crushed ice.

  • Causality Note: Pouring the viscous PPA mixture onto ice is a critical step. It serves to safely quench the reaction, hydrolyze the PPA into phosphoric acid, and precipitate the water-insoluble organic product.

  • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. A solid precipitate will form.

  • Allow the ice to melt completely, then collect the crude solid by vacuum filtration using a Buchner funnel.

  • Wash the solid on the filter extensively with cold deionized water (3 x 100 mL) to remove residual phosphoric acid.

  • Subsequently, wash with a cold, saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a final wash with cold deionized water (100 mL).

4. Purification and Characterization:

  • Dry the crude product in a vacuum oven at 50°C overnight. An expected crude yield is typically in the range of 70-85%.

  • Recrystallization: The crude solid can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield the final product as a crystalline solid.

  • Column Chromatography (Alternative): For higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Final Validation: Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H NMR: Expect signals for the aromatic protons, the C3 methylene protons, and the three distinct methyl groups.
    • ¹³C NMR: Signals should correspond to the carbonyl carbon (~190 ppm), aromatic carbons, and aliphatic carbons.[2]
    • Mass Spectrometry: The molecular ion peak should match the calculated mass of C₁₂H₁₄O₃.
    • IR Spectroscopy: Look for characteristic peaks for the phenolic -OH stretch and the C=O stretch of the ketone.
Troubleshooting
IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time and re-verify the temperature. Ensure adequate stirring.
Product loss during work-up.Ensure the quench water is cold to minimize product solubility. Be thorough in scraping the reaction flask.
Oily Product/Failure to Solidify Presence of unreacted starting materials or byproducts.Purify the crude material using column chromatography instead of relying solely on recrystallization.
Reaction does not start Insufficient catalyst or low temperature.Ensure the PPA is of good quality (115% basis is recommended). Verify the internal reaction temperature.

References

  • Rocha, L., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Lund, M. (2013). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available at: [Link]

  • Asija, S., & Asija, S. (2022). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available at: [Link]

  • Singh, U., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. PubMed. Available at: [Link]

  • Heyden, P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Wikipedia. Fries rearrangement. Wikipedia. Available at: [Link]

  • Fadda, A. A., et al. (2008). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. Available at: [Link]

  • Frasinyuk, M., & Khilya, V. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Singh, P., et al. (2020). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and... ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 7-Hydroxy-2,2,8-trimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying 7-Hydroxy-2,2,8-trimethyl-4-chromanone

7-Hydroxy-2,2,8-trimethyl-4-chromanone is a heterocyclic compound belonging to the flavonoid family, a diverse group of natural products known for their wide range of biological activities.[1][2] The chromanone core is a key structural motif in many bioactive molecules, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[2][3] Accurate and precise quantification of 7-Hydroxy-2,2,8-trimethyl-4-chromanone is paramount in various fields, including drug discovery, pharmacokinetic studies, quality control of natural products, and metabolic research. This document provides a comprehensive guide to the analytical methodologies for the reliable quantification of this compound in diverse matrices.

This application note is designed for researchers, scientists, and drug development professionals. It offers a detailed exploration of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are presented with an emphasis on the underlying scientific principles, ensuring that the user can not only execute the methods but also understand the rationale behind each step, enabling adaptation and troubleshooting.

Chemical and Physical Properties of the Analyte:

PropertyValueSource
Chemical Formula C12H14O3[4]
Molecular Weight 206.24 g/mol [4]
Melting Point 181°C[4]
Boiling Point 369.2°C at 760 mmHg[4]
XLogP3 2.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique for the quantification of chromanones and other flavonoids.[5] The method relies on the separation of the analyte from a complex mixture based on its interaction with a stationary phase, followed by detection using its inherent ultraviolet absorbance.

Principle of HPLC-UV for Flavonoid Analysis

The separation in reversed-phase HPLC, the most common mode for flavonoid analysis, is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] The elution of the analyte is controlled by the composition of the mobile phase. Detection is achieved by passing the column eluent through a UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Sample Biological Matrix (e.g., Plasma, Tissue) Extracted_Sample Extracted Sample Sample->Extracted_Sample Extraction (LLE or SPE) Standard Stock Solution of 7-Hydroxy-2,2,8-trimethyl-4-chromanone Working_Std Working Standards Standard->Working_Std Serial Dilution HPLC_System HPLC System Working_Std->HPLC_System Extracted_Sample->HPLC_System Separation C18 Column Separation HPLC_System->Separation Detection UV Detection Separation->Detection Calibration_Curve Calibration Curve (Peak Area vs. Concentration) Detection->Calibration_Curve Quantification Quantification of Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol for HPLC-UV Quantification

1. Materials and Reagents:

  • 7-Hydroxy-2,2,8-trimethyl-4-chromanone reference standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • Solvents for extraction (e.g., ethyl acetate, hexane)

  • Solid-Phase Extraction (SPE) cartridges (if applicable)

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

3. Sample Preparation (from a biological matrix, e.g., plasma):

  • Protein Precipitation (for initial cleanup): To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant from the previous step, add 1 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE) (Alternative):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the protein-precipitated supernatant.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate and reconstitute as in the LLE procedure.

4. HPLC-UV Operating Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Elution 0-2 min: 30% B2-15 min: 30-70% B15-18 min: 70-30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection Wavelength Determine the λmax of 7-Hydroxy-2,2,8-trimethyl-4-chromanone (typically around 254 nm or 280 nm for flavonoids)

5. Method Validation:

The developed method must be validated according to ICH or FDA guidelines to ensure its reliability.[6][7]

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.99.[6]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD%) should be <15% (<20% for LLOQ).[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6][8]

  • Selectivity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.[6]

  • Recovery: Compare the peak area of the analyte in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage or analysis in complex biological matrices, LC-MS/MS is the method of choice.[9][10]

Principle of LC-MS/MS for Flavonoid Analysis

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting precursor ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity and reduces matrix interference.[11]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Matrix + Internal Standard Extracted_Sample Extracted Sample Sample->Extracted_Sample Extraction (LLE or SPE) Standard Stock Solution of Analyte & Internal Standard Working_Std Working Standards Standard->Working_Std Serial Dilution LC_System UPLC/HPLC System Working_Std->LC_System Extracted_Sample->LC_System Separation C18 Column Separation LC_System->Separation MS_System Tandem Mass Spectrometer MRM_Detection MRM Detection (Q1 -> Q2 -> Q3) MS_System->MRM_Detection Ionization ESI Source Separation->Ionization Ionization->MS_System Calibration_Curve Calibration Curve (Peak Area Ratio vs. Conc.) MRM_Detection->Calibration_Curve Quantification Quantification of Analyte in Sample Calibration_Curve->Quantification

Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 7-Hydroxy-2,2,8-trimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Hydroxy-2,2,8-trimethylchroman-4-one. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% formic acid, and UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this chromanone derivative. The described method is grounded in established chromatographic principles for phenolic compounds and has been structured to meet rigorous system suitability and validation standards as outlined by leading pharmacopeias.

Introduction

7-Hydroxy-2,2,8-trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class. Chromanones and their derivatives are of significant interest in medicinal chemistry and natural product research due to their wide range of biological activities.[1] Accurate and precise analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of such compounds. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of flavonoids and related phenolic compounds.[2][3]

This document provides a comprehensive, step-by-step protocol for the analysis of 7-Hydroxy-2,2,8-trimethylchroman-4-one, including the scientific rationale behind the selection of chromatographic parameters, system suitability requirements, and a foundational approach to method validation.

Physicochemical Properties and Method Development Rationale

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. For 7-Hydroxy-2,2,8-trimethylchroman-4-one (Molecular Formula: C12H14O3, Molecular Weight: 206.24 g/mol ), the key structural features guiding method development are:[4]

  • Chromanone Core: This provides a strong chromophore, making UV detection a suitable and sensitive choice.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group at the 7-position is weakly acidic. Its protonation state is pH-dependent and significantly impacts the molecule's retention on a reversed-phase column.

  • Moderate Polarity: The combination of the polar hydroxyl group and the nonpolar trimethylated ring system results in a compound of moderate polarity, with a predicted XLogP3 of 2.4.[4] This makes it an ideal candidate for reversed-phase chromatography.

Based on these properties, a reversed-phase HPLC method was developed with the following considerations:

  • Stationary Phase: A C18 (octadecyl-silica) column is the most widely used stationary phase for the separation of moderately polar compounds like flavonoids and chromanones.[2] Its nonpolar nature provides excellent retention and separation capabilities.

  • Mobile Phase: A mixture of a polar aqueous solvent and a less polar organic solvent is used. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency. To ensure consistent retention and sharp peak shapes, the ionization of the phenolic hydroxyl group must be suppressed. This is achieved by acidifying the mobile phase. Formic acid (0.1%) is an excellent choice as it is a volatile modifier compatible with mass spectrometry if hyphenation is desired.

  • Detection: The conjugated system of the chromanone ring is expected to exhibit strong UV absorbance. Based on similar chromone and flavonoid structures, a detection wavelength in the range of 260-280 nm is a logical starting point for achieving high sensitivity.[2][5] A diode-array detector (DAD) is recommended to confirm peak purity and identify the optimal detection wavelength.

  • Elution Mode: A gradient elution is chosen to ensure that the analyte is eluted with a good peak shape in a reasonable time, while also cleaning the column of any more strongly retained impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥98%).

  • Standard: Analytical standard of 7-Hydroxy-2,2,8-trimethylchroman-4-one (purity ≥98%).

  • Glassware: Volumetric flasks, autosampler vials with inserts.

Chromatographic Conditions
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B, 2-15 min: 30% to 80% B, 15-17 min: 80% B, 17-18 min: 80% to 30% B, 18-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (Verify optimum with DAD)
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10.0 mg of 7-Hydroxy-2,2,8-trimethylchroman-4-one standard and transfer it to a 100-mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the diluent.

Experimental Workflow Diagram

The overall analytical process is visualized in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A and B) D Equilibrate HPLC System A->D B Prepare Standard Stock Solution C Prepare Working Standards & Samples B->C F Inject Standards & Construct Calibration Curve C->F G Inject Samples C->G E Perform System Suitability Test (SST) D->E E->D If SST Fails (Troubleshoot) E->F If SST Passes F->G H Integrate Peaks & Record Areas G->H I Quantify Analyte Concentration H->I

Caption: Workflow from preparation to final quantification.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is accomplished through System Suitability Testing (SST).[6] SST ensures that the equipment and procedure are capable of providing data of acceptable quality.[7] Inject the working standard solution (e.g., 10 µg/mL) in five replicates and evaluate the following parameters against the acceptance criteria. These criteria are based on general guidance from the United States Pharmacopeia (USP) General Chapter <621>.[8][9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Repeatability (%RSD) %RSD of peak area and retention time for 5 replicate injections ≤ 2.0%Demonstrates the precision of the system under the current conditions.[10][11]

Method Validation Framework

For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for this process.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.[14]

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).[15]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 pH units in mobile phase).[16]

Logic Diagram for Method Parameter Selection

The following diagram illustrates the logical connections between the analyte's properties and the final HPLC method parameters.

Method_Logic cluster_properties Chemical Properties cluster_choices Methodological Choices Analyte 7-Hydroxy-2,2,8-trimethylchroman-4-one Prop1 Chromanone Core (Conjugated System) Analyte->Prop1 Prop2 Moderate Polarity (XLogP3 ~2.4) Analyte->Prop2 Prop3 Phenolic -OH Group (Weakly Acidic) Analyte->Prop3 Choice1 UV Detection Prop1->Choice1 Enables Choice2 Reversed-Phase HPLC (C18 Column) Prop2->Choice2 Dictates Choice3 Acidified Mobile Phase (e.g., 0.1% Formic Acid) Prop3->Choice3 Requires Final Final Choice1->Final Final HPLC Method Choice2->Final Choice3->Final

Sources

Definitive Structural Elucidation of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete structural characterization of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, a substituted chromenone of interest in medicinal chemistry and drug discovery. Chromenone derivatives form the core of many biologically active compounds, making their unambiguous structural determination essential for understanding structure-activity relationships (SAR).[1] This document moves beyond a simple listing of procedures to explain the underlying logic of experimental design, from solvent selection to the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. The protocols are designed to be self-validating, ensuring researchers can confidently assign the complete chemical structure of the title compound and related analogs.

Introduction: The Imperative for Unambiguous Characterization

This compound is a heterocyclic compound belonging to the chromenone class. Such scaffolds are prevalent in natural products and synthetic molecules with significant pharmacological potential.[2] Accurate and detailed structural analysis is the bedrock upon which all further research—be it mechanistic studies, SAR exploration, or preclinical development—is built. NMR spectroscopy stands as the most powerful and definitive tool for the complete elucidation of molecular structures in solution.[1]

This guide details the integrated application of a suite of NMR experiments to leave no ambiguity in the assignment of every proton and carbon atom in the molecule, and to confirm the precise connectivity of all substituent groups. We will explain the rationale behind each step, providing the "why" that transforms a simple protocol into a robust scientific methodology.

Foundational Strategy: The NMR Characterization Workflow

The complete structural elucidation relies on a logical progression of experiments. Each experiment provides a specific piece of the structural puzzle, culminating in a fully assigned molecule. The overall workflow is designed to be efficient and comprehensive.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation A Compound Synthesis & Purification B Solvent Selection & Sample Preparation A->B ~10-20 mg C 1D NMR Experiments (¹H, ¹³C, DEPT-135) B->C D 2D Homonuclear NMR (¹H-¹H COSY) C->D E 2D Heteronuclear NMR (HSQC & HMBC) D->E F 1D Spectra Analysis: Proton & Carbon Inventory E->F G 2D Spectra Analysis: Fragment Assembly F->G H Final Structure Assignment & Verification G->H

Figure 1: A comprehensive workflow for NMR-based structural elucidation.

Experimental Protocols & Methodologies

Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical decision in preparing an NMR sample.[3] The primary consideration is sample solubility.[4] this compound possesses both polar (hydroxyl, carbonyl) and non-polar (gem-dimethyl, methyl, dihydro-pyranone ring) functionalities.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for its ability to dissolve a wide range of polar and non-polar compounds.[5] The phenolic hydroxyl proton (-OH) will typically appear as a broad singlet and is readily exchangeable with D₂O, providing a simple method for its confirmation. The residual solvent peak appears at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C NMR.

  • Chloroform-d (CDCl₃): A standard solvent for many organic molecules.[6] While it may dissolve the title compound, the acidic nature of the phenolic proton might lead to rapid exchange and potential signal broadening. The residual ¹H peak at ~7.26 ppm could interfere with aromatic signals, although this is not expected for the title compound.[4]

Protocol Recommendation: DMSO-d₆ is the preferred solvent for a comprehensive analysis due to its solubilizing power and its ability to slow the exchange of the hydroxyl proton, allowing for its observation.

Sample Preparation Protocol

A well-prepared sample is crucial for acquiring high-quality spectra. Contaminants or solid particulates can severely degrade spectral resolution.[7]

  • Weighing: Accurately weigh 10-20 mg of the purified this compound into a clean, dry vial.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9]

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any suspended particles.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid matter.

  • Standard: Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm), though referencing to the residual solvent peak is often sufficient for routine characterization.[7]

NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Experiment Purpose Key Parameters
¹H NMR Provides information on the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling).Pulses: 1; Acquisition Time: ~4s; Relaxation Delay: 2s; Scans: 16
¹³C NMR Determines the number of unique carbon atoms and their chemical environments.Pulses: 1 (with proton decoupling); Acquisition Time: ~1s; Relaxation Delay: 2s; Scans: 1024
DEPT-135 Differentiates carbon signals based on the number of attached protons. CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[10]Pulses: DEPT pulse program; Flip Angle: 135°; Scans: 256
¹H-¹H COSY Correlated Spectroscopy. Identifies protons that are spin-coupled to each other, typically through 2-3 bonds. Cross-peaks appear between coupled protons.[10]Spectral Width: Same as ¹H in both dimensions; Scans per increment: 8
HSQC Heteronuclear Single Quantum Coherence. Identifies direct one-bond correlations between protons and the carbons they are attached to.[10]¹³C Spectral Width: 0-200 ppm; ¹J(C,H) optimized for: ~145 Hz; Scans per increment: 8
HMBC Heteronuclear Multiple Bond Correlation. Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for assembling molecular fragments.[11]¹³C Spectral Width: 0-200 ppm; nJ(C,H) optimized for: 8 Hz; Scans per increment: 16

Spectral Analysis & Structural Assignment

The following data is predictive, based on the known structure of this compound and established chemical shift principles for related chromenone and flavonoid structures.[12][13]

Structure for Annotation: (Self-generated image for annotation purposes)

¹H NMR Analysis (Predicted, 400 MHz, DMSO-d₆)
Proton Label Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H-5~7.4d, J ≈ 8.5 Hz1HAromatic proton ortho to the carbonyl group, deshielded.
H-6~6.7d, J ≈ 8.5 Hz1HAromatic proton ortho to the hydroxyl group, shielded.
7-OH~10.5br s1HPhenolic proton, chemical shift is concentration-dependent.
H-3~2.7s2HMethylene protons adjacent to a carbonyl group.
8-CH₃~2.1s3HAromatic methyl group.
2-(CH₃)₂~1.4s6HGeminal methyl groups on a quaternary carbon.
¹³C NMR & DEPT-135 Analysis (Predicted, 100 MHz, DMSO-d₆)
Carbon Label Predicted δ (ppm) DEPT-135 Assignment Rationale
C-4~190AbsentCarbonyl carbon, highly deshielded.
C-7~162AbsentAromatic carbon attached to the -OH group.
C-8a~158AbsentAromatic quaternary carbon adjacent to the ring oxygen.
C-5~127CH (+)Aromatic methine carbon.
C-4a~115AbsentAromatic quaternary carbon at the ring junction.
C-6~113CH (+)Aromatic methine carbon.
C-8~110AbsentAromatic carbon attached to the methyl group.
C-2~78AbsentQuaternary carbon bearing two methyl groups.
C-3~49CH₂ (-)Methylene carbon adjacent to the carbonyl.
2-(CH₃)₂~26CH₃ (+)Geminal methyl carbons.
8-CH₃~15CH₃ (+)Aromatic methyl carbon.
2D NMR Correlation Analysis: Assembling the Structure

Two-dimensional NMR is indispensable for confirming the assignments made from 1D spectra. It provides direct evidence of the bonding framework.

G cluster_mol Key HMBC (→) & COSY (↔) Correlations H5 H-5 (~7.4 ppm) H6 H-6 (~6.7 ppm) H5->H6 COSY C4 C-4 H5->C4 C4a C-4a H5->C4a C7 C-7 H5->C7 C8a C-8a H5->C8a H6->C4a C5 C-5 H6->C5 C8 C-8 H6->C8 H3 H-3 (~2.7 ppm) H3->C4 H3->C4a C2 C-2 H3->C2 H_8Me 8-CH₃ (~2.1 ppm) H_8Me->C7 H_8Me->C8 H_8Me->C8a H_2Me 2-(CH₃)₂ (~1.4 ppm) H_2Me->C2 C3 C-3 H_2Me->C3 C6 C-6

Figure 2: Predicted key 2D NMR correlations for structural assignment.

  • COSY Analysis: The most critical COSY correlation would be a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship on the benzene ring.

  • HSQC Analysis: This experiment serves as a direct confirmation of the one-bond C-H attachments listed in the tables above (e.g., connecting the proton at ~7.4 ppm to the carbon at ~127 ppm, assigning them as H-5 and C-5).

  • HMBC Analysis (The Key to Connectivity): The HMBC spectrum provides the long-range correlations that piece the entire molecule together.[14]

    • The methylene protons (H-3) will show a correlation to the carbonyl carbon (C-4) and the quaternary gem-dimethyl carbon (C-2), establishing the C2-C3-C4 fragment.

    • The gem-dimethyl protons (2-(CH₃)₂) will correlate strongly to C-2 and C-3, confirming their position.

    • The aromatic proton H-5 will show correlations to the carbonyl (C-4) and the quaternary carbons C-4a and C-8a, locking the dihydro-pyranone ring to the aromatic ring.

    • The aromatic methyl protons (8-CH₃) will show correlations to C-7, C-8, and C-8a, unequivocally placing the methyl group at the C-8 position.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of this compound can be achieved. This integrated approach, grounded in a clear understanding of the information provided by each experiment, ensures a high degree of confidence in the final structure. The protocols and interpretive framework presented here serve as a robust guide for researchers in drug discovery and medicinal chemistry working with this compound and its structural analogs.

References

  • University of Rochester, Department of Chemistry. "How to Get a Good 1H NMR Spectrum." Available at: [Link][6]

  • Gaspar, A., et al. (2013). "Synthesis and NMR studies of novel chromone-2-carboxamide derivatives." Magnetic Resonance in Chemistry, 51(4), 251-4. Available at: [Link][2]

  • Chemistry For Everyone. "What Are Common NMR Solvents?" YouTube. Available at: [Link][5]

  • Emory University. "Small molecule NMR sample preparation." Available at: [Link][8]

  • BioChromato. "NMR solvent selection - that also allows sample recovery." (2018). Available at: [Link][15]

  • General Methods NMR spectra. "Bruker Avance 300 (300 MHz)." Available at: [Link][12]

  • Wink, M. (2003). "Evolution of Secondary Metabolites from and Ecological and Molecular Phylogenetic Perspective." Phytochemistry, 64, 3-19.
  • Sitorus, L., et al. "STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES." Molekul, 10(2), 115-122. Available at: [Link][13]

  • Nchinda, A. T. "CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES." CORE. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. "NMR Sample Preparation." Available at: [Link][7]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link][9]

  • University of Arizona, Department of Chemistry and Biochemistry. "NMR Sample Requirements and Preparation." Available at: [Link][16]

  • The Royal Society of Chemistry. "Supporting Information." Available at: [Link][17]

  • ResearchGate. "HMBC and COSY Correlations of 1–3." Available at: [Link][11]

  • Western University, Department of Chemistry. "NMR SAMPLE PREPARATION." Available at: [Link][3]

  • Ghalloubi, R., et al. (2022). "Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells." Molecules, 27(19), 6296. Available at: [Link][18]

  • University of Bristol. "Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra." (2017). Available at: [Link][10]

  • MDPI. "Phytochemical Analysis and Biological Evaluation of Carob Leaf (Ceratonia siliqua L.) Crude Extracts Using NMR and Mass Spectroscopic Techniques." (2024). Available at: [Link][14]

Sources

Application Notes & Protocols: A Framework for In Vitro Assay Development for 7-Hydroxy-2,2,8-trimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Chromanone Scaffold

The chromanone (or chroman-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1][2] Molecules built upon this heterocyclic framework have demonstrated significant pharmacological potential, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1] 7-Hydroxy-2,2,8-trimethyl-4-chromanone is a novel derivative within this class. While its specific biological profile is yet to be fully elucidated, its structural features suggest a strong potential for therapeutic relevance, particularly in pathways related to oxidative stress and inflammation.

This guide provides a comprehensive framework for the initial in vitro characterization of 7-Hydroxy-2,2,8-trimethyl-4-chromanone. We present a tiered, logical workflow—from initial biochemical screening to more complex cell-based mechanistic studies—designed to efficiently evaluate its antioxidant and anti-inflammatory capabilities. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation for researchers, scientists, and drug development professionals.

Part 1: A Phased Approach to In Vitro Evaluation

A systematic, multi-tiered approach is essential for characterizing a novel compound. This workflow ensures that resources are used efficiently, beginning with broad, rapid screening assays and progressing to more complex, biologically relevant models for promising candidates.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Mechanistic Elucidation T1_Antioxidant Antioxidant Capacity (DPPH/ABTS Assays) T2_ROS Intracellular ROS Scavenging T1_Antioxidant->T2_ROS If Active T1_AntiInflam Enzyme Inhibition (COX/LOX Assays) T2_NO Nitric Oxide (NO) Inhibition (LPS-Stimulated Macrophages) T1_AntiInflam->T2_NO If Active T2_Cyto Cytotoxicity Assessment (MTT/LDH Assays) T2_Cyto->T2_ROS T2_Cyto->T2_NO T2_Cytokine Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition T2_Cyto->T2_Cytokine T2_NO->T2_Cytokine Confirm Activity T3_Pathway Signaling Pathway Analysis (NF-κB Translocation) T2_Cytokine->T3_Pathway Investigate MOA

Caption: Tiered workflow for in vitro characterization.

Part 2: Tier 1 - Foundational Biochemical Screening

The initial tier focuses on cell-free assays to rapidly determine if 7-Hydroxy-2,2,8-trimethyl-4-chromanone possesses fundamental antioxidant or enzyme-inhibitory properties. These assays are cost-effective and provide a clear, quantitative measure of direct chemical activity.[3][4]

Antioxidant Capacity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures a compound's ability to act as a free radical scavenger. DPPH is a stable free radical with a deep violet color. When reduced by an antioxidant, its color fades to a pale yellow, a change that can be quantified spectrophotometrically. The simplicity, speed, and sensitivity of this assay make it a common first-line test for antioxidant potential.[3][4]

Protocol:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of 7-Hydroxy-2,2,8-trimethyl-4-chromanone in dimethyl sulfoxide (DMSO).

    • Serial Dilutions: Create a series of dilutions from the stock solution in methanol to achieve final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Positive Control: Prepare a dilution series of Ascorbic Acid or Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of the test compound dilutions, positive control, or methanol (for the blank/vehicle control) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Scavenging against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ParameterSettingRationale
Wavelength 517 nmThis is the maximum absorbance wavelength for the DPPH radical.[3]
Solvent Methanol/DMSODPPH is soluble in methanol; DMSO is used for the compound stock. Final DMSO should be <0.5%.
Incubation 30 min, darkAllows the reaction to reach a stable endpoint while preventing light-induced degradation of DPPH.
Positive Control Ascorbic AcidA well-characterized, potent antioxidant for assay validation.

Part 3: Tier 2 - Cell-Based Functional Assays

If the compound shows promise in biochemical assays, the next logical step is to evaluate its activity in a more biologically relevant cellular context. Cell-based assays can provide insights into bioavailability, cytotoxicity, and efficacy at a cellular level.[5]

Prerequisite: Cytotoxicity Assessment (MTT Assay)

Principle: Before assessing anti-inflammatory or antioxidant effects, it is crucial to determine the concentration range at which 7-Hydroxy-2,2,8-trimethyl-4-chromanone is not toxic to the cells. A common method is the MTT assay, which measures the metabolic activity of living cells. A reduction in signal can indicate cytotoxicity. This step ensures that any observed reduction in inflammatory markers is due to a specific bioactivity and not simply cell death.[6]

Protocol (using RAW 264.7 Macrophages):

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.1 µM to 200 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Express results as a percentage of the vehicle-treated control. Select non-toxic concentrations for subsequent functional assays.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator.[6] This assay measures the ability of the test compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophages. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 7-Hydroxy-2,2,8-trimethyl-4-chromanone for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include wells for:

    • Untreated cells (negative control)

    • LPS-only treated cells (positive control)

    • Compound-only treated cells (to check for direct effects)

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Determine the percentage inhibition of NO production relative to the LPS-only control.

    • Calculate the IC₅₀ value.

ParameterSettingRationale
Cell Line RAW 264.7 (Murine Macrophages)A standard and robust model for studying inflammation in vitro.[6][7]
Stimulant Lipopolysaccharide (LPS)A potent inducer of the inflammatory response in macrophages.[6]
Detection Griess ReagentA reliable colorimetric method for quantifying nitrite, a proxy for NO production.
Pre-incubation 1 hour with compoundAllows the compound to enter the cells and engage its target before the inflammatory stimulus.

Part 4: Tier 3 - Elucidating the Mechanism of Action

Once functional activity is confirmed, the focus shifts to understanding how the compound works. Mechanistic studies investigate the modulation of specific signaling pathways.

NF-κB Signaling Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response.[6] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, a signaling cascade leads to its release and translocation into the nucleus, where it activates the transcription of pro-inflammatory genes, including those for NO synthase and cytokines like TNF-α and IL-6.[6][8] An assay monitoring NF-κB translocation can reveal if the compound's anti-inflammatory effect is mediated through this critical pathway.

G cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound 7-Hydroxy-2,2,8-trimethyl-4-chromanone Compound->IKK Inhibits? Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Mediators Inflammatory Mediators (NO, Cytokines) Genes->Mediators NFkB_nuc->Genes Activates Transcription

Sources

Application Notes and Protocols: Utilizing 7-Hydroxy-2,2,8-trimethylchroman-4-one in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Hydroxy-2,2,8-trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are structurally characterized by a benzene ring fused to a dihydropyran ring.[1] This scaffold is prevalent in a variety of natural products and synthetic molecules that exhibit a wide range of pharmacological activities.[1] While the specific biological activities of 7-Hydroxy-2,2,8-trimethylchroman-4-one are still under investigation, related chromanone structures have demonstrated significant potential in drug discovery, including antibacterial, antifungal, and antioxidant properties.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7-Hydroxy-2,2,8-trimethylchroman-4-one in cell culture-based assays. The protocols outlined herein are designed to ensure scientific integrity and reproducibility, enabling the robust evaluation of this compound's biological effects.

I. Compound Handling and Preparation

Proper handling and preparation of 7-Hydroxy-2,2,8-trimethylchroman-4-one are critical for obtaining reliable and reproducible experimental results. Due to its hydrophobic nature, careful consideration of solubility is paramount.

Reagent Preparation
  • Compound Procurement: 7-Hydroxy-2,2,8-trimethylchroman-4-one can be sourced from various chemical suppliers.[3] Ensure the purity of the compound is suitable for cell-based assays (typically ≥97%).

  • Solvent Selection: Given the hydrophobic nature of many chromanones, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is crucial to use anhydrous, cell culture-grade DMSO to minimize cytotoxicity.

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out a precise amount of 7-Hydroxy-2,2,8-trimethylchroman-4-one powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM stock concentration.

    • Gently vortex or sonicate the solution to ensure complete dissolution.[4]

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Working Solution Preparation

It is imperative to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of ≤0.1% is generally recommended.

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to add the DMSO-solubilized compound to the medium and mix thoroughly immediately to prevent precipitation.[4] Warming the medium to 37°C can aid in solubility.[4]

Table 1: Example Dilution Series for a 96-Well Plate

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Medium (µL) for Intermediate DilutionVolume of Intermediate Dilution to add to 100 µL of cells in a well (µL)Final DMSO (%)
100199100.1
500.599.5100.05
250.2599.75100.025
100.199.9100.01
10.0199.99100.001

Note: Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound) in all experiments.

II. Cell Culture and Treatment

Standard aseptic cell culture techniques are essential for all experiments. The choice of cell line will depend on the specific research question.

Cell Line Selection and Maintenance
  • Select a cell line relevant to the biological process being investigated.

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (if necessary) in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting any experiment.[5]

Experimental Seeding and Treatment
  • Seed cells into the appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that will ensure they are sub-confluent at the end of the treatment period.[6]

  • Allow the cells to adhere and recover for 24 hours before treatment.

  • Remove the existing medium and replace it with fresh medium containing the desired concentrations of 7-Hydroxy-2,2,8-trimethylchroman-4-one or the vehicle control.

  • Incubate the cells for the predetermined experimental duration. The optimal treatment time will need to be determined empirically for each cell line and endpoint being measured.

III. Assessing the Biological Effects of 7-Hydroxy-2,2,8-trimethylchroman-4-one

The following are foundational protocols to assess the potential cytotoxic, anti-proliferative, and antioxidant effects of the compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Protocol:
  • Seed cells in a 96-well plate and treat with a range of concentrations of 7-Hydroxy-2,2,8-trimethylchroman-4-one as described in section 2.2.

  • At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[7]

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[8][9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caption: MTT Assay Workflow.

Investigation of Antioxidant Activity: Measurement of Reactive Oxygen Species (ROS)

Many chromanone derivatives exhibit antioxidant properties.[2] The following protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12]

Protocol:
  • Seed cells in a black, clear-bottom 96-well plate or other suitable culture vessel.

  • Treat cells with 7-Hydroxy-2,2,8-trimethylchroman-4-one for the desired duration. Include a positive control for ROS induction (e.g., H₂O₂ or Rosup).[11]

  • At the end of the treatment, remove the medium and wash the cells once with warm, sterile PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.[11]

  • Wash the cells twice with warm, sterile PBS to remove excess probe.

  • Add PBS or phenol red-free medium to the wells.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11] Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

  • Normalize the fluorescence intensity to cell number or protein concentration if significant cytotoxicity is observed.

G compound 7-Hydroxy-2,2,8-trimethylchroman-4-one ros Reactive Oxygen Species (ROS) compound->ros Scavenges cell_damage Oxidative Cell Damage ros->cell_damage Causes

Sources

Application Notes & Protocols: Derivatization of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one for Bioassay Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential.[1][2] This guide focuses on 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, a specific chromanone, providing a framework for its synthetic derivatization to explore structure-activity relationships (SAR). We present detailed, field-tested protocols for two primary derivatization strategies targeting the 7-hydroxyl group: O-alkylation and esterification. Furthermore, we provide comprehensive, step-by-step protocols for two fundamental bioassays—the DPPH antioxidant assay and the MTT cytotoxicity assay—to enable the preliminary biological evaluation of the synthesized derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

Introduction: The Chromenone Scaffold and Rationale for Derivatization

The 4H-chromen-4-one ring system is a foundational motif in a vast array of natural and synthetic molecules that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The specific compound, this compound (herein referred to as the "parent compound"), possesses key structural features ripe for chemical modification, most notably the phenolic hydroxyl group at the C-7 position.

Derivatization of this parent compound is a critical step in the drug discovery process. By systematically modifying its structure, researchers can:

  • Probe Structure-Activity Relationships (SAR): Small chemical changes can lead to significant variations in biological activity. Understanding these relationships is key to designing more potent and selective compounds.[5][6]

  • Enhance Pharmacokinetic Properties: Modifications can improve solubility, metabolic stability, and bioavailability, which are often limitations of natural product scaffolds.

  • Modulate Biological Activity: Introducing new functional groups can alter the compound's mechanism of action or target specificity, potentially leading to novel therapeutic applications.[7][8]

The phenolic 7-hydroxyl group is an ideal target for initial derivatization due to its reactivity, allowing for straightforward synthesis of ethers and esters. These modifications introduce varying degrees of lipophilicity and steric bulk, providing a diverse library of compounds for biological screening.

Synthetic Derivatization Protocols

This section provides detailed methodologies for the targeted modification of the parent compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Workflow for Synthesis and Characterization

A standardized workflow ensures reproducibility and high-quality data. The process involves synthesis, monitoring, work-up, purification, and structural confirmation.

G cluster_synthesis Synthesis cluster_monitoring Monitoring & Work-up cluster_purification Purification & Analysis A Reactants + Reagents (Parent Compound, Alkyl Halide/Acyl Chloride) C Reaction Setup (Inert Atmosphere, Temp Control) A->C B Solvent + Base/Catalyst B->C D TLC Monitoring C->D E Aqueous Work-up (Quenching, Extraction) D->E Reaction Completion F Column Chromatography E->F G Characterization (NMR, MS, IR) F->G H Purity Assessment (HPLC) G->H I Bioassay Screening H->I Compound >95% Pure

Caption: General workflow from synthesis to bioassay screening.

Protocol 2.2: O-Alkylation of the 7-Hydroxy Group (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage at the 7-position by reacting the parent compound with an alkyl halide in the presence of a weak base.

  • Rationale: O-alkylation is a robust method to increase lipophilicity. The choice of potassium carbonate (K₂CO₃) as a base is crucial; it is strong enough to deprotonate the phenolic hydroxyl but mild enough to avoid side reactions. Acetone is an excellent solvent for this reaction due to its polarity and appropriate boiling point.

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous Acetone

    • Round-bottom flask, condenser, magnetic stirrer

  • Step-by-Step Procedure:

    • To a round-bottom flask, add the parent compound (1.0 eq) and anhydrous acetone. Stir until fully dissolved.

    • Add anhydrous K₂CO₃ (3.0 eq) to the solution. The mixture will become a suspension.

    • Add the alkyl halide (1.2 eq) dropwise to the stirring suspension.

    • Attach a condenser and heat the reaction mixture to reflux (approx. 56°C) for 6-12 hours.

    • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient system.

    • Characterization: Confirm the structure of the purified ether derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.3: Esterification of the 7-Hydroxy Group

This protocol details the synthesis of ester derivatives using an acyl chloride and a base catalyst.

  • Rationale: Esterification introduces a carbonyl group which can act as a hydrogen bond acceptor and is susceptible to hydrolysis by cellular esterases, potentially acting as a pro-drug strategy. Pyridine serves as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[9][10]

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Anhydrous Pyridine or Triethylamine (TEA) with a catalytic amount of DMAP

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, dropping funnel

  • Step-by-Step Procedure:

    • Dissolve the parent compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous pyridine (2.0 eq). Cool the mixture to 0°C in an ice bath.

    • Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.

    • Monitor Progress: Track the reaction's completion via TLC.

    • Work-up: Quench the reaction by slowly adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude ester via column chromatography on silica gel.

    • Characterization: Confirm the structure using appropriate spectroscopic methods (NMR, MS, IR).

Bioassay Screening Protocols

Once a library of derivatives is synthesized and purified (>95% purity), the next step is to evaluate their biological activity. The following protocols are foundational assays for antioxidant and cytotoxic potential.

Protocol 3.1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11]

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with a maximum absorbance around 517 nm.[12] When reduced by an antioxidant, its color fades to a pale yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.[12]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds and parent compound (dissolved in DMSO or methanol)

    • Ascorbic acid (Positive Control)

    • 96-well microplate, microplate reader

  • Step-by-Step Procedure:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Sample Preparation: Prepare a stock solution of each test compound and the positive control (e.g., Ascorbic acid) in DMSO at 10 mM. Create a serial dilution in methanol to achieve a range of final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Assay Setup (in a 96-well plate):

      • Test Wells: Add 100 µL of the DPPH solution and 100 µL of the sample dilution.

      • Control Wells (Negative): Add 100 µL of DPPH solution and 100 µL of methanol (or the solvent used for dilution).

      • Blank Wells: Add 100 µL of methanol.

    • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]

    • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3.2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]

  • Materials:

    • Human cancer cell line (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds and parent compound (dissolved in sterile DMSO)

    • Doxorubicin or 5-Fluorouracil (Positive Control)

    • 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader

G A Seed Cells (e.g., 5x10³ cells/well) B Incubate 24h (Allow Adhesion) A->B C Treat with Compounds (Varying concentrations) B->C D Incubate 48-72h C->D E Add MTT Solution (0.5 mg/mL final conc.) D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of your test compounds and a positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.

    • Incubate the plate for 48 to 72 hours.

    • MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (5 mg/mL) to each well.[16]

    • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Data Interpretation and SAR Analysis

The ultimate goal is to connect the chemical modifications to the observed biological effects. By compiling the bioassay results into a summary table, clear structure-activity relationships can begin to emerge.

Table 1: Hypothetical Bioassay Data for Derivatized Chromenones

Compound IDR-Group at C-7DPPH IC₅₀ (µM)Cytotoxicity IC₅₀ (µM) vs. HeLa
Parent -OH25.4> 100
D-01 -OCH₃48.285.1
D-02 -OCH₂Ph (Benzyl)65.742.3
D-03 -OCOCH₃ (Acetate)30.192.5
D-04 -OCOPh (Benzoate)45.933.8
Ascorbic Acid N/A (Control)8.5N/A
Doxorubicin N/A (Control)N/A0.8

From this hypothetical data, one might infer that:

  • The free 7-hydroxyl group is important for antioxidant activity, as all modifications decreased potency (increased IC₅₀) in the DPPH assay.

  • Increasing the lipophilicity and steric bulk at the 7-position with benzyl (D-02) and benzoyl (D-04) groups significantly enhances cytotoxic activity compared to the parent compound. This provides a clear direction for future synthesis, focusing on larger aromatic substituents.

Conclusion

This guide provides a comprehensive and technically grounded framework for the derivatization of this compound and its subsequent biological evaluation. The detailed protocols for O-alkylation and esterification, coupled with standardized bioassays for antioxidant and cytotoxic activity, offer a robust platform for initiating SAR studies. By systematically applying these methods, researchers can efficiently generate and screen compound libraries to identify novel chromenone derivatives with therapeutic potential.

References

  • Valdameri, G., Gauthier, C., Di Pietro, A., & Jault, J. M. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849–9860. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 Manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Gomes, A., Fernandes, E., & Silva, A. M. S. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Pharmaceuticals, 14(1), 1-28. Available at: [Link]

  • Unknown. (n.d.). Antioxidant Assays. ResearchGate. Retrieved from [Link]

  • Kim, B. K., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 52(23), 7544–7569. [Link]

  • Khan, K. M., et al. (2010). An update on natural occurrence and biological activity of chromones. Current Organic Chemistry, 14(1), 62-97. Available at: [Link]

  • Shaikh, J., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3998. [Link]

  • Silva, A. M. S., & E. Fernandes. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 26(15), 4437. [Link]

  • Unknown. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available at: [Link]

  • Hsieh, P. W., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Gaspar, A., et al. (2014). An Update on Natural Occurrence and Biological Activity of Chromones. Molecules, 19(9), 13963-13994. Available at: [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Vemuri, B., et al. (2019). Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents in Human embryonic cell line (HEK 293). ResearchGate. Available at: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kolos, N. N., & V. P. Khilya. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry, 9(1), 68-91. Available at: [Link]

  • Shvadchak, V. V., et al. (2012). Highly Solvatochromic 7-Aryl-3-hydroxychromones. The Journal of Physical Chemistry Letters, 3(7), 848–852. [Link]

  • Janiszewska, D., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. Molecules, 27(2), 453. [Link]

  • Unknown. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Archiv der Pharmazie, 353(8), e2000085. [Link]

  • Janiszewska, D., et al. (2022). The synthesis of 6-hydroxy-flavanone and 7-hydroxy-flavone esters. ResearchGate. Available at: [Link]

  • Li, J., et al. (2013). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 18(11), 13426–13433. [Link]

  • Unknown. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. Retrieved from [Link]

  • Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115–125. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 17(5), 5713–5727. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available at: [Link]

  • Khan, K. M., et al. (2003). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. Available at: [Link]

  • Shvadchak, V. V., et al. (2012). Highly Solvatochromic 7-Aryl-3-hydroxychromones. SemOpenAlex. Available at: [Link]

  • Leston, G. (1982). U.S. Patent No. 4,323,714. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Efficacy Testing of 7-Hydroxy-2,2,8-trimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chromanone (or chroman-4-one) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic potential.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects.[1][3] The biological versatility of chromanones is largely influenced by the substitution patterns on the benzopyran ring system.[3] The presence of a hydroxyl group, particularly at the C-7 position, is a common feature in many biologically active chromanones and flavonoids, often contributing to their antioxidant properties.

This document provides a detailed experimental framework for investigating the efficacy of a novel derivative, 7-Hydroxy-2,2,8-trimethyl-4-chromanone . Given the structural features of this compound—specifically the phenolic hydroxyl group and the chromanone core—we hypothesize that it possesses potent antioxidant, anti-inflammatory, and neuroprotective properties. This guide is intended for researchers, scientists, and drug development professionals, offering a logical, step-by-step approach to systematically evaluate its therapeutic potential from initial in vitro screening to in vivo validation.

Part 1: Foundational In Vitro Efficacy Screening

The initial phase of testing is designed to establish a basic pharmacological profile of 7-Hydroxy-2,2,8-trimethyl-4-chromanone. This involves determining its cytotoxicity to establish a safe therapeutic window for subsequent assays and then evaluating its primary hypothesized activities.

Physicochemical Characterization and Compound Preparation

Before biological testing, it is crucial to confirm the identity and purity of 7-Hydroxy-2,2,8-trimethyl-4-chromanone using standard analytical techniques (e.g., NMR, LC-MS, HPLC). For all experiments, a stock solution (e.g., 10-100 mM) should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO) and stored at -20°C or -80°C. The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Cytotoxicity Assessment

Rationale: Determining the concentration range at which the compound is non-toxic is a critical first step for interpreting efficacy data. A compound that is highly cytotoxic at its effective concentration is unlikely to be a viable therapeutic candidate. We will use a standard metabolic activity assay on both a non-neuronal and a neuronal cell line to establish a concentration-response curve for toxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells (e.g., RAW 264.7 murine macrophages and SH-SY5Y human neuroblastoma cells) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 7-Hydroxy-2,2,8-trimethyl-4-chromanone in the appropriate cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM). Replace the old medium with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).

ParameterDescription
Cell Lines RAW 264.7 (macrophage), SH-SY5Y (neuronal)
Compound Conc. 0.1, 1, 5, 10, 25, 50, 100 µM
Incubation Time 24h, 48h
Endpoint Cell Viability (%) vs. Vehicle Control
Metric CC₅₀
Antioxidant Capacity Assessment

Rationale: The 7-hydroxy group on the chromanone ring is a phenolic moiety, which is a well-known structural feature responsible for antioxidant activity via free radical scavenging. Therefore, evaluating the direct antioxidant potential of the compound is a logical starting point.

Protocol: DPPH Radical Scavenging Assay

  • Preparation: Prepare various concentrations of 7-Hydroxy-2,2,8-trimethyl-4-chromanone in methanol. A standard antioxidant like Trolox or Ascorbic Acid should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

Part 2: Investigating Anti-Inflammatory Efficacy

Inflammation is a key pathological process in a multitude of diseases. Chromanone derivatives have been reported to possess significant anti-inflammatory properties.[1] This section outlines a workflow to investigate this potential.

Workflow for In Vitro Anti-Inflammatory Testing

G cluster_0 Phase 1: In Vitro Anti-Inflammatory Screening cluster_1 Mediator Analysis cluster_2 Mechanism of Action A RAW 264.7 Macrophage Culture B Pre-treatment with 7-Hydroxy-2,2,8-trimethyl-4-chromanone (Non-toxic concentrations) A->B C Stimulation with Lipopolysaccharide (LPS) B->C D Measurement of Inflammatory Mediators C->D E Analysis of Signaling Pathways C->E D1 Nitric Oxide (NO) (Griess Assay) D->D1 D2 Prostaglandin E2 (PGE2) (ELISA) D->D2 D3 Pro-inflammatory Cytokines (TNF-α, IL-6) (ELISA / qRT-PCR) D->D3 E1 Western Blot for iNOS and COX-2 Expression E->E1 E2 Western Blot for NF-κB Pathway Proteins (p-p65, p-IκBα) E->E2 E3 Western Blot for MAPK Pathway Proteins (p-p38, p-JNK, p-ERK) E->E3

Caption: Workflow for in vitro anti-inflammatory efficacy testing.

Protocols for Anti-Inflammatory Assays

Cell Model: RAW 264.7 murine macrophages are a standard and reliable model for studying inflammation. They respond robustly to lipopolysaccharide (LPS), a component of Gram-negative bacteria, by producing a host of inflammatory mediators.

Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Quantification: After 10 minutes, measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify NO levels.

Protocol: Western Blot for Key Inflammatory Proteins

  • Cell Lysis: After treatment and LPS stimulation (for a shorter duration, e.g., 30 min for signaling proteins, 24h for iNOS/COX-2), wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, and loading controls (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Target ProteinPathway/FunctionExpected Result of Efficacy
iNOS Nitric Oxide SynthesisDecreased Expression
COX-2 Prostaglandin SynthesisDecreased Expression
p-p65 (NF-κB) Inflammatory Gene TranscriptionDecreased Phosphorylation
p-IκBα NF-κB ActivationDecreased Phosphorylation

Part 3: Investigating Neuroprotective Efficacy

Oxidative stress and inflammation are tightly linked to the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's.[4] Given the antioxidant and anti-inflammatory potential of 7-Hydroxy-2,2,8-trimethyl-4-chromanone, assessing its neuroprotective effects is a logical next step.

Signaling Pathway for Neuroprotection

G OxidativeStress Oxidative Stress (e.g., H₂O₂, Rotenone) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 disrupts MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction induces Compound 7-Hydroxy-2,2,8-trimethyl-4-chromanone Compound->OxidativeStress scavenges ROS Compound->Nrf2_Keap1 stabilizes Nrf2 Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes upregulates transcription ROS Reduced ROS AntioxidantEnzymes->ROS CellSurvival Neuronal Survival ROS->CellSurvival Apoptosis Apoptosis (Caspase-3 Activation) MitochondrialDysfunction->Apoptosis triggers Apoptosis->CellSurvival prevents

Caption: Hypothesized neuroprotective signaling pathway.

Protocol for In Vitro Neuroprotection Assay

Cell Model: SH-SY5Y human neuroblastoma cells are widely used in neurotoxicity and neuroprotection studies. They can be stressed with various agents to mimic neurodegenerative conditions.

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in 96-well (for viability) or 6-well (for Western blot) plates. For a more neuron-like phenotype, cells can be differentiated with retinoic acid for 5-7 days.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 7-Hydroxy-2,2,8-trimethyl-4-chromanone for 2-4 hours.

  • Induction of Stress: Introduce an oxidative stressor. Common choices include:

    • Hydrogen Peroxide (H₂O₂): To model general oxidative stress.

    • 6-Hydroxydopamine (6-OHDA) or Rotenone: To model Parkinson's disease-related mitochondrial dysfunction.

  • Incubation: Incubate for an additional 24 hours.

  • Assessment of Efficacy:

    • Cell Viability: Measure viability using the MTT assay as described previously. An effective neuroprotective compound will increase cell survival in the presence of the stressor.

    • Apoptosis Markers: For mechanistic insight, measure the activity of Caspase-3 using a colorimetric or fluorometric assay kit.

    • Nrf2 Activation: Use Western blot to measure the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), to confirm the activation of the antioxidant response pathway.

Part 4: In Vivo Efficacy Models

Positive and potent in vitro results warrant progression to in vivo models to assess efficacy in a complex biological system. The choice of model should be directly informed by the in vitro findings.

Model Selection
  • Anti-Inflammatory Model: The carrageenan-induced paw edema model in rats or mice is a classic, acute model of inflammation. It is used to evaluate the activity of compounds that can inhibit inflammatory mediators like prostaglandins and nitric oxide.

  • Neuroprotection Model: If in vitro data suggest strong neuroprotective effects, a model like the rotenone-induced rat model of Parkinson's disease could be employed.[4] This model recapitulates key features of the disease, including oxidative stress, mitochondrial dysfunction, and dopaminergic neuron loss.

General Experimental Design for an In Vivo Study

Example: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (180-200g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group 4-6: Test Compound (e.g., 10, 25, 50 mg/kg, p.o. of 7-Hydroxy-2,2,8-trimethyl-4-chromanone)

  • Dosing: Administer the test compound or vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group. At the end of the experiment, paw tissue can be collected for biochemical analysis (e.g., measurement of MPO, TNF-α, IL-6).

Conclusion

This document outlines a comprehensive, tiered approach for the preclinical evaluation of 7-Hydroxy-2,2,8-trimethyl-4-chromanone . By systematically progressing from foundational cytotoxicity and antioxidant assays to more complex in vitro and in vivo models of inflammation and neurodegeneration, researchers can build a robust data package to define the therapeutic potential of this novel compound. The causality behind each experimental choice is grounded in the established pharmacology of the chromanone scaffold, providing a logical and scientifically rigorous path for discovery.

References

  • Bishnoi, T., Kumar, A., & Sharma, P. K. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. ACS Omega, 6(27), 17265–17277. [Link]

  • Gomes, A., Fernandes, E., & Silva, A. M. S. (2017). Chromone derivatives in the pharmaceutical industry. ResearchGate. [Link]

  • Hassan, S. S., & Shaikh, A. M. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 837–853. [Link]

  • Singh, R., & Singh, P. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 323-331. [Link]

  • Wang, W. R., Xu, Y., & Li, L. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics, 8(2), 76-82. [Link]

  • Silva, V. L. M., Silva, A. M. S., & Pinto, D. C. G. A. (2020). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 25(19), 4479. [Link]

  • Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. [Link]

  • Krylov, A. V., Fomina, V. A., Selivanova, A. S., & Zvyagina, A. R. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]

Sources

Application Notes and Protocols for the Investigation of Chromanone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Chromanones in Oncology

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. Within this class, hydroxylated derivatives are of particular interest due to their potential to interact with various biological targets and modulate cellular pathways implicated in cancer.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a representative chromanone derivative, 7-hydroxy-3,4-dihydrocadalene , in cancer cell line research. While specific data on 7-Hydroxy-2,2,8-trimethylchroman-4-one is not extensively available in the current literature, the methodologies and mechanistic insights discussed herein for the structurally related compound, 7-hydroxy-3,4-dihydrocadalene, serve as a robust framework for investigating the anti-cancer properties of novel chromanone analogs.

7-hydroxy-3,4-dihydrocadalene, a sesquiterpene isolated from Heterotheca inuloides, has demonstrated cytotoxic effects against breast cancer cells, making it an excellent model compound for outlining experimental approaches to characterize the anti-neoplastic activity of this chemical class[1]. The following sections will delve into its mechanism of action and provide detailed protocols for key in vitro assays.

Mechanism of Action: Unraveling the Cytotoxic Effects

The anti-cancer activity of 7-hydroxy-3,4-dihydrocadalene in breast cancer cells, specifically the MCF-7 cell line, is primarily attributed to the induction of oxidative stress-mediated apoptosis[1]. This process involves a cascade of intracellular events that ultimately lead to programmed cell death.

Key Mechanistic Features:

  • Induction of Reactive Oxygen Species (ROS): The compound leads to a significant increase in intracellular ROS levels. This surge in ROS creates an oxidative environment that can damage cellular components, including lipids, proteins, and DNA[1].

  • Mitochondrial Dysfunction: 7-hydroxy-3,4-dihydrocadalene has been shown to reduce mitochondrial ATP synthesis and induce mitochondrial uncoupling. The mitochondria are central to both cellular metabolism and the intrinsic apoptotic pathway. Mitochondrial dysfunction can further exacerbate ROS production and trigger the release of pro-apoptotic factors[1].

  • Modulation of Apoptotic Regulators: The compound influences the expression and activity of key proteins involved in apoptosis. This includes the upregulation of pro-apoptotic proteins like caspase-3 and caspase-9, and a slight inhibition of the anti-apoptotic protein Bcl-2[1].

  • Execution of Apoptosis: The activation of effector caspases, such as caspase-3, leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis, including cell rounding and plasma membrane blebbing[1].

Mechanism_of_Action Compound 7-hydroxy-3,4-dihydrocadalene ROS Increased Intracellular ROS Compound->ROS Mitochondria Mitochondrial Dysfunction (Reduced ATP, Uncoupling) Compound->Mitochondria ROS->Mitochondria Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Casp9 Caspase-9 Activation Mitochondria->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell rounding, blebbing) Casp3->Apoptosis

Caption: Proposed signaling pathway for 7-hydroxy-3,4-dihydrocadalene-induced apoptosis.

Experimental Workflow for Assessing Anti-Cancer Activity

A systematic approach is crucial for characterizing the effects of a novel compound on cancer cell lines. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Select Cancer Cell Line(s) MTT Cell Viability Assay (MTT/MTS) Determine IC50 Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Quantify Apoptotic Cells MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Assess Cell Cycle Arrest MTT->CellCycle WesternBlot Western Blot Analysis Investigate Protein Expression Apoptosis->WesternBlot CellCycle->WesternBlot End End: Data Analysis & Interpretation WesternBlot->End

Caption: A logical workflow for the in vitro evaluation of a novel anti-cancer compound.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the core assays required to evaluate the anti-cancer properties of a chromanone derivative.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., 7-hydroxy-3,4-dihydrocadalene) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours)[2].

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible[3].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals[4].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[5].

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised[5].

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with the test compound at the desired concentrations for the determined time. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL[6].

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry immediately (within 1 hour)[6].

Data Interpretation:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M)[7][8].

Principle: A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA[7].

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark[9].

  • Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity[8].

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates[10].

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with antibodies specific to the target protein.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer[11][12]. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit[11].

  • Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes[13][14].

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Data Presentation

The following table summarizes the reported cytotoxic effects of 7-hydroxy-3,4-dihydrocadalene on MCF-7 breast cancer cells.

Cell LineTreatment DurationIC₅₀ (µg/mL)Reference
MCF-724 hours27.5 ± 1.1[1]
MCF-748 hours19.4 ± 0.9[1]
MCF-772 hours14.2 ± 0.5[1]

Conclusion

The application notes and protocols detailed in this document provide a comprehensive framework for the investigation of 7-Hydroxy-2,2,8-trimethylchroman-4-one and related chromanone derivatives as potential anti-cancer agents. By employing the described assays, researchers can effectively screen for cytotoxic activity, elucidate the underlying mechanisms of action, and identify promising lead compounds for further development in oncology. The case of 7-hydroxy-3,4-dihydrocadalene highlights the potential of this chemical class to induce cancer cell death through oxidative stress and apoptosis, providing a solid foundation for future studies.

References

  • Chavez-Gomez, A. et al. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. BMC Complementary Medicine and Therapies. Available at: [Link]

  • Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. Journal of Cell Biology.
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.).
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V and propidium iodide staining. Cold Spring Harbor protocols.
  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Available at: [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Available at: [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights to ensure robust and reproducible outcomes.

Core Synthesis Pathway: Acid-Catalyzed Cyclocondensation

The most reliable and scalable synthesis of the target chroman-4-one framework involves the acid-catalyzed reaction of a substituted phenol with an α,β-unsaturated acid. For this compound, the key precursors are 2-methylresorcinol (provides the 7-hydroxy and 8-methyl functionalities) and 3,3-dimethylacrylic acid (forms the heterocyclic ring with the 2,2-dimethyl substitution).

The reaction proceeds via an initial Friedel-Crafts-type alkylation of the electron-rich phenol ring, followed by an intramolecular cyclization (oxa-Michael addition) to form the final chroman-4-one structure. The choice of acid catalyst is critical and directly influences reaction time, temperature, and overall yield.

Experimental Protocol: Optimized Synthesis
  • Reagent Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylresorcinol (1.0 eq).

  • Catalyst Addition : Add Eaton's Reagent (7.5% P₂O₅ in methanesulfonic acid) (10-15 mL per gram of resorcinol) to the flask under a nitrogen atmosphere. Stir the mixture until the resorcinol is fully dissolved.

  • Substrate Addition : Slowly add 3,3-dimethylacrylic acid (1.1 eq) to the mixture. The addition should be portion-wise or via a dropping funnel to control any exotherm.

  • Reaction : Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Workup : Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Precipitation & Filtration : A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing : Wash the crude product thoroughly with cold deionized water until the filtrate is neutral (pH ~7), followed by a wash with cold sodium bicarbonate solution (5%) to remove any unreacted acid, and finally with cold water again.

  • Purification : The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine 2-Methylresorcinol & Eaton's Reagent addition 2. Add 3,3-Dimethylacrylic Acid reagents->addition heating 3. Heat at 70-80°C (4-6 hours) addition->heating monitoring 4. Monitor by TLC heating->monitoring quench 5. Quench on Ice monitoring->quench filtration 6. Filter & Wash Product quench->filtration purify 7. Recrystallize or Column Chromatography filtration->purify final Target Chroman-4-one purify->final Pure Product

Caption: High-level workflow for chroman-4-one synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: Low to no yield is a common issue that can typically be traced to one of four key areas: reagent quality, catalyst activity, reaction conditions, or moisture.

  • Cause A: Reagent Purity

    • Explanation: Phenols like 2-methylresorcinol are susceptible to air oxidation, appearing pink or brown. Oxidized starting material is less reactive and can inhibit the reaction.

    • Solution: Ensure your 2-methylresorcinol is off-white or light tan. If it is discolored, purify it by recrystallization from toluene or sublimation before use. Check the purity of your 3,3-dimethylacrylic acid as well.

  • Cause B: Catalyst Deactivation or Inappropriate Choice

    • Explanation: The catalyst is the engine of this reaction. Brønsted or Lewis acids are required.[1] Traditional catalysts like concentrated H₂SO₄ can cause significant charring and side reactions at elevated temperatures.[2][3] Polyphosphoric acid (PPA) is effective but highly viscous and difficult to stir. Eaton's Reagent (P₂O₅ in MsOH) is often superior, offering high reactivity with easier handling.

    • Solution: Switch to Eaton's Reagent or a freshly prepared PPA. If using a Lewis acid like AlCl₃, ensure it is anhydrous and used in stoichiometric amounts, as it complexes with both reactants and products.[1]

  • Cause C: Sub-optimal Temperature

    • Explanation: This reaction requires thermal energy to overcome the activation barrier. Too low a temperature (<60°C) will result in an impractically slow reaction. Conversely, too high a temperature (>100°C) can lead to decomposition of the starting materials and product, resulting in tar formation.

    • Solution: Maintain a stable reaction temperature between 70-80°C. Use an oil bath and a temperature controller for precise heating.

  • Cause D: Presence of Water

    • Explanation: Most catalysts used for this synthesis (Eaton's Reagent, PPA, AlCl₃, H₂SO₄) are hygroscopic and are deactivated by water. Water can hydrolyze intermediates and quench the catalyst.

    • Solution: Use flame-dried or oven-dried glassware. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents and ensure reagents are dry.

Question 2: My final product is impure, and TLC shows multiple spots. What are these side products?

Answer: The formation of multiple products typically arises from competing reaction pathways or subsequent degradation of the desired product.

  • Cause A: Formation of Isomeric Products

    • Explanation: 2-methylresorcinol has two hydroxyl groups, leading to the possibility of cyclization at two different positions on the aromatic ring. While the desired 7-hydroxy isomer is sterically and electronically favored, a minor amount of the 5-hydroxy isomer can form.

    • Solution: Careful control of reaction temperature can maximize the yield of the thermodynamically favored product.[4] The isomers are often separable by column chromatography.

  • Cause B: Dehydration to the Chromone

    • Explanation: Under harsh acidic conditions and high temperatures, the target 2,3-dihydro-4H-chromen-4-one can undergo dehydration to form the corresponding aromatic chromone. This is often observed as a new, more conjugated spot on the TLC plate.

    • Solution: Avoid excessive temperatures and prolonged reaction times. Use a milder catalyst if this is a persistent issue.

  • Cause C: Polymerization and Tar Formation

    • Explanation: Phenols can polymerize under strong acid catalysis. This is the most common cause of dark, tarry reaction mixtures and significantly reduces the yield of the desired small molecule.

    • Solution: Add the 3,3-dimethylacrylic acid slowly to the phenol-catalyst mixture to maintain a low concentration of the reactive intermediate. Ensure efficient stirring and avoid localized overheating.

Visualizing Reaction Pathways

G SM Starting Materials (2-Methylresorcinol + 3,3-Dimethylacrylic Acid) DesiredPath Desired Pathway (Intramolecular Cyclization) SM->DesiredPath Correct Conditions (70-80°C, Good Catalyst) SideReaction1 Isomer Formation SM->SideReaction1 Lack of Regiocontrol SideReaction3 Polymerization SM->SideReaction3 High Temp/ High Concentration Product Target Chroman-4-one DesiredPath->Product SideReaction2 Dehydration Product->SideReaction2 High Temp/ Strong Acid

Caption: Desired reaction pathway versus common side reactions.

Question 3: My product is a persistent oil and won't crystallize. How can I purify it?

Answer: An oily product often indicates the presence of impurities that inhibit the formation of a crystal lattice.

  • Solution A: Trituration

    • Explanation: This technique uses a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Protocol: Add a small amount of a non-polar solvent like cold hexanes or diethyl ether to your oil. Scratch the inside of the flask with a glass rod at the solvent-oil interface. This can induce nucleation and cause the product to solidify. Once solid, you can filter and wash it.

  • Solution B: Column Chromatography

    • Explanation: This is the most robust method for purifying non-crystalline compounds or separating close-running isomers.

    • Protocol:

      • Dissolve the crude oil in a minimum amount of dichloromethane or ethyl acetate.

      • Adsorb this solution onto a small amount of silica gel.

      • After evaporating the solvent, load the dry silica-adsorbed product onto a silica gel column packed with hexane.

      • Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to ~30-40% ethyl acetate).

      • Collect fractions and analyze them by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure. The resulting purified product may solidify upon standing or after trituration.

FAQs

Q: What are the key spectral features I should look for to confirm the structure of this compound? A:

  • ¹H NMR: Expect singlets for the gem-dimethyl groups at C2 (~1.4 ppm) and the aromatic methyl at C8 (~2.1 ppm). A singlet for the C3 methylene protons (~2.7 ppm). Two doublets in the aromatic region for the ortho-coupled protons at C5 and C6. A broad singlet for the phenolic -OH proton.

  • ¹³C NMR: A carbonyl signal (~190-195 ppm). Signals for the quaternary C2 (~75 ppm) and the methylene C3 (~45-50 ppm). Signals in the aromatic region will be consistent with the substitution pattern.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch around 1680 cm⁻¹. A broad O-H stretch from 3100-3400 cm⁻¹. C-O stretching in the 1100-1300 cm⁻¹ region.

Q: Can this reaction be performed under solvent-free conditions? A: Yes, solvent-free reactions are possible and often advantageous. Using a solid acid catalyst like Amberlyst-15 allows for the neat mixture of the phenol and unsaturated acid to be heated.[5] This simplifies workup (the catalyst is filtered off) and can be more environmentally friendly. Yields are often comparable or even improved.

Q: Is a photo-Fries rearrangement a viable alternative route? A: Yes, a photo-Fries rearrangement is a known method for synthesizing chroman-4-ones.[6] The route would involve first esterifying 2-methylresorcinol with 3,3-dimethylacryloyl chloride. The resulting aryl ester is then subjected to UV irradiation, which triggers a radical-based rearrangement. This is followed by a base-catalyzed intramolecular cyclization. While effective at a lab scale, this method can have low yields and is not typically used for large-scale production.[4]

Data Summary Table

Parameter Condition / Reagent Rationale / Expected Outcome Reference
Starting Phenol 2-MethylresorcinolProvides the C7-OH and C8-CH₃ backbone.-
Acyl Precursor 3,3-Dimethylacrylic AcidForms the C2,2-dimethyl dihydropyranone ring.-
Optimal Catalyst Eaton's ReagentHigh reactivity, moderate viscosity, minimizes charring.[1]
Alternative Catalyst Amberlyst-15 (Solid Acid)Enables solvent-free conditions, easy removal.[5]
Reaction Temp. 70 - 80 °CBalances reaction rate against thermal decomposition.[4]
Purification Column ChromatographyEffective for removing isomers and baseline impurities.[7]
Eluent System Hexane / Ethyl AcetateGood separation of moderately polar chroman-4-one from non-polar and highly polar impurities.[5]

References

  • Wikipedia. Fries rearrangement. Available from: [Link]

  • Nikolova, S., et al. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry.
  • Kavitha, S., & Varma, P. P. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.
  • SynArchive. Fries Rearrangement. Available from: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]

  • Patil, S. S., et al. (2018).
  • Professor Dave Explains. (2021). Fries Rearrangement. YouTube. Available from: [Link]

  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism.
  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. Available from: [Link]

  • vibzz lab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. Available from: [Link]

  • Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI.
  • PubMed. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Available from: [Link]

  • PubMed. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Available from: [Link]

  • ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H.... Available from: [Link]

  • Lafta, S. J., et al. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
  • ResearchGate. Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • IOSR Journal. Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Available from: [Link]

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Google Patents. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.

Sources

Technical Support Center: Troubleshooting Solubility of 7-Hydroxy-2,2,8-trimethylchroman-4-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 7-Hydroxy-2,2,8-trimethylchroman-4-one. The chromanone scaffold is a privileged structure in drug discovery, appearing in a wide variety of pharmacologically active compounds.[1][2] However, like many promising lipophilic molecules, its poor aqueous solubility presents a significant challenge in experimental settings.[3][4]

This document provides in-depth troubleshooting protocols and scientific explanations to help you overcome solubility hurdles, ensuring the accuracy and reproducibility of your results. We will address common issues encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions and diluting them into aqueous buffers for biological assays.

Compound Profile: 7-Hydroxy-2,2,8-trimethylchroman-4-one

PropertyValueSource
CAS Number 50544-72-4[5]
Molecular Formula C12H14O3[5]
Molecular Weight 206.24 g/mol [5]
XLogP3 2.44[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Melting Point 181°C[5]
Appearance Crystalline solid (typical)

Frequently Asked Questions (FAQs)

Q1: Why is 7-Hydroxy-2,2,8-trimethylchroman-4-one challenging to dissolve, even in a powerful solvent like DMSO?

A1: The difficulty arises from a combination of its molecular structure and solid-state properties. The compound's XLogP3 value of 2.44 indicates a significant degree of lipophilicity (hydrophobicity), making it inherently less soluble in aqueous solutions.[5] While DMSO is a potent polar aprotic solvent capable of dissolving many organic molecules, the crystal lattice energy of the solid compound must be overcome.[6][7][8] If the compound is in a highly stable crystalline form, more energy (e.g., through heating or sonication) is required to break down the crystal structure and allow the solvent to solvate individual molecules.[9][10]

Q2: My compound dissolved perfectly in DMSO initially, but after a few days in storage, I see crystals at the bottom of the vial. What happened?

A2: This is a common and frustrating issue, often attributable to two main factors:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] The introduction of even small amounts of water can significantly decrease the solubility of hydrophobic compounds, causing them to precipitate out of solution over time.

  • Crystallization Dynamics: Compounds, especially when stored in solution, can slowly rearrange from a less stable, more soluble amorphous state to a more stable, less soluble crystalline form.[9] This process can be accelerated by freeze-thaw cycles, which increase the probability of crystal nucleation.[9][10] Once a compound has crystallized from the DMSO stock, it is often very difficult to redissolve.[9]

Q3: I see a milky precipitate the moment I add my clear DMSO stock solution to my cell culture medium. How can I prevent this?

A3: This phenomenon is known as "solvent shock" or "precipitation upon dilution".[11][12] The compound is stable in the high-energy environment of 100% DMSO, but when it is rapidly transferred to a predominantly aqueous environment, it crashes out of solution because it cannot be adequately solvated by water molecules. To prevent this, you must optimize your dilution protocol by performing a gradual, high-energy transfer, such as adding the DMSO stock dropwise into a rapidly vortexing solution of the aqueous buffer.[11][12] This ensures the compound is dispersed quickly before it has a chance to aggregate and precipitate.

Q4: What is the absolute maximum concentration of 7-Hydroxy-2,2,8-trimethylchroman-4-one I can prepare in DMSO?

A4: There is no single universal maximum concentration, as it is highly dependent on the purity of the compound lot, its crystalline form, and the freshness and purity (water content) of the DMSO.[9] The maximum soluble concentration must be determined empirically for each new batch of compound. We provide a detailed protocol in the "Experimental Protocols" section to help you determine this limit accurately. As a starting point for many chromanone derivatives, researchers often begin by attempting to prepare a 10-20 mM stock solution.[10]

Troubleshooting Guide

Issue 1: Difficulty Preparing a Concentrated Stock Solution in DMSO

If you are struggling to get the solid 7-Hydroxy-2,2,8-trimethylchroman-4-one to dissolve completely in DMSO at your target concentration, follow this systematic protocol.

Causality: Insufficient energy is being supplied to overcome the compound's crystal lattice energy. The solid form may be highly crystalline, requiring more than simple mixing.

cluster_prep Workflow for Preparing a Concentrated Stock Solution start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (2-5 min) start->vortex check1 Visually Inspect: Is it a clear solution? vortex->check1 sonicate Sonicate in Water Bath (10-15 min) check1->sonicate No success Success: Stock Solution Ready for Use/Storage check1->success Yes check2 Visually Inspect: Is it a clear solution? sonicate->check2 warm Warm Gently (37°C Water Bath, 5-10 min) & Vortex check2->warm No check2->success Yes check3 Visually Inspect: Is it a clear solution? warm->check3 check3->success Yes fail Failure: Concentration is Above Solubility Limit. Action: Reduce target concentration and restart. check3->fail No

Workflow for preparing a concentrated stock solution.

Step-by-Step Methodology:

  • Use Quality Reagents: Always use high-purity, anhydrous DMSO to prepare your stock solution. Water is a critical contaminant that reduces solubility.[9]

  • Vigorous Agitation: After adding DMSO to your weighed compound, vortex the vial vigorously for at least 2-5 minutes.

  • Sonication: If the solution is not clear, place the vial in a bath sonicator for 10-15 minutes. The high-frequency sound waves create micro-cavitations that help break apart solid aggregates.[3]

  • Gentle Warming: If solids persist, warm the solution in a water bath at 37°C for 5-10 minutes, followed by another round of vortexing.[13] Increased temperature provides the energy needed to overcome the crystal lattice forces.[14] Caution: Do not overheat, as DMSO can decompose at high temperatures, and this process can be catalyzed by impurities.[15][16]

  • Visual Confirmation: A solution is only fully dissolved when it is completely clear, with no visible particulates when viewed against a light source.

If the compound remains insoluble after this procedure, your target concentration is likely above its thermodynamic solubility limit. You will need to prepare a new solution at a lower concentration.

Issue 2: Precipitation Upon Dilution into Aqueous Assay Buffers

This is the most common experimental challenge. The following protocol is designed to minimize solvent shock and maintain the compound in solution in your final assay medium.

Causality: The rapid change in solvent polarity from 100% DMSO to a high-water-content buffer causes the hydrophobic compound to self-aggregate and precipitate before it can be properly solvated by the new medium.[11][12]

cluster_dilution Recommended Protocol for Dilution into Aqueous Buffers start Start: Fully Dissolved DMSO Stock (at RT) prepare_buffer Pre-warm Aqueous Buffer to Assay Temperature (e.g., 37°C) start->prepare_buffer vortex_buffer Place Buffer on Vortex (Continuous, Moderate Speed) prepare_buffer->vortex_buffer add_stock Pipette DMSO Stock Dropwise Directly into the Vortex Funnel vortex_buffer->add_stock continue_vortex Continue Vortexing (30-60 seconds post-addition) add_stock->continue_vortex check Visually Inspect for Precipitate or Cloudiness continue_vortex->check success Success: Solution Ready for Immediate Use check->success Clear fail Precipitation Occurs. Troubleshoot: 1. Lower final concentration. 2. Lower final % DMSO. 3. Check buffer components. check->fail Not Clear

Recommended protocol for dilution into aqueous buffers.

Step-by-Step Methodology:

  • Pre-warm the Aqueous Buffer: Heating the destination buffer (e.g., PBS, cell culture media) to the final assay temperature (e.g., 37°C) can help maintain solubility.[12]

  • Create a Vortex: Place the tube or flask containing your aqueous buffer on a vortex mixer and set it to a continuous, moderate speed that creates a visible funnel.

  • Dispense into the Vortex: Instead of simply adding the DMSO stock to the liquid, pipette the required volume slowly and directly into the center of the vortex.[11] This ensures immediate and rapid dispersion.

  • Mix Thoroughly: Allow the solution to continue vortexing for 30-60 seconds after the addition is complete to ensure homogeneity.

  • Use Immediately: The longer a supersaturated solution sits, the more likely it is to precipitate. Use the freshly prepared solution in your assay as quickly as possible.

If precipitation still occurs, it indicates that the final concentration of the compound is above its solubility limit in that specific buffer, even with a low percentage of DMSO. The only recourse is to lower the final concentration in your experiment.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in DMSO

Objective: To empirically determine the upper solubility limit of your specific batch of 7-Hydroxy-2,2,8-trimethylchroman-4-one in anhydrous DMSO.

Materials:

  • 7-Hydroxy-2,2,8-trimethylchroman-4-one

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer, sonicator, 37°C water bath

Procedure:

  • Weigh out 2.06 mg of the compound into a tared microcentrifuge tube. This corresponds to 10 µmol.

  • Add 250 µL of anhydrous DMSO. This would yield a 40 mM solution if fully dissolved.

  • Follow the "Workflow for Preparing a Concentrated Stock Solution" (vortex, sonicate, warm).

  • After the full procedure, visually inspect the solution.

  • If it is not fully dissolved, add another 250 µL of DMSO (total volume 500 µL, for a 20 mM concentration) and repeat the dissolution process.

  • Continue this process, diluting by a factor of two each time (to 10 mM, 5 mM, etc.), until you achieve a completely clear solution. The highest concentration that results in a clear solution is your maximum stock concentration.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into your specific assay buffer.

Materials:

  • Concentrated, fully dissolved DMSO stock of known concentration (from Protocol 1).

  • Your specific aqueous assay buffer (e.g., PBS, DMEM + 10% FBS).

  • 96-well clear flat-bottom plate.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 620 nm.

Procedure:

  • Prepare a series of 2-fold serial dilutions of your DMSO stock in 100% DMSO. For example, starting from a 20 mM stock, prepare 10 mM, 5 mM, 2.5 mM, etc.

  • Add 198 µL of your aqueous assay buffer to each well of the 96-well plate.

  • Add 2 µL of each DMSO dilution to the corresponding wells (this creates a final DMSO concentration of 1%). Include a "buffer only" and "buffer + 1% DMSO" control.

  • Mix the plate on a plate shaker for 10 minutes.

  • Let the plate sit at room temperature for 1 hour.

  • Measure the absorbance (optical density) at 620 nm. At this wavelength, absorbance is due to light scattering by precipitate, not the intrinsic absorbance of the dissolved compound.[13]

  • Analysis: Plot the absorbance at 620 nm against the compound concentration. The concentration at which the absorbance begins to rise sharply above the baseline of the DMSO control is the limit of your compound's kinetic solubility in that buffer.[13] Any experimental concentrations should be kept below this limit.

References

  • Fry, D. C., & Chen, S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 450-455.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Retrieved from [Link]

  • Palyanov, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Various Authors. (2025). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate. Retrieved from [Link]

  • Ahlner, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Retrieved from [Link]

  • Delgado, D. R., et al. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent. MDPI. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]

  • Various Authors. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. Retrieved from [Link]

  • Kozik, V. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Charykova, M. V., et al. (2018). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Lok, J., & Haines-Butterick, L. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

  • Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Advances. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]

  • Various Authors. (n.d.). Properties of chromanone and chromone. ResearchGate. Retrieved from [Link]

  • Jooste, J., et al. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PubMed. Retrieved from [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-3-[(2R)-2-hydroxypropyl]-5-methyl-isochromen-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these closely related compounds. As a flavonoid-like structure with a key phenolic group, this analyte presents unique challenges that require a systematic and chemically-informed approach. This document provides in-depth troubleshooting advice and foundational protocols to empower you to develop robust and reproducible HPLC methods.

Section 1: Analyte Properties & Foundational Principles

Before initiating method development, understanding the physicochemical properties of your target molecule is paramount. The choices you make regarding mobile phase, pH, and stationary phase are directly dictated by the analyte's structure.

Q1: What are the key chemical properties of this compound that influence its HPLC separation?

A1: The most critical feature is the phenolic hydroxyl (-OH) group at the 7-position .[1] This group is ionizable, meaning it can lose a proton to become a negatively charged phenolate ion. This ionization is pH-dependent and is the single most important factor to control for achieving reproducible and high-quality chromatography. Operating at a mobile phase pH close to the analyte's pKa will result in a mixture of ionized and non-ionized forms, leading to significant peak distortion, tailing, or splitting.[2][3] Therefore, the primary goal is to maintain the analyte in a single, uncharged state throughout the analysis.

Q2: Why is controlling the mobile phase pH absolutely critical for this separation?

A2: Controlling the mobile phase pH is essential for three reasons: retention, peak shape, and selectivity.

  • Retention Control: The un-ionized (protonated) form of the molecule is more hydrophobic and will be retained longer on a reversed-phase (e.g., C18) column. The ionized (deprotonated) form is more polar and will elute much earlier.[4] By controlling pH, you control the ionization state and, therefore, the retention time.

  • Peak Shape Improvement: Peak tailing is a common problem for phenolic compounds.[3] This often occurs due to secondary interactions between the negatively charged phenolate form of the analyte and residual, positively charged silanol groups on the silica-based stationary phase. By suppressing ionization (i.e., using an acidic mobile phase to keep the hydroxyl group protonated), these secondary interactions are minimized, resulting in sharp, symmetrical peaks.[4][5]

  • Selectivity Manipulation: Isomers often have slightly different pKa values. Adjusting the mobile phase pH can subtly alter the ionization state of each isomer differently, which can be a powerful tool to change their relative retention and improve separation (selectivity).[2] For robust method development, it is recommended to work at a pH at least 1.5 to 2 units away from the analyte's pKa to ensure a consistent ionic form.[6]

Section 2: Systematic Method Development

A structured approach to method development saves time and resources while ensuring a robust final method. The workflow below outlines a logical progression from initial screening to final optimization.

G cluster_prep Phase 1: Preparation & Screening cluster_eval Phase 2: Evaluation cluster_final Phase 4: Finalization Goal Define Goal (Rs > 1.5) Analyte Characterize Analyte (Phenolic, Ionizable) Goal->Analyte Select Select Column & Mode (C18 Reversed-Phase) Analyte->Select Screen Initial Gradient Screen (Broad Gradient) Select->Screen Evaluate Evaluate Chromatogram (Peak Shape, Elution %B) Screen->Evaluate Opt_Gradient Optimize Gradient Slope Evaluate->Opt_Gradient If resolution is poor Validate Validate & Verify (System Suitability) Evaluate->Validate If separation is good Opt_pH Adjust Mobile Phase pH Opt_Gradient->Validate Opt_Temp Vary Column Temperature Opt_pH->Validate Opt_Solvent Change Organic Modifier Opt_Temp->Validate Opt_Solvent->Validate

Caption: Workflow for systematic HPLC method development.

Protocol 1: Recommended Starting Conditions for Method Screening

This protocol is designed to quickly determine the approximate elution conditions for the isomers.

ParameterRecommended Starting ConditionRationale & Key Considerations
HPLC System Standard Analytical HPLC/UHPLCEnsure system is properly maintained and has low dead volume.
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 provides a good starting point for hydrophobicity-based separation. A longer column can aid in resolving closely eluting isomers.[7]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterFormic acid will lower the pH to ~2.7, ensuring the phenolic group is fully protonated (ion suppression), which is critical for good peak shape.[7][8]
Mobile Phase B Acetonitrile (ACN)ACN is a common strong solvent in reversed-phase HPLC. Methanol can be evaluated later as an alternative to alter selectivity.[7]
Gradient Profile 10% to 90% B over 30 minutesA broad gradient helps to locate the elution window for the isomers and provides a starting point for optimization.[9][10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[7][8]
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. It is also a key parameter for optimizing selectivity.[11][12]
Detection (UV) 280 nmBased on the chromen-4-one structure, this is a likely lambda max. A full UV scan using a PDA detector is recommended to determine the optimal wavelength.
Injection Vol. 5-10 µLStart with a low volume to avoid column overload, which can cause peak fronting and distortion.
Sample Prep. Dissolve in initial mobile phase (e.g., 90:10 A:B)Mismatch between sample solvent and mobile phase can cause peak distortion. Filter sample through a 0.22 µm syringe filter.[9]

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered when separating isomers of this compound.

G Start Problem: Poor Resolution (Rs < 1.5) CheckSST 1. Check System Suitability (Pressure, Baseline) Start->CheckSST OptGrad 2. Optimize Gradient (Make slope shallower) CheckSST->OptGrad AdjpH 3. Adjust Mobile Phase pH (e.g., use 0.1% TFA vs Formic Acid) OptGrad->AdjpH Success Resolution Achieved (Rs > 1.5) OptGrad->Success VaryTemp 4. Vary Column Temperature (Screen 25°C to 50°C) AdjpH->VaryTemp AdjpH->Success ChangeSolvent 5. Change Organic Modifier (ACN -> Methanol or vice-versa) VaryTemp->ChangeSolvent VaryTemp->Success ChangeChem 6. Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) ChangeSolvent->ChangeChem ChangeSolvent->Success ChangeChem->Success

Caption: Troubleshooting workflow for poor isomer resolution.

Problem 1: My isomers are co-eluting or have very poor resolution (Rs < 1.5). What are my next steps?

Answer: This is the most common challenge. Follow this systematic optimization strategy:

  • Optimize the Gradient Slope: After your initial broad gradient run, identify the percentage of organic solvent (%B) at which your isomers elute. Create a new, much shallower gradient around this point. For example, if the isomers elute at 45% B, try a new gradient of 35-55% B over the same or a longer time. This increases the separation window.

  • Adjust Mobile Phase pH: While 0.1% formic acid is a good start, subtle changes in pH can significantly impact the selectivity between isomers.[2] Try using 0.1% trifluoroacetic acid (TFA) for a lower pH (~2.0) or a buffered mobile phase at a slightly higher pH (e.g., pH 3.5 with a formate buffer). Caution: Ensure your column is stable at the chosen pH range.

  • Vary Column Temperature: Temperature affects the thermodynamics of analyte-stationary phase interactions and can alter selectivity.[11] Systematically evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C). Sometimes lowering the temperature increases retention and improves resolution for closely eluting compounds.[11]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different selectivities. If you are not achieving separation with acetonitrile, prepare a mobile phase B with methanol and re-run your optimized gradient.

  • Change Column Chemistry: If a C18 column fails to provide resolution, the isomers may not have sufficient hydrophobicity differences. Consider a stationary phase that offers alternative separation mechanisms.[7] A Phenyl-Hexyl column can provide π-π interactions with the aromatic ring of the chromenone structure, which can be highly effective for separating isomers.

Problem 2: My peaks are broad and tailing (Asymmetry Factor > 2.0). How can I improve the peak shape?

Answer: Peak tailing for this compound is almost certainly due to its phenolic nature.[3]

  • Confirm Ion Suppression: Ensure your mobile phase is sufficiently acidic. The most common cause of tailing is operating at a pH too close to the analyte's pKa, causing a mix of ionized and non-ionized forms.[2][3] Using 0.1% formic acid or TFA is typically sufficient. If tailing persists, it may indicate an issue with the mobile phase preparation or degradation.

  • Reduce Sample Mass on Column: Injecting too much sample can overload the column, leading to peak distortion.[13] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were experiencing mass overload.

  • Check Sample Solvent: Your sample should be dissolved in a solvent that is as weak as or weaker than your initial mobile phase.[7] Dissolving the sample in 100% methanol or acetonitrile when the starting mobile phase is 90% water can cause severe peak distortion.

  • Evaluate Column Health: Persistent tailing for acidic compounds can indicate that the column's stationary phase is degrading, exposing more active silanol sites. Try the separation on a new, high-quality C18 column from a reputable vendor.

Problem 3: My retention times are drifting and not reproducible. What is the cause?

Answer: Drifting retention times point to an unstable system or improperly prepared mobile phase.

  • Ensure Proper Equilibration: Always run the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection to ensure it is fully equilibrated. When changing mobile phases, flush the entire system thoroughly.

  • Use a Buffered Mobile Phase: If you are not using a strong acid like TFA or formic acid, your mobile phase pH may not be stable. For intermediate pH values (e.g., pH 3-6), it is crucial to use a buffer (e.g., formate, acetate) to prevent pH drift, which causes retention time shifts for ionizable compounds.[6]

  • Control Column Temperature: Fluctuations in ambient lab temperature can affect retention times. Using a thermostatically controlled column compartment is essential for reproducible chromatography.[11][14]

  • Check for Mobile Phase Evaporation: Ensure your mobile phase bottles are capped to prevent the preferential evaporation of the more volatile organic solvent, which would change the mobile phase composition over time and lead to longer retention times.[15]

Section 4: Advanced Topic - Chiral Separation

Q: The prompt mentions isomers. How would I separate enantiomers (chiral isomers) of this compound?

A: Separating enantiomers requires a chiral environment, which is not provided by a standard C18 column. You have three main approaches in HPLC:[16]

  • Chiral Stationary Phases (CSPs) - Recommended: This is the most direct and widely used method.[17][18] You would need to purchase a column where the stationary phase itself is chiral. For a compound like this, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point.[19] Method development on a CSP involves screening different mobile phases, often in normal-phase, polar organic, or reversed-phase modes.[20]

  • Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral (e.g., C18) column.[16] This method can be effective but is often less efficient and can be more complex to develop.

  • Chiral Derivatization (Indirect Method): The sample is reacted with an enantiomerically pure chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can then be separated on a standard achiral column.[18] This approach requires that your analyte has a suitable functional group for reaction and adds extra sample preparation steps.

For routine analysis, screening various Chiral Stationary Phases is the most efficient and robust strategy for separating enantiomers.[21]

References

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • uHPLCs. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
  • Ansell, R. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
  • Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds.
  • Kim, H., et al. (2021). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI.
  • Rao, R. N., et al. (2006). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Semantic Scholar.
  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?
  • Al-Ammar, N. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Flavanone Isomers.
  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC.
  • Jayaprakash, V., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
  • ChemicalBook. (2023). This compound.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Hertog, M., et al. (1992). Optimization of a quantitative HPLC determination of potentially anticarcinogenic flavonoids in vegetables and fruits. Semantic Scholar.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. SciEnggJ.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Phenomenex. (2016). How Does Temperature Affect a Compound's Retention Time?
  • van der Wal, S. (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today.
  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.
  • ChemSynthesis. (2025). 7-hydroxy-3-phenyl-2,3-dihydro-4H-chromen-4-one.
  • Chemistry For Everyone. (2025). How Does Temperature Affect Chromatography? YouTube.
  • Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.
  • Oreate AI. (2025). Understanding 7-Hydroxy Compounds: Nature's Versatile Molecules.
  • Gilson. (n.d.). TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC.
  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Pharmacy Post. (2022). What are the various ways of Chiral Separation by using HPLC? YouTube.

Sources

Technical Support Center: Troubleshooting 7-Hydroxy-2,2,8-trimethyl-4-chromanone Instability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Hydroxy-2,2,8-trimethyl-4-chromanone. This molecule, a member of the chromanone family, is a valuable scaffold in medicinal chemistry and drug discovery, often investigated for its antioxidant and other biological activities.[1][2] However, its phenolic nature presents inherent stability challenges in solution, leading to experimental variability and potential loss of biological activity.

This guide provides a structured, cause-and-effect approach to understanding, preventing, and troubleshooting the instability of 7-Hydroxy-2,2,8-trimethyl-4-chromanone. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your data.

Section 1: Understanding the Instability - The "Why"

A foundational understanding of the molecule's structure is critical to diagnosing instability. The primary culprit is the interplay between the phenolic hydroxyl group and the chromanone ring system under common experimental conditions.

Q1: Why is my 7-Hydroxy-2,2,8-trimethyl-4-chromanone solution changing color (e.g., turning yellow/brown) or showing decreased concentration on HPLC?

Answer: The observed degradation is almost certainly due to the oxidation of the 7-hydroxy (phenolic) group. Phenolic compounds are susceptible to oxidation, a process that can be significantly accelerated by several environmental factors.[3] This process often results in the formation of highly colored quinone-like structures, explaining the color change, and leads to a decrease in the concentration of the parent compound.

The main factors that initiate and accelerate this degradation are:

  • Oxygen: Dissolved oxygen in your solvent is a primary oxidizing agent.[4]

  • pH: In neutral to alkaline solutions (pH ≥ 7), the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This ion is highly susceptible to oxidation.

  • Light Exposure: UV and visible light provide the energy to initiate photo-oxidative reactions, generating free radicals that attack the molecule.[4][5]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[4][6]

  • Metal Ions: Trace metal contaminants (e.g., Fe²⁺, Cu²⁺) in solvents or reagents can act as catalysts for oxidation reactions.[7]

G cluster_molecule 7-Hydroxy-2,2,8-trimethyl-4-chromanone cluster_factors Instability Drivers cluster_degradation Degradation Pathway mol Key Structural Features oxidation Oxidation of Phenol mol->oxidation Susceptible to oxygen Dissolved O₂ oxygen->oxidation Accelerate ph High pH (≥7) ph->oxidation Accelerate light Light (UV/Vis) light->oxidation Accelerate temp Elevated Temp. temp->oxidation Accelerate metal Metal Ions metal->oxidation Accelerate quinone Quinone-like Products oxidation->quinone Forms

Caption: Key factors driving the oxidative degradation of the compound.

Section 2: Proactive Measures for Ensuring Stability

The most effective troubleshooting is prevention. By adopting rigorous handling and storage protocols, you can minimize degradation from the outset.

Q2: What are the best practices for preparing and storing solutions of 7-Hydroxy-2,2,8-trimethyl-4-chromanone?

Answer: A standardized protocol for solution preparation and storage is essential for reproducibility. We recommend the following best practices, summarized in the table below.

Recommended Storage Conditions for Stock Solutions
ParameterRecommendationRationale (The "Why")
Solvent Choice Use anhydrous, deoxygenated DMSO or ethanol.Minimizes exposure to water and dissolved oxygen, which are key reactants in hydrolysis and oxidation.[7]
Atmosphere Prepare solutions under an inert gas (argon or nitrogen).Purging the solvent and vial headspace with an inert gas displaces oxygen, a primary driver of degradation.[4][6]
Temperature Store stock solutions at -20°C or -80°C.Low temperatures significantly slow down the rate of all chemical degradation reactions.[3]
Light Protection Use amber glass vials and store in the dark.Prevents photodegradation initiated by exposure to ambient lab lighting.[4][5][8]
Concentration Prepare a high-concentration stock (e.g., 10-50 mM).Higher concentrations can sometimes be more stable. It also allows for smaller volumes to be used for final dilutions, minimizing the introduction of organic solvent into aqueous experimental systems.
Additives Consider adding a chelating agent (e.g., 100 µM EDTA) to aqueous buffers.EDTA sequesters trace metal ions that can catalyze oxidative degradation pathways.
Step-by-Step Protocol for Preparing a Stable Stock Solution
  • Preparation: Place a new, unopened vial of 7-Hydroxy-2,2,8-trimethyl-4-chromanone powder and an amber glass vial with a PTFE-lined cap into a desiccator to ensure they are dry.

  • Solvent Degassing: Sparge your chosen solvent (e.g., anhydrous DMSO) with dry argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Quickly weigh the required amount of powder and place it into the amber vial.

  • Inert Atmosphere: Flush the headspace of the vial containing the powder with argon or nitrogen.

  • Dissolution: Using a syringe, add the deoxygenated solvent to the powder. Cap the vial tightly.

  • Mixing: Vortex or sonicate briefly until the compound is fully dissolved.

  • Storage: Immediately seal the vial with paraffin film and place it in a labeled box at -20°C or -80°C.

Section 3: Troubleshooting Common Scenarios (FAQs)

Even with the best precautions, issues can arise. This section addresses specific problems you may encounter.

FAQ 1: My compound degrades within hours in my cell culture media or PBS buffer (pH 7.4). How can I fix this?

This is the most common issue. The combination of physiological pH (~7.4) and oxygen-saturated aqueous media creates a highly favorable environment for rapid oxidative degradation.

Troubleshooting Workflow:

  • Confirm the Problem: Use the HPLC-UV method (Section 4) to monitor the compound's concentration in your specific buffer over a time course (e.g., 0, 1, 2, 4, 8 hours) at 37°C. This will quantify the degradation rate.

  • Isolate the Cause: The primary suspect is pH-dependent oxidation. The phenoxide ion formed at pH 7.4 is much more easily oxidized than the protonated phenol at acidic pH.

  • Implement Solutions:

    • Minimize Incubation Time: The most straightforward solution. Prepare your final working solution immediately before adding it to your assay.

    • Use Degassed Media/Buffer: Before adding the compound, sparge your media or buffer with a sterile, filtered gas mixture (e.g., 95% N₂ / 5% CO₂) to reduce dissolved oxygen.

    • Dose from a Concentrated Stock: Prepare a 1000x stock in deoxygenated DMSO. This ensures the final concentration of DMSO is low (e.g., 0.1%) while minimizing the time the compound spends in the aqueous environment before reaching its target.

G start Issue: Rapid degradation in aqueous buffer (pH 7.4) check_rate Q: What is the degradation rate? Protocol: Perform time-course HPLC analysis. start->check_rate cause Likely Cause: pH-dependent oxidation by O₂ check_rate->cause sol_1 Solution 1: Prepare working solution immediately before use. cause->sol_1 Procedural sol_2 Solution 2: Use degassed (N₂-sparged) buffers and media. cause->sol_2 Environmental sol_3 Solution 3: Dose from concentrated DMSO stock (e.g., 1000x). cause->sol_3 Formulation validate Validate Solution: Re-run time-course HPLC. Confirm improved stability. sol_1->validate sol_2->validate sol_3->validate

Caption: Troubleshooting workflow for addressing instability in aqueous buffers.

FAQ 2: I'm seeing inconsistent results between experiments, even when using the same protocol. What could be the cause?

Inconsistent results often stem from minor, unintentional variations in experimental execution that affect compound stability.

Likely Causes & Solutions:

  • Variable Bench Time: The time a solution sits on the benchtop under ambient light and temperature can vary.

  • Solvent Quality: Using an old bottle of solvent that has been opened multiple times may have higher levels of dissolved oxygen and moisture.

  • Pipetting Inaccuracy: When making serial dilutions, small errors can be magnified.

Solution: Implement a Strict Standard Operating Procedure (SOP) Checklist.

CheckpointStandard ProcedureVerification
Solvent Source Use a fresh aliquot from a new or recently opened bottle of anhydrous solvent.Record solvent lot number in lab notebook.
Solution Age Prepare fresh dilutions from the frozen stock for each experiment. Never reuse working dilutions from a previous day.Date all vials. Discard after use.
Light Exposure Cover all vials and plates containing the compound with aluminum foil.Ensure all containers are opaque or covered.
Incubation Start Start all experimental incubations within 5 minutes of preparing the final working solution.Use a timer to standardize pre-incubation time.

Section 4: Advanced Analytical Protocols for Stability Assessment

To rigorously troubleshoot and validate your protocols, quantitative analytical methods are required.

Protocol 1: HPLC-UV Method for Stability Assessment

This method allows you to quantify the concentration of 7-Hydroxy-2,2,8-trimethyl-4-chromanone over time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal absorbance (typically around 260-280 nm for chromanones).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve (e.g., 1, 5, 10, 25, 50 µM) in your chosen solvent.

    • At each time point of your stability study, take an aliquot of your sample.

    • Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).

    • Centrifuge to pellet any precipitate.

    • Inject the supernatant onto the HPLC system.

    • Calculate the concentration based on the peak area relative to the standard curve.

Protocol 2: Forced Degradation Study

A forced degradation study is a self-validating system to understand which conditions are most destructive to your compound. This information confirms the rationale behind the recommended handling procedures.

Stress ConditionMethodPotential ObservationImplication for Handling
Acidic Hydrolysis 0.1 M HCl at 50°C for 4hLikely stableStable at low pH.
Alkaline Hydrolysis 0.1 M NaOH at RT for 1hRapid loss of parent peak; appearance of new peaks.Confirms high pH sensitivity. Avoid basic solutions.
Oxidation 3% H₂O₂ at RT for 4hRapid loss of parent peak.Confirms high sensitivity to oxidation. Deoxygenate all solvents.
Thermal Stress 60°C in solution for 24hModerate degradation.Store solutions cold. Avoid heating.
Photostability Expose to direct lab light or UV lamp for 24hSignificant degradation compared to a dark control.Confirms photosensitivity. Always protect from light.

By systematically applying these troubleshooting steps and analytical methods, you can ensure the stability and integrity of 7-Hydroxy-2,2,8-trimethyl-4-chromanone in your experiments, leading to more reliable and reproducible scientific outcomes.

References

  • Guiné, R. P. F., & Barroca, M. J. (n.d.). Influence of Processing and Storage on Fruit Juices Phenolic Compounds.
  • Skrovankova, S., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962. [Link]

  • ResearchGate. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • ResearchGate. (n.d.). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives.
  • Denev, P., et al. (2016). Storage effect on phenolic content and antioxidant activity in selected fruit extracts.
  • Tadtong, S., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1941. [Link]

  • Affinion. (n.d.). Top 5 Factors Affecting Chemical Stability.
  • Google Patents. (n.d.). US8110555B2 - 7-hydroxy chromones as potent antioxidants.
  • Haukka, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6393-6406. [Link]

  • Kamal, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3996. [Link]

  • ResearchGate. (n.d.). Properties of chromanone and chromone.
  • Lee, H., et al. (2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Bioorganic & Medicinal Chemistry Letters, 15(11), 2745-2748. [Link]

  • Gyan Sanchay. (n.d.). Factors Affecting Stability.
  • Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand.

Sources

Technical Support Center: Synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and successful synthesis is crucial for the advancement of related drug discovery programs.[1]

I. Troubleshooting Guide: Side Product Formation

This section addresses the most frequently encountered side products and impurities in the synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one. The primary synthetic route involves the reaction of a substituted phenol with an appropriate acylating or condensing agent.[2][3]

Issue 1: Formation of Coumarin Derivatives

Observation: Presence of a significant impurity with a different spectroscopic signature (e.g., distinct carbonyl stretch in IR, different chemical shifts in NMR) than the desired chroman-4-one.

Probable Cause: The reaction between a phenol and a β-ketoester can lead to the formation of either a chromone or a coumarin, depending on the reaction conditions.[4] The Pechmann condensation, a common method for coumarin synthesis, can occur as a competing reaction pathway, especially under strong acid catalysis.[5][6]

Proposed Solution & Scientific Rationale:

The selectivity between chromone and coumarin formation is often dictated by the choice of catalyst and reaction conditions.

  • Catalyst Selection: While strong Brønsted acids like sulfuric acid are effective for Pechmann condensation to form coumarins, Lewis acids or milder acidic conditions often favor chromone synthesis.[5] Consider using catalysts like polyphosphoric acid (PPA) or triflic anhydride for chromone ring closure.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically controlled chroman-4-one product over the kinetically favored coumarin.

  • Starting Material Choice: The structure of the β-ketoester can influence the reaction outcome. Using a β-ketoester with substitution at the α-position can favor chromone formation.[4]

Experimental Protocol: Selective Chromanone Synthesis

  • To a stirred solution of the appropriate phenol in a suitable solvent (e.g., toluene, xylenes), add the β-ketoester.

  • Slowly add the chosen acid catalyst (e.g., PPA) at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to warm to the desired temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by pouring it into ice water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: O-Acylation vs. C-Acylation in Friedel-Crafts Reactions

Observation: Formation of a significant amount of a phenolic ester byproduct alongside the desired C-acylated product (the hydroxyarylketone precursor to the chromanone).

Probable Cause: Phenols are bidentate nucleophiles, meaning they can undergo acylation at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[7] The reaction conditions, particularly the presence and amount of a Lewis acid catalyst, heavily influence the ratio of these two products. O-acylation is often kinetically favored, while C-acylation is the thermodynamically more stable outcome.

Proposed Solution & Scientific Rationale:

To favor the desired C-acylation, conditions that promote thermodynamic control should be employed.

  • Catalyst Stoichiometry: An excess of the Lewis acid catalyst (e.g., AlCl₃) is often required. The catalyst coordinates with the phenolic oxygen, preventing O-acylation and activating the ring for electrophilic aromatic substitution.[7]

  • Fries Rearrangement: If the O-acylated product is formed, it can often be converted to the C-acylated product via a Fries rearrangement, which is also promoted by a Lewis acid catalyst. Heating the reaction mixture can facilitate this rearrangement.

  • Alternative Acylating Agents: In some cases, using a milder acylating agent or a different Lewis acid (e.g., ZnCl₂) can improve the selectivity for C-acylation.[8]

Data Presentation: Effect of Catalyst on Acylation

CatalystCatalyst:Phenol RatioPredominant Product
AlCl₃< 1:1O-acylated ester
AlCl₃> 1:1C-acylated ketone
ZnCl₂/Acetic AcidCatalyticC-acylated ketone[8]

Experimental Protocol: Optimized Friedel-Crafts C-Acylation

  • To a suspension of the Lewis acid (e.g., AlCl₃, >1 equivalent) in a suitable solvent (e.g., dichloromethane, nitrobenzene) at 0 °C, add the acyl chloride dropwise.

  • Slowly add the phenol to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product, wash, dry, and concentrate.

  • Purify by column chromatography.

Issue 3: Polysubstitution and Isomer Formation

Observation: Presence of multiple acylated products, including di-acylated species or isomers with the acyl group at different positions on the aromatic ring.

Probable Cause: The hydroxyl group of the phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to multiple acyl groups being added to the ring (polysubstitution) or acylation at different ortho and para positions, leading to isomeric products.

Proposed Solution & Scientific Rationale:

Controlling the reactivity of the aromatic ring is key to preventing these side reactions.

  • Protecting Groups: Temporarily protecting the hydroxyl group with a suitable protecting group can moderate its activating effect and improve regioselectivity. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: Using a less reactive acylating agent or a milder Lewis acid can help to control the extent of the reaction. Running the reaction at a lower temperature can also improve selectivity.

  • Steric Hindrance: The inherent steric hindrance around certain positions on the phenol can be exploited to direct acylation to a specific position.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one?

A1: The synthesis typically proceeds through a few key steps. First, a Friedel-Crafts acylation or a similar reaction is used to introduce an acyl group onto a substituted phenol. This is followed by a cyclization reaction to form the chroman-4-one ring. The specific reagents and conditions will determine the exact pathway and potential for side reactions.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[9][10][11]

Q3: What are the best methods for purifying the final product?

A3: Column chromatography is the most common and effective method for purifying chroman-4-ones.[12] The choice of solvent system will depend on the polarity of the product and impurities. Recrystallization can also be a viable purification method if a suitable solvent can be found.

Q4: Can I use microwave irradiation to accelerate the synthesis?

A4: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of chromones and related heterocycles.[2][4] Microwave heating can often reduce reaction times and improve yields. However, optimization of the reaction conditions (temperature, time, power) is necessary.

III. Visualizations

Diagram 1: General Synthesis Workflow

G A Substituted Phenol C Friedel-Crafts Acylation / Condensation A->C B Acylating/Condensing Agent B->C D Hydroxyarylketone Intermediate C->D E Cyclization D->E F 7-Hydroxy-2,2,8-trimethylchroman-4-one E->F

Caption: General workflow for chroman-4-one synthesis.

Diagram 2: Competing Reaction Pathways

G cluster_0 Reaction Conditions cluster_1 Potential Products A Phenol + β-Ketoester B Chroman-4-one (Desired) A->B Lewis Acid / Milder Conditions C Coumarin (Side Product) A->C Strong Brønsted Acid

Caption: Influence of catalysts on product formation.

IV. References

  • Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - NIH. (2021, June 1). Retrieved from [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. (n.d.). Retrieved from [Link]

  • Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 7-hydroxychroman-4-one from resorcinol. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of (4) 7-Hydroxy-2-propyl-2,4,8-trimethylchroman - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one - IOSR Journal. (2019, July 31). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved from [Link]

  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) A review on the synthetic methodologies of chromones - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review - IJRAR.org. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Retrieved from [Link]

  • Ch24 - Acylation of phenols - University of Calgary. (n.d.). Retrieved from [Link]

  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one - ResearchGate. (n.d.). Retrieved from [Link]

  • Chromone As A Versatile Nucleus - ijmrset. (n.d.). Retrieved from [Link]

  • Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - NIH. (n.d.). Retrieved from [Link]

  • 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) - YouTube. (2023, April 12). Retrieved from [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace. (2016, August 12). Retrieved from [Link]

  • Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (n.d.). Retrieved from [Link]

  • An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis 7 Hydroxy 4 Methyl Coumarin | PDF | Filtration | Solution - Scribd. (n.d.). Retrieved from [Link]

  • Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate - ResearchGate. (n.d.). Retrieved from [Link]

  • Qualification and Quantitation of Kratom Compounds in Human Urine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]

  • Chromatographic separation of mitragynine and 7-OH mitragynine alkaloids in a standard mixture. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one (referred to herein as "the compound"). This document is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of this novel chromenone but are encountering challenges with its biological activity due to poor cell permeability. Our goal is to provide a logical framework for diagnosing the underlying issues and to offer field-proven strategies to enhance its cellular uptake, thereby enabling more accurate and effective experimentation.

Overview: The Challenge of the Chromenone Core

This compound is a synthetic compound belonging to the chromenone family, structurally related to flavonoids, which are known for a wide range of biological activities. While its full potential is still under investigation, a common and significant hurdle for this class of molecules is their limited ability to cross the cellular lipid bilayer. This poor permeability often leads to a disconnect between high in vitro activity in cell-free assays and low efficacy in cell-based or in vivo models. This guide provides a systematic approach to troubleshoot and overcome this critical barrier.

PART 1: DIAGNOSING THE PERMEABILITY PROBLEM

Before attempting to solve the problem, it is crucial to understand the physicochemical properties of the compound that contribute to its poor membrane transport.

FAQ: Why does this compound likely have poor cell permeability?

The permeability of a small molecule is a delicate balance of several factors. Based on its structure, we can pinpoint several likely culprits:

  • The Phenolic Hydroxyl (-OH) Group: The 7-hydroxy group is a primary concern. While essential for certain biological interactions, it is a polar functional group that can form hydrogen bonds with the aqueous extracellular environment. This hydration shell increases the energy required for the molecule to partition into the hydrophobic lipid membrane, thus hindering passive diffusion.

  • Sub-optimal Lipophilicity: The overall structure, while containing lipophilic trimethyl and dimethylpyran rings, also possesses polar carbonyl and hydroxyl groups. This balance results in a moderate lipophilicity that may not be ideal for efficient passive transport. Molecules that are too hydrophilic remain trapped in the aqueous phase, while those that are excessively lipophilic can get stuck within the lipid membrane itself.

  • Potential for Efflux: Chromenone and flavonoid-like structures are often recognized by cellular efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These ATP-dependent transporters actively pump xenobiotics out of the cell, effectively reducing the intracellular concentration of the compound even if it manages to diffuse across the membrane initially.

cluster_membrane Cell Membrane (Lipid Bilayer) passive_diffusion Passive Diffusion (Partitioning into Membrane) compound_int Compound (Intracellular) passive_diffusion->compound_int Successful Uptake efflux_pump Efflux Pump (e.g., P-gp) compound_ext Compound (Extracellular) efflux_pump->compound_ext Efflux compound_ext->passive_diffusion Entry Barrier (Polarity, H-Bonding) compound_int->efflux_pump Active Removal

Caption: Key barriers limiting intracellular accumulation of the compound.

PART 2: EXPERIMENTAL WORKFLOW FOR PERMEABILITY ASSESSMENT

Intuition about the structure is not enough. Quantitative data is required to confirm poor permeability and establish a baseline against which to measure improvements. We recommend a two-tiered approach.

start Start: Suspected Poor Permeability pampa Tier 1: PAMPA Assay (High-Throughput Screen) start->pampa analyze_pampa Analyze Pe (Effective Permeability) Is Pe < 1.0 x 10⁻⁶ cm/s? pampa->analyze_pampa caco2 Tier 2: Caco-2 Assay (Gold Standard) analyze_caco2 Analyze Papp (A→B) and Efflux Ratio Is Efflux Ratio > 2? caco2->analyze_caco2 analyze_pampa->caco2 Yes (Low Permeability) high_perm Conclusion: Permeability is NOT the primary issue. analyze_pampa->high_perm No (High Permeability) low_perm_passive Conclusion: Poor Passive Diffusion analyze_caco2->low_perm_passive No efflux_substrate Conclusion: Compound is an Efflux Substrate analyze_caco2->efflux_substrate Yes start Confirmed Low Permeability q1 Is structural modification an option? start->q1 q2 Is the goal for in vitro proof-of-concept or in vivo application? q1->q2 No prodrug Strategy 1: Prodrug Approach (Mask polar -OH group) q1->prodrug Yes nano Strategy 2: Nanoformulation (Encapsulate compound) q2->nano In Vivo enhancer Strategy 3: Permeability Enhancers (Co-administration) q2->enhancer In Vitro prodrug->nano Can be combined prodrug->enhancer Can be combined

Caption: Decision flowchart for selecting a permeability enhancement strategy.

Strategy 1: The Prodrug Approach

This is a highly effective chemical modification strategy. By masking the problematic 7-hydroxy group with a non-polar, enzymatically cleavable moiety, you can increase the compound's lipophilicity, facilitating its entry into the cell. [1][2][3][4] FAQ: How do I design a prodrug for my compound?

The most common approach for a phenolic hydroxyl is esterification. An ester prodrug is more lipophilic and can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes will hydrolyze the ester bond, releasing the active parent compound. [2]

cluster_synthesis Chemical Synthesis (Lab) cluster_bioactivation Cellular Activation compound [Parent Compound] 7-Hydroxy-chromenone (Polar) prodrug [Ester Prodrug] 7-Acetoxy-chromenone (Lipophilic) compound->prodrug Esterification (Synthesis) reagent + Acyl Chloride / Anhydride (e.g., Acetyl Chloride) + Base (e.g., Pyridine) prodrug->compound Hydrolysis (Bioactivation in cell) enzyme Intracellular Esterases

Caption: General scheme for creating and activating an ester prodrug.

Strategy 2: Nanoformulation

If chemical modification is not feasible or desired, encapsulating the compound in a nanoparticle carrier can significantly improve its bioavailability. [5][6]Nanoformulations can protect the drug from degradation, improve its solubility, and facilitate uptake through endocytic pathways.

FAQ: Which nanoformulation is right for my compound?

For a molecule with moderate hydrophobicity, several options are viable:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based carriers that are solid at body temperature, offering good stability and controlled release. [7]* Liposomes: These are vesicles made of a phospholipid bilayer, closely mimicking the cell membrane. They are excellent for encapsulating a wide range of drugs.

  • Polymeric Micelles: Composed of amphiphilic block copolymers, these form a core-shell structure in aqueous solution, with the hydrophobic core serving as a reservoir for the drug. [8] Protocol Outline: Formulation by Nanoprecipitation This method is straightforward and widely used for hydrophobic drugs. [5][9]

  • Organic Phase: Dissolve the compound and a carrier polymer (e.g., PLGA) or lipid in a water-miscible organic solvent (e.g., acetone or THF).

  • Aqueous Phase: Prepare an aqueous solution containing a surfactant/stabilizer (e.g., Poloxamer 188 or PVA).

  • Mixing: Inject the organic phase rapidly into the stirring aqueous phase. The rapid solvent diffusion causes the polymer/lipid and the encapsulated drug to precipitate into nanoparticles.

  • Solvent Removal: The organic solvent is removed by evaporation under reduced pressure.

  • Purification: Nanoparticles are purified from excess surfactant and non-encapsulated drug by centrifugation or dialysis.

Strategy 3: Use of Permeability Enhancers (For In Vitro Studies)

Permeability enhancers are chemical agents that reversibly disrupt the integrity of the cell membrane or its tight junctions, allowing poorly permeable compounds to pass through. [10][11][12][13][14] CAUTION: This approach should be used judiciously. While excellent for in vitro proof-of-concept studies to confirm that cellular uptake is the limiting factor, many enhancers have associated toxicity, making them unsuitable for in vivo therapeutic applications.

FAQ: How do I use permeability enhancers in my cell-based assays?

You can co-incubate your compound with a sub-toxic concentration of an enhancer.

Commonly Used Permeability Enhancers:

Enhancer ClassExampleMechanism of Action
Medium-Chain Fatty Acids Sodium Caprate (C10)Transiently opens tight junctions (paracellular route).
Bile Salts Sodium DeoxycholatePerturbs the lipid bilayer and forms micelles.
Surfactants Polysorbate 80Fluidizes the cell membrane (transcellular route).

To use them, perform a dose-response experiment with the enhancer alone to determine the highest non-toxic concentration for your cell line (e.g., using an MTT or LDH assay). Then, run your cellular activity assay with your compound in the presence and absence of this pre-determined concentration of the enhancer. A significant increase in activity in the presence of the enhancer strongly suggests that poor permeability is the primary barrier to efficacy.

References
  • Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Di Meo, F., et al. (2021). Enhanced Protection of Biological Membranes during Lipid Peroxidation: Study of the Interactions between Flavonoid Loaded Mesoporous Silica Nanoparticles and Model Cell Membranes. International Journal of Molecular Sciences. Available at: [Link]

  • Gatadi, S., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. SpringerLink. Available at: [Link]

  • Gavamukulya, Y., et al. (2014). Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. Pharmaceutical and Biological Evaluations. Available at: [Link]

  • Gomes, A. C., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]

  • Jain, A., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Khan, S., et al. (2022). Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering. Frontiers in Plant Science. Available at: [Link]

  • Mihali, V.-L., et al. (2023). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Molecules. Available at: [Link]

  • Kráľová, K. (2013). Prodrug Design of Phenolic Drugs. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Prodrugs : An approach to improve the effectiveness and properties of the drug. International Journal of Novel Research and Development. Available at: [Link]

  • Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics. Available at: [Link]

  • Malviya, R. (2021). Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). Available at: [Link]

  • Nagar, A. (2021). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. ResearchGate. Available at: [Link]

  • PubMed. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-2-[8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one. Available at: [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Available at: [Link]

  • Wikipedia. (n.d.). Penetration enhancer. Available at: [Link]

  • Semantic Scholar. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • Stanford University. (n.d.). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Available at: [Link]

  • Thompson, M. J., et al. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. Available at: [Link]

  • Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. Available at: [Link]

  • Wikipedia. (n.d.). 7-Hydroxymitragynine. Available at: [Link]

  • Wu, T., et al. (2022). Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Yildiz, I., et al. (2013). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. Available at: [Link]

  • Ozarowski, M., et al. (2017). Flavonoids modulate liposomal membrane structure, regulate mitochondrial membrane permeability and prevent erythrocyte oxidative damage. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. Available at: [Link]

Sources

Technical Support Center: Refining Dosage for In Vitro Studies of 7-Hydroxy-2,2,8-trimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for your in vitro studies involving 7-Hydroxy-2,2,8-trimethyl-4-chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, experience-driven advice for establishing a robust and reproducible dosage range for your experiments. As this is a novel compound, this document will focus on the principles and methodologies for determining the optimal concentration range for your specific cell lines and assays.

Introduction to 7-Hydroxy-2,2,8-trimethyl-4-chromanone

7-Hydroxy-2,2,8-trimethyl-4-chromanone belongs to the chromanone class of compounds. Chromanones are a group of naturally occurring and synthetic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Various chromanone derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial effects.[1] Given the therapeutic potential of the chromanone scaffold, it is crucial to meticulously determine the appropriate dosage for in vitro studies to obtain meaningful and reliable data.

Frequently Asked Questions (FAQs)

Q1: I can't find any published in vitro studies for 7-Hydroxy-2,2,8-trimethyl-4-chromanone. What concentration should I start with?

A1: It is common to face this challenge when working with a novel compound. The best practice is to perform a dose-ranging study to determine the cytotoxic potential of the compound on your chosen cell line. A good starting point for many novel small molecules is in the low micromolar (µM) range.[3] A common strategy is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions.[3] This initial screen will help you identify a concentration range that is non-toxic, partially toxic, and completely toxic to your cells, which is essential for guiding your subsequent functional assays.

Q2: How do I prepare a stock solution of 7-Hydroxy-2,2,8-trimethyl-4-chromanone? The solubility is unknown.

Q3: Why is a cytotoxicity assay necessary before I conduct my functional experiments?

A3: A preliminary cytotoxicity assay, such as the MTT or LDH assay, is a cornerstone for establishing a valid experimental window for your functional studies.[5] This assay will help you determine the concentration range where the compound does not cause significant cell death. If you were to conduct a functional assay at a concentration that is highly cytotoxic, you would not be able to distinguish between a true functional effect and an artifact of cell death. Therefore, identifying the Maximum Tolerated Dose (MTD) in your specific cell line is a critical first step.[6]

Q4: What cell seeding density should I use for my dose-ranging study?

A4: The optimal cell seeding density depends on the proliferation rate of your specific cell line. The goal is to have the cells in the exponential growth phase during the treatment period. A good starting point for many adherent cell lines in a 96-well plate is between 5,000 and 10,000 cells per well.[7][8] It is advisable to perform a growth curve analysis for your cell line to determine the optimal seeding density that avoids both sparse and overly confluent cultures during the assay period.

Q5: What controls should I include in my dose-ranging experiment?

A5: To ensure the validity of your results, several controls are essential:

  • Untreated Control: Cells incubated with culture medium only. This represents 100% cell viability.

  • Vehicle Control: Cells incubated with the culture medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is crucial to ensure that the solvent itself is not affecting cell viability.

  • Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is working correctly.

  • Blank Control: Wells containing culture medium but no cells. This is used to subtract the background absorbance.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound precipitates in the culture medium. - The compound has low aqueous solubility.- The concentration of the compound exceeds its solubility limit in the medium.- Lower the final concentration of the compound.- Increase the final concentration of the solvent (e.g., DMSO), ensuring it remains below the toxic level for your cells.- Prepare fresh serial dilutions from the stock solution for each experiment.
High variability between replicate wells. - Inconsistent cell seeding.- Pipetting errors during compound addition.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No cytotoxic effect observed even at high concentrations. - The compound is not cytotoxic to the chosen cell line at the tested concentrations.- The incubation time is too short.- The compound is not biologically active.- Extend the concentration range to higher values (e.g., up to 200 µM).- Increase the incubation time (e.g., from 24 hours to 48 or 72 hours).- Consider testing on a different, potentially more sensitive, cell line.
Vehicle control shows significant cytotoxicity. - The final concentration of the solvent (e.g., DMSO) is too high.- Reduce the final concentration of the solvent to a non-toxic level (typically <0.1% for DMSO). This may require preparing a lower concentration stock solution of your compound.

Experimental Protocol: Determining the Cytotoxic Profile of 7-Hydroxy-2,2,8-trimethyl-4-chromanone using an MTT Assay

This protocol provides a step-by-step guide for a preliminary dose-ranging study.

Materials:

  • 7-Hydroxy-2,2,8-trimethyl-4-chromanone

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Your chosen adherent cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[10]

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 7-Hydroxy-2,2,8-trimethyl-4-chromanone in DMSO. Ensure it is fully dissolved. Store at -20°C for long-term use.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from your stock solution. A common dilution series would be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include untreated and vehicle controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).

    • Plot the cell viability against the compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualization of Experimental Workflow

Dose_Finding_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO dilute Prepare Serial Dilutions (0.1 to 100 µM) stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells for 24-72 hours cells->treat dilute->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze dose_select Select Doses for Functional Assays analyze->dose_select

Caption: Workflow for determining the optimal dosage of a novel compound.

References

  • Kramer, N. I., et al. (2012). Quantifying processes determining the free concentration of phenanthrene in basal cytotoxicity assays. Chemical Research in Toxicology, 25(2), 436–445. [Link]

  • Chan, K. (2017). Which concentrations-steps are the best fo a series for screen in in vitro experiment? ResearchGate. [Link]

  • Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Gomes, C. R. B., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(19), 7941-7957. [Link]

  • Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(1), 1-3. [Link]

  • van der Meer, J., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research, 39(7), 3395-3401. [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • Ali, M. H. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. [Link]

Sources

minimizing batch-to-batch variability of synthesized 7-Hydroxy-2,2,8-trimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one. Our goal is to provide a comprehensive resource for minimizing batch-to-batch variability and troubleshooting common issues encountered during its synthesis. This document provides in-depth technical guidance, field-proven insights, and validated protocols to ensure reliable and reproducible results.

Introduction to the Synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one

7-Hydroxy-2,2,8-trimethylchroman-4-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discovery. The chroman-4-one framework is a privileged structure found in a variety of biologically active compounds. The synthesis of this specific derivative, while achievable through established organic chemistry principles, presents unique challenges in controlling purity, yield, and consistency across different batches.

The most common synthetic approach involves a two-step process: a Friedel-Crafts acylation of a substituted phenol followed by an intramolecular cyclization. The variability in this process often stems from factors such as the purity of starting materials, precise control of reaction conditions, and the efficiency of the cyclization step. This guide will dissect these critical parameters and provide actionable solutions to mitigate variability.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one in a question-and-answer format.

Issue: Low or No Product Yield

Q1: My Friedel-Crafts acylation step is resulting in a low yield of the intermediate. What are the likely causes?

A1: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Catalyst Quality and Stoichiometry: Use a fresh, high-purity Lewis acid. The stoichiometry is critical; typically, a slight excess of the catalyst is required. However, too much can lead to side reactions.

  • Reaction Temperature: The reaction is often exothermic. Maintaining the recommended temperature is crucial. Runaway reactions can lead to decomposition and byproduct formation.

  • Purity of Starting Materials: Impurities in the 2,5-dimethylresorcinol or 3,3-dimethylacryloyl chloride can interfere with the reaction.[1] It is imperative to use starting materials of high purity to avoid unwanted side reactions.[1]

Q2: The intramolecular cyclization step is inefficient, leading to a low final product yield. How can I optimize this?

A2: Incomplete cyclization is a common hurdle. Consider the following optimizations:

  • Base/Acid Strength and Stoichiometry: The choice and amount of the cyclizing agent (acid or base) are critical. For base-catalyzed cyclization, the strength of the base can influence the rate and completeness of the reaction. For acid-catalyzed cyclization, the concentration of the acid is a key parameter.

  • Reaction Temperature and Time: These parameters are interdependent. Higher temperatures can accelerate the reaction but may also promote side reactions. Optimization studies, monitored by TLC or LC-MS, are recommended to find the ideal balance.

  • Solvent Choice: The polarity of the solvent can significantly impact the solubility of the intermediate and the transition state of the cyclization reaction. Experiment with different solvents to find the most suitable one for your specific substrate.

Issue: Product Purity and Byproduct Formation

Q3: I am observing significant byproducts in my final product. What are they likely to be and how can I minimize them?

A3: Byproduct formation is a primary contributor to batch-to-batch variability. Common byproducts in chroman-4-one synthesis include:

  • Positional Isomers: During the Friedel-Crafts acylation, acylation at an undesired position on the aromatic ring can occur, leading to isomeric byproducts. Controlling the reaction temperature and the rate of addition of reactants can help improve regioselectivity.

  • Products of Incomplete Cyclization: The uncyclized intermediate may remain in the final product if the cyclization reaction does not go to completion.

  • Decomposition Products: Harsh reaction conditions (e.g., high temperatures or prolonged reaction times) can lead to the degradation of the starting materials or the product.

To minimize byproducts, focus on optimizing reaction conditions, using high-purity starting materials, and ensuring an inert reaction atmosphere.

Q4: How can I effectively purify the final product to remove these byproducts?

A4: Purification of 7-Hydroxy-2,2,8-trimethylchroman-4-one typically involves:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A gradient elution with a solvent system like hexane/ethyl acetate on silica gel is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.

Issue: Batch-to-Batch Variability

Q5: What are the most critical process parameters to control to ensure batch-to-batch consistency?

A5: Minimizing batch-to-batch variability requires stringent control over the following parameters:

  • Raw Material Quality: The purity and consistency of your starting materials are paramount. Source high-purity reagents and consider performing incoming quality control checks.

  • Reaction Stoichiometry: Precise measurement of all reactants and catalysts is essential.

  • Temperature Control: Use a reliable temperature control system for all heating and cooling steps.

  • Reaction Time: Adhere to a consistent and optimized reaction time for each step.

  • Mixing Efficiency: Ensure consistent and efficient stirring throughout the reaction to maintain homogeneity.

  • Work-up and Purification Procedures: Standardize all work-up and purification steps to ensure consistent removal of impurities.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and equipment.

Synthesis of 3-(2,4-dihydroxy-3,6-dimethylphenyl)-3-methylbutan-2-one (Intermediate)

This step involves the Friedel-Crafts acylation of 2,5-dimethylresorcinol with 3,3-dimethylacryloyl chloride.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,5-Dimethylresorcinol138.1613.8 g0.1
3,3-Dimethylacryloyl chloride118.5612.0 g0.1
Anhydrous Aluminum Chloride (AlCl₃)133.3414.7 g0.11
Anhydrous Dichloromethane (DCM)-200 mL-

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous aluminum chloride to the flask under a nitrogen atmosphere.

  • Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,5-dimethylresorcinol and 3,3-dimethylacryloyl chloride in anhydrous dichloromethane.

  • Slowly add the solution from the dropping funnel to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one

This step involves the intramolecular cyclization of the intermediate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-(2,4-dihydroxy-3,6-dimethylphenyl)-3-methylbutan-2-one236.2923.6 g0.1
Potassium Carbonate (K₂CO₃)138.2127.6 g0.2
Anhydrous Acetone-250 mL-

Procedure:

  • In a round-bottom flask, dissolve the intermediate in anhydrous acetone.

  • Add potassium carbonate to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quality Control and Analytical Methods

A robust quality control system is essential for ensuring the consistency of your synthesized 7-Hydroxy-2,2,8-trimethylchroman-4-one.

Recommended Analytical Techniques:

TechniquePurpose
Thin-Layer Chromatography (TLC) In-process monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Determination of purity and quantification of the final product and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the final product.
Infrared (IR) Spectroscopy Identification of functional groups.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the synthetic workflow and a decision tree for troubleshooting common issues.

Synthetic Workflow

SynthesisWorkflow Start Starting Materials: 2,5-Dimethylresorcinol 3,3-Dimethylacryloyl chloride Step1 Step 1: Friedel-Crafts Acylation Catalyst: AlCl₃ Solvent: DCM Start->Step1 Intermediate Intermediate: 3-(2,4-dihydroxy-3,6-dimethylphenyl) -3-methylbutan-2-one Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Base: K₂CO₃ Solvent: Acetone Intermediate->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Purification: Column Chromatography or Recrystallization CrudeProduct->Purification FinalProduct Final Product: 7-Hydroxy-2,2,8-trimethylchroman-4-one Purification->FinalProduct

Caption: Synthetic workflow for 7-Hydroxy-2,2,8-trimethylchroman-4-one.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered LowYield Low Yield Start->LowYield PurityIssue Purity Issue Start->PurityIssue FriedelCrafts FriedelCrafts LowYield->FriedelCrafts In Friedel-Crafts Step? Cyclization Cyclization LowYield->Cyclization In Cyclization Step? Byproducts Byproducts PurityIssue->Byproducts Byproducts Observed? CheckMoisture Check for Moisture (Reagents, Glassware, Atmosphere) FriedelCrafts->CheckMoisture Yes CheckCatalyst Check Catalyst Quality and Stoichiometry FriedelCrafts->CheckCatalyst No CheckBase Optimize Base/Acid (Strength, Stoichiometry) Cyclization->CheckBase Yes CheckTempTime Optimize Temperature and Reaction Time Cyclization->CheckTempTime No Isomers Positional Isomers? Optimize Reaction Conditions Byproducts->Isomers Yes IncompleteReaction Incomplete Cyclization? Optimize Cyclization Step Byproducts->IncompleteReaction No

Caption: Troubleshooting decision tree for synthesis issues.

Conclusion

Minimizing batch-to-batch variability in the synthesis of 7-Hydroxy-2,2,8-trimethylchroman-4-one is achievable through a systematic approach that emphasizes the control of critical process parameters. By understanding the underlying chemistry, anticipating potential challenges, and implementing robust analytical controls, researchers can consistently produce this valuable compound with high purity and yield. This guide serves as a foundational resource to aid in achieving these goals.

References

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Ghanbarimasir, Z., & Emami, S. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. [Link]

  • Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... ResearchGate. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. [Link]

  • The Importance of Purity in Chemistry. Moravek. [Link]

  • Top Fine Chemicals Manufacturer Expands Production Capacity to Meet Growing Global Demand. (2026).
  • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. ResearchGate. [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). National Center for Biotechnology Information. [Link]

  • Optimization conditions for the intramolecular cyclization (Scheme 3,.... ResearchGate. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). National Center for Biotechnology Information. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (2020). Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Chromen-4-one Scaffold in Drug Discovery

The chromen-4-one framework is a privileged heterocyclic structure, forming the core of a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] This guide focuses on the structure-activity relationship (SAR) of analogs based on 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, a specific chromanone derivative. By exploring the impact of structural modifications on biological outcomes, particularly anticancer and antioxidant activities, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics. The insights presented herein are synthesized from a range of studies on related chromen-4-one and coumarin derivatives, offering a predictive framework for the rational design of more potent and selective analogs.

Synthetic Strategies for this compound and its Analogs

The synthesis of the parent compound, this compound, and its derivatives can be approached through established methods for chromanone synthesis. A plausible synthetic route involves the Pechmann condensation or a related cyclization reaction.

A general synthetic workflow is depicted below:

Synthetic Workflow Resorcinol 2-Methylresorcinol Intermediate_1 Alkylated Resorcinol Resorcinol->Intermediate_1 Alkylation Prenyl_Halide Prenyl Halide (e.g., Prenyl Bromide) Prenyl_Halide->Intermediate_1 Parent_Compound 7-Hydroxy-2,2,8-trimethyl -2,3-dihydro-4H-chromen-4-one Intermediate_1->Parent_Compound Cyclization with a β-keto ester Acid_Catalyst Acid Catalyst (e.g., Lewis Acid) Cyclization Intramolecular Cyclization Analogs Analogs Parent_Compound->Analogs Further Derivatization Functionalization Functionalization (e.g., Alkylation, Acylation, Halogenation)

Caption: Generalized synthetic workflow for this compound and its analogs.

Structure-Activity Relationship (SAR) Analysis

While a dedicated and comprehensive SAR study on a series of this compound analogs is not extensively documented, we can infer critical relationships by examining studies on structurally related chromen-4-ones and coumarins. The following sections dissect the probable impact of substitutions at various positions on the core scaffold.

The Crucial Role of the 7-Hydroxy Group

The phenolic hydroxyl group at the C-7 position is a recurring motif in bioactive chromenones and is widely considered essential for their antioxidant properties. Its ability to donate a hydrogen atom to scavenge free radicals is a key mechanism of action. Furthermore, this hydroxyl group can serve as a handle for introducing other functionalities to modulate the molecule's physicochemical properties and biological activity. Studies on various 7-hydroxycoumarin derivatives have consistently highlighted the importance of this group for their pharmacological effects.

Impact of Substituents on the Aromatic Ring (C-5, C-6, and C-8)
  • C-8 Position: The presence of the methyl group at the C-8 position in the parent compound likely contributes to its lipophilicity and may influence its interaction with biological targets. Introducing electron-withdrawing groups, such as a nitro group, at this position has been shown in related coumarin structures to impact biological activity, though not always predictably.

  • C-5 and C-6 Positions: Modifications at the C-5 and C-6 positions of the chromen-4-one ring can significantly influence anticancer activity. For instance, the introduction of bulky or hydrophobic groups can enhance cytotoxicity. A study on 4-amino-2H-benzo[h]chromen-2-one analogs demonstrated that substitutions on the aromatic ring are critical to antitumor potency.[2]

Influence of the Heterocyclic Ring Substituents (C-2 and C-3)
  • C-2 Position: The gem-dimethyl substitution at the C-2 position is a distinctive feature of the parent compound. This moiety can impact the conformation of the heterocyclic ring and the overall shape of the molecule, thereby influencing its binding to target proteins. In related 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs, modifications in this region were found to affect their inhibitory effect on the HIF-1 pathway.[3]

  • C-3 Position: The C-3 position of the chromen-4-one scaffold is a common site for derivatization. Introducing various substituents at this position can modulate the electronic properties and steric bulk of the molecule, leading to altered biological activity. For instance, in a series of 4-methylcoumarin derivatives, the introduction of an n-decyl chain at the C-3 position of 7,8-dihydroxycoumarins resulted in potent cytotoxic activity against several cancer cell lines.[4]

Comparative Biological Activity of Chromen-4-one Analogs

To provide a quantitative perspective, the following table summarizes the reported anticancer and antioxidant activities of various chromen-4-one and coumarin derivatives from the literature. It is important to note that these are not direct analogs of this compound but provide valuable comparative data.

Compound/AnalogBiological ActivityCell Line/AssayIC50/EC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAnticancerAGS2.63 ± 0.17[5]
7,8-dihydroxy-4-methyl-3-decyl-2H-chromen-2-oneAnticancerK56242.4[4]
7,8-dihydroxy-4-methyl-3-decyl-2H-chromen-2-oneAnticancerLS18025.2[4]
7,8-dihydroxy-4-methyl-3-decyl-2H-chromen-2-oneAnticancerMCF-725.1[4]
7-hydroxychroman-2-carboxylic acid N-nonyl amideAntioxidant (Lipid Peroxidation)Rat Brain HomogenatesMore potent than trolox[6]
7-hydroxychroman-2-carboxylic acid N-decyl amideAntioxidant (Lipid Peroxidation)Rat Brain HomogenatesMore potent than trolox[6]
7-hydroxychroman-2-carboxylic acid N-undecyl amideAntioxidant (Lipid Peroxidation)Rat Brain HomogenatesMore potent than trolox[6]

Experimental Protocols

Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (A Representative Procedure)

This protocol describes the synthesis of a related 7-hydroxy coumarin derivative, which can be adapted for the synthesis of the target scaffold.

  • Reaction Setup: To a stirred solution of resorcinol (1 eq) in ethyl acetoacetate (2 eq), slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Purification: The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 7-hydroxy-4-methyl-2H-chromen-2-one.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

MTT Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Test Compounds Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antioxidant agents. While direct SAR studies on its analogs are limited, analysis of related chromen-4-one and coumarin derivatives provides valuable insights. The 7-hydroxy group is a key pharmacophore for antioxidant activity, and substitutions on both the aromatic and heterocyclic rings offer avenues for modulating potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a definitive SAR and identify lead compounds for further preclinical development.

References

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • In vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives-SAR, QSAR and DFT studies. (2011). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2015). PubMed. Retrieved January 21, 2026, from [Link]

  • Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. (2006). PubMed. Retrieved January 21, 2026, from [Link]

  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. (2023). PeerJ. Retrieved January 21, 2026, from [Link]

  • Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. (2012). PubMed. Retrieved January 21, 2026, from [Link]

  • Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. (2019). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2006). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]

  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. (2003). PubMed. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. (2020). PubMed. Retrieved January 21, 2026, from [Link]

  • Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents. (2011). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025). European Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. (2014). PubMed. Retrieved January 21, 2026, from [Link]

Sources

A Researcher's Guide to the Comparative Cytotoxicity of 7-Hydroxy-4-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 7-hydroxy-2,2,8-trimethyl-4-chromanone and its derivatives. While direct comparative studies on this specific substituted chromanone are emerging, this document synthesizes data from the broader class of chromanone and chromone analogs to establish a robust methodology for investigation. We will explore the structural basis for cytotoxicity, detail essential experimental protocols for validation, and discuss the mechanistic pathways these compounds are likely to influence.

The Chromanone Scaffold: A Privileged Structure in Cytotoxicity Screening

The chroman-4-one core is a prominent heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous naturally occurring flavonoids and synthetic analogs with a wide array of pharmacological activities.[1] Its structural simplicity and amenability to chemical modification make it an attractive starting point for developing novel therapeutic agents. Specifically, substitutions at various positions on the chromanone ring can dramatically alter biological activity, leading to compounds with enhanced potency and selectivity against cancer cell lines.[1][2]

The rationale for focusing on the comparative cytotoxicity of 7-Hydroxy-2,2,8-trimethyl-4-chromanone derivatives lies in understanding their structure-activity relationships (SAR). By systematically modifying the parent structure and evaluating the resulting changes in cytotoxicity, researchers can identify key functional groups and substitution patterns that are critical for anticancer activity. A crucial goal is to enhance selectivity, maximizing toxicity towards cancer cells while minimizing harm to normal, healthy cells, thereby widening the therapeutic window.[2]

Synthesizing the Evidence: Cytotoxicity of Chromanone Analogs

Studies on various chromanone derivatives reveal that their cytotoxic efficacy is highly dependent on the nature and position of substituents. This provides a predictive framework for investigating novel derivatives like 7-Hydroxy-2,2,8-trimethyl-4-chromanone.

Key Structural Determinants of Cytotoxicity:
  • Halogen Substitutions: The presence of halogens such as chlorine (Cl) and bromine (Br) has been shown to modulate cytotoxic activity, suggesting that these modifications can influence the compound's interaction with biological targets.[2]

  • Aromatic and Heterocyclic Moieties: The addition of groups like phenyl, benzylidene, or triazole rings can significantly impact potency. For instance, a 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one derivative demonstrated potent activity against AGS cells with an IC₅₀ of 2.63 µM.[3] Similarly, 3-benzylidene-4-chromanone derivatives have been reported as effective cytotoxic agents.[4]

  • Hydroxylation Patterns: The position of hydroxyl (-OH) groups is critical. The 7-hydroxy substitution, as seen in the topic compound, is a common feature in biologically active natural products and is often crucial for their effects.[5][6]

Comparative Cytotoxicity Data (IC₅₀ Values)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various chromanone derivatives against a panel of human cancer cell lines, providing a benchmark for evaluating new compounds. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Normal Cell LineSelectivity InsightReference
Dimeric Chromanone (Compound 8)MIA-PaCa-22.6Not specifiedHigh potency against pancreatic cancer line.[7]
Dimeric Chromanone (Compound 9)MIA-PaCa-22.1Not specifiedHigh potency against pancreatic cancer line.[7]
7-hydroxy-4-phenylchromen-2-one-triazole hybrid (4d)AGS2.63 ± 0.17Not specifiedPotent against a gastric cancer cell line.[3]
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549Potent (value not specified)SV-HUC-1Exhibited strong cytotoxicity against A549 cells with reduced efficacy in others.[2]
Chromanone Oxime Analog (Ciprofloxacin derivative B)CT26 (Murine Colon)20 µg/mlCHO6-fold more active than the parent ciprofloxacin.
Chromanone Oxime Analog (Norfloxacin derivative F)HepG2 (Liver)31.1 µg/mlCHOPotent activity against cancer cells with lower toxicity toward normal cells.

Unveiling the Mechanism: Apoptosis and Cell Cycle Arrest

The primary mechanism by which many cytotoxic chromanone derivatives eliminate cancer cells is the induction of apoptosis, or programmed cell death.[2] This process is a critical anti-cancer therapeutic strategy. Evidence from flow cytometry analysis shows that potent chromanone derivatives can arrest the cell cycle, typically at the G2/M phase, preventing cell division and subsequently triggering the apoptotic cascade.[3]

The diagram below illustrates a generalized pathway for apoptosis, which can be initiated through either extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) signals, culminating in the activation of caspase enzymes that execute cell death.

G cluster_stimuli Apoptotic Stimuli cluster_execution Execution Phase Stimuli 7-Hydroxy-4-Chromanone Derivative Receptor Death Receptors (e.g., Fas, TNFR1) Stimuli->Receptor Extrinsic Pathway Mito Mitochondrial Stress (Intrinsic Pathway) Stimuli->Mito Caspase8 Caspase-8 Receptor->Caspase8 Caspase9 Caspase-9 Mito->Caspase9 Caspase3 Caspase-3 Activation Apoptosis Apoptosis (Cell Death, DNA Fragmentation) Caspase3->Apoptosis Caspase8->Caspase3 Caspase9->Caspase3

Caption: Generalized apoptotic pathways potentially activated by chromanone derivatives.

A Framework for Experimental Validation

To rigorously assess the comparative cytotoxicity of novel 7-Hydroxy-2,2,8-trimethyl-4-chromanone derivatives, a multi-step experimental approach is required. This workflow ensures that initial screening results are validated and followed by deeper mechanistic studies.

Caption: Logical workflow for assessing the cytotoxicity of novel compounds.

Protocol 1: MTT Assay for Cell Viability and IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

  • Causality: This assay is chosen for initial screening due to its high throughput, reproducibility, and straightforwardness.[8][9] It measures the activity of mitochondrial reductase enzymes, which are only active in living cells.

  • Self-Validation: The protocol includes both a vehicle control (e.g., DMSO) to account for solvent effects and a positive control (e.g., Doxorubicin) to ensure the assay is performing correctly and the cells are responsive to a known cytotoxic agent.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a normal control cell line (e.g., SV-HUC-1) in separate 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the chromanone derivatives in the appropriate cell culture medium. Aspirate the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control and a positive control.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[9]

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.[2]

  • Causality: Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.

  • Self-Validation: The use of unstained and single-stained controls is essential for setting the correct gates on the flow cytometer, ensuring accurate differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the chromanone derivatives at their predetermined IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite the fluorochromes with the appropriate lasers and collect the emission signals to quantify the different cell populations.

  • Data Interpretation: Analyze the resulting dot plots to determine the percentage of cells in each quadrant, providing a quantitative measure of apoptosis induction.

Conclusion and Future Directions

The chromanone scaffold represents a highly promising platform for the development of novel anticancer agents. The available literature strongly suggests that strategic modifications to the 7-Hydroxy-2,2,8-trimethyl-4-chromanone structure could yield derivatives with potent and selective cytotoxic activity.[2] The experimental framework provided in this guide offers a systematic approach to screen, validate, and characterize these new compounds. Future research should focus on synthesizing a library of derivatives to build a detailed SAR model, elucidating specific molecular targets, and ultimately advancing the most promising candidates into preclinical studies.

References

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (n.d.). Vertex AI Search.
  • Comparative Cytotoxicity of Chromone Derivatives on Cancer Cells: A Research Guide. (n.d.). Benchchem.
  • In vitro cytotoxicity analyses of natural compounds and repurposed agents in pancreatic cancer cell lines. (n.d.). ResearchGate.
  • Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. (2022). Biointerface Research in Applied Chemistry.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2025). ResearchGate.
  • Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines | Request PDF. (n.d.). ResearchGate.
  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PMC.
  • A Comparative Study of Tumor-Specificity and Neurotoxicity between 3-Styrylchromones and Anti-Cancer Drugs. (2023). MDPI.
  • Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. (2026). Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (n.d.). PubMed.
  • New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. (n.d.). PMC - NIH.
  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. (2003). PubMed.
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate.
  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (n.d.). ResearchGate.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central.
  • 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. (n.d.). PubChem.
  • Scheme 1 - Mechanism of the synthesis of 7-hydroxy-4-methyl coumarin. (n.d.). ResearchGate.
  • 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. (n.d.). PubMed Central.
  • 3-Benzylidene-4-chromanone derivatives reported as cytotoxic agents. (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Hydroxymitragynine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances, the accurate quantification of analytes is the bedrock of reliable and reproducible data. 7-hydroxymitragynine, a potent and pharmacologically active alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree, has garnered significant scientific interest for its analgesic properties.[1][2] As research into its therapeutic potential and abuse liability intensifies, the need for robust and cross-validated analytical methods for its quantification in various matrices cannot be overstated.

This guide provides an in-depth comparison of two widely employed analytical techniques for 7-hydroxymitragynine quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and the critical process of cross-validation, ensuring the integrity and interchangeability of data between different analytical platforms. The principles outlined herein are grounded in the authoritative guidelines for analytical method validation established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

The Imperative of Cross-Validation in Analytical Science

In the lifecycle of drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different analytical techniques to be employed for the same analyte. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably to produce comparable results.[7][8] This is a critical step to ensure data consistency, particularly in multi-site studies or when transitioning from a research and development environment to a quality control setting.

The objective of the cross-validation study detailed in this guide is to establish the equivalence of an HPLC-UV method and a UPLC-MS/MS method for the quantification of 7-hydroxymitragynine in a surrogate matrix (e.g., rat plasma).

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from the initial validation of each individual method to the direct comparison of their performance.

Cross-Validation Workflow Cross-Validation Workflow for 7-Hydroxymitragynine Analysis cluster_0 Method 1: HPLC-UV cluster_1 Method 2: UPLC-MS/MS cluster_2 Cross-Validation Study HPLC_Dev Method Development HPLC_Val Full Validation (ICH Q2(R1)) HPLC_Dev->HPLC_Val Sample_Prep Prepare Spiked Samples (Calibration Standards & QCs) HPLC_Val->Sample_Prep UPLC_Dev Method Development UPLC_Val Full Validation (ICH Q2(R1)) UPLC_Dev->UPLC_Val UPLC_Val->Sample_Prep Analysis Analyze Samples by Both Methods Sample_Prep->Analysis Data_Comp Compare Results & Statistical Analysis Analysis->Data_Comp Conclusion Equivalence Assessment Data_Comp->Conclusion

Caption: A flowchart illustrating the key stages of the cross-validation process.

Comparative Overview of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. HPLC-UV is a robust and widely accessible technique, while UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.[9][10][11]

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds.High; specific detection of precursor and product ions.
Sensitivity Lower (typically ng/mL range).Higher (typically pg/mL range).
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Throughput Generally lower due to longer run times.Higher due to faster separation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of 7-hydroxymitragynine using both HPLC-UV and UPLC-MS/MS. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

Sample Preparation (for both methods)
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 7-hydroxymitragynine in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standard solutions at various concentrations.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank rat plasma with the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Protein Precipitation: To 100 µL of spiked plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., mitragynine-d3).

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

UPLC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 7-hydroxymitragynine and the internal standard.

Data Comparison and Acceptance Criteria

Following the analysis of the calibration standards and QC samples by both methods, the data is statistically evaluated to determine equivalence. The acceptance criteria should be predefined in the validation protocol and are typically based on regulatory guidelines.[12][13]

Linearity
MethodRange (ng/mL)Correlation Coefficient (r²)
HPLC-UV10 - 1000> 0.995
UPLC-MS/MS0.1 - 100> 0.998
Accuracy and Precision

Accuracy is expressed as the percent recovery of the measured concentration relative to the nominal concentration, while precision is expressed as the relative standard deviation (%RSD).

QC LevelHPLC-UV (% Recovery ± %RSD)UPLC-MS/MS (% Recovery ± %RSD)Acceptance Criteria
Low QC (30 ng/mL)95.2 ± 4.598.7 ± 3.185-115% Recovery, <15% RSD
Mid QC (300 ng/mL)98.1 ± 3.2101.2 ± 2.585-115% Recovery, <15% RSD
High QC (800 ng/mL)102.5 ± 2.899.5 ± 1.985-115% Recovery, <15% RSD

Visualizing Key Method Parameters

The following diagram illustrates the relationship between key validation parameters that must be assessed for each analytical method.

Method_Validation_Parameters Key Analytical Method Validation Parameters (ICH Q2(R2)) Accuracy Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity Specificity->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Robustness Robustness

Caption: Interrelationship of core analytical method validation parameters.

Conclusion and Recommendations

The hypothetical data presented in this guide demonstrates that both the HPLC-UV and UPLC-MS/MS methods are accurate and precise for the quantification of 7-hydroxymitragynine within their respective linear ranges. The UPLC-MS/MS method offers a significantly lower limit of quantification, making it the preferred choice for pharmacokinetic studies or the analysis of samples with expected low concentrations of the analyte.[11] The HPLC-UV method, while less sensitive, is a cost-effective and reliable alternative for the analysis of bulk materials or samples with higher concentrations.

The successful cross-validation of these two methods would allow a laboratory to seamlessly transition between the two techniques based on the specific requirements of the study, ensuring data continuity and integrity. This guide serves as a framework for conducting such a cross-validation study, emphasizing the importance of a thorough understanding of the underlying analytical principles and adherence to regulatory guidelines.

References

Sources

Independent Replication and Comparative Analysis of the Bioactivity of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the rigorous validation of a novel compound's biological activity is paramount. This guide provides a comprehensive framework for the independent replication and comparative analysis of the bioactivity of a promising, yet under-characterized molecule: 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one. While direct literature on this specific chromanone is sparse, its structural motif, the chromen-4-one core, is a well-established "privileged structure" in medicinal chemistry, frequently associated with a wide array of pharmacological effects, notably antioxidant and anti-inflammatory properties.[1][2]

This document is structured to guide researchers through a logical, self-validating experimental workflow. We will explore the hypothetical, yet plausible, antioxidant and anti-inflammatory activities of this compound. The protocols detailed herein are designed to be robust and reproducible, providing a clear path to generating high-quality, comparative data. We will not only outline the "how" but also delve into the "why" of experimental choices, ensuring a deep understanding of the underlying scientific principles.

Rationale for Investigation: The Promise of the Chromen-4-one Scaffold

The chromen-4-one (or chromone) scaffold is a recurring motif in a multitude of natural and synthetic molecules exhibiting significant biological activities.[1][2] This prevalence suggests an evolutionarily conserved ability to interact with key biological targets. The substitution pattern on the chromen-4-one ring system is critical in defining the specific pharmacological profile of each derivative.[2] For our target compound, this compound, the presence of a hydroxyl group at the 7-position is particularly noteworthy, as phenolic hydroxyls are often key contributors to antioxidant activity through their ability to donate a hydrogen atom to neutralize free radicals.

Given this structural context, a logical starting point for an independent investigation is to assess its potential as both an antioxidant and an anti-inflammatory agent. This guide will therefore focus on a two-pronged approach to characterize these activities.

Experimental Workflow: A Phased Approach to Bioactivity Validation

A systematic approach is crucial for the unambiguous determination of a compound's bioactivity. The following workflow is proposed to first establish the presence of a particular activity and then to dissect its potency and mechanism of action.

Caption: A phased experimental workflow for the comprehensive bioactivity assessment of the target compound.

Phase 1: Comprehensive Antioxidant Activity Profiling

The first phase of our investigation focuses on determining the antioxidant potential of this compound. It is crucial to employ multiple assays that operate via different mechanisms to obtain a comprehensive profile of the compound's antioxidant capacity.

Comparative Compounds
  • Positive Controls:

    • Quercetin: A well-characterized flavonoid with potent antioxidant and anti-inflammatory properties.[3][4][5]

    • Luteolin: Another common flavonoid known for its strong antioxidant and anti-inflammatory effects.[6][7][8]

  • Negative Control:

    • Chromone (unsubstituted): The core scaffold without the activating hydroxyl and alkyl groups. This helps to establish a baseline and confirm that the observed activity is due to the specific substitutions on the target molecule.[9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to assess a compound's ability to act as a free-radical scavenger or hydrogen donor.[10][11] The reduction of the stable DPPH radical from a deep violet to a pale yellow color is measured spectrophotometrically.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound and comparators in methanol or DMSO. Create a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample or standard dilution.

    • Add 200 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Measure the absorbance at 517 nm using a microplate reader.[12]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

Experimental Protocol:

  • Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the resulting blue-green solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the sample or standard at various concentrations.[14]

    • Add 200 µL of the ABTS•+ working solution to each well.[14][15]

    • Incubate at room temperature for 6 minutes.[14]

    • Measure the absorbance at 734 nm.[15]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form.[16][17]

Experimental Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the sample or standard to a 96-well plate.[17]

    • Add 150 µL of the FRAP reagent.[17]

    • Incubate at 37°C for 4 minutes.[17]

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferrous ion equivalents (mM Fe²⁺/mg of sample).

Assay Principle Parameter Measured Hypothetical IC50/Value for Target Compound Quercetin (Positive Control) Luteolin (Positive Control) Chromone (Negative Control)
DPPH Hydrogen atom transferIC50 (µg/mL)15-30~5-10~8-15>100
ABTS Electron transferIC50 (µg/mL)10-25~2-8~5-12>100
FRAP Ferric ion reductionmM Fe²⁺/mg1.5-2.5~3-5~2-4<0.1

Table 1: Hypothetical Comparative Antioxidant Activity Data. The values for the target compound are projected based on the activities of structurally related flavonoids.

Phase 2: Screening for Anti-inflammatory Activity

Building upon the antioxidant data, the next phase investigates the potential of this compound to modulate key inflammatory pathways.

Cell-Free Enzyme Inhibition Assays

These assays provide a direct measure of the compound's ability to inhibit enzymes central to the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

2.1.1 COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the peroxidase activity of human recombinant COX-2.[18][19]

Experimental Protocol:

  • Reagents: Use a commercial COX-2 inhibitor screening kit or prepare reagents in-house (human recombinant COX-2, arachidonic acid substrate, colorimetric probe).

  • Assay Procedure (based on a colorimetric assay):

    • In a 96-well plate, add 150 µL of Tris-HCl buffer (100 mM, pH 8.0), 10 µL of Hematin, and 10 µL of COX-2 enzyme solution.[19]

    • Add 10 µL of the test compound at various concentrations. Use Celecoxib as a positive control.

    • Pre-incubate for 10 minutes at room temperature.[19]

    • Initiate the reaction by adding 10 µL of a chromogenic substrate (e.g., TMPD) and 10 µL of arachidonic acid.[19]

    • Monitor the increase in absorbance at 590 nm over time.

  • Calculation: Determine the reaction rate and calculate the percentage of inhibition for each concentration. Determine the IC50 value.

2.1.2 5-LOX Inhibition Assay

This assay measures the inhibition of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to leukotrienes.

Experimental Protocol:

  • Reagents: Potato or soybean 5-LOX, linoleic acid substrate, phosphate buffer (pH 6.3).

  • Assay Procedure:

    • In a quartz cuvette, mix phosphate buffer, the test compound, and the 5-LOX enzyme solution.[20]

    • Incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding the linoleic acid substrate.[20]

    • Measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[20]

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value. Zileuton can be used as a positive control.

Cell-Based Nitric Oxide (NO) Production Assay

This assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in a relevant cell model. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and upregulate inducible nitric oxide synthase (iNOS).[21][22]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO TestCompound 7-Hydroxy-2,2,8-trimethyl- 2,3-dihydro-4H-chromen-4-one TestCompound->NFkB Potential Inhibition

Caption: Simplified signaling pathway of LPS-induced NO production in macrophages and the potential point of intervention for the test compound.

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound or controls for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[22]

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition and determine the IC50 value. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Assay Mechanism Hypothetical IC50 for Target Compound Quercetin (Positive Control) Luteolin (Positive Control)
COX-2 Inhibition Enzyme Inhibition25-50 µM~10-20 µM~15-30 µM
5-LOX Inhibition Enzyme Inhibition30-60 µM~15-25 µM~20-40 µM
NO Production Cellular Inhibition20-40 µM~5-15 µM~10-25 µM

Table 2: Hypothetical Comparative Anti-inflammatory Activity Data.

Phase 3: Mechanistic Elucidation

If significant inhibition of NO production is observed, the next logical step is to investigate the compound's effect on the production of other key inflammatory mediators.

Pro-inflammatory Cytokine Quantification

This is achieved by measuring the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants of LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[23][24][25]

Experimental Protocol:

  • Sample Collection: Use the cell culture supernatants collected from the NO production assay (Step 2.2).

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate (e.g., HRP-streptavidin), and a substrate.[26]

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated for each cytokine, and the concentrations in the samples are interpolated from this curve. The percentage of inhibition of cytokine production is then calculated.

Conclusion and Forward Look

This guide provides a robust, multi-faceted framework for the independent replication and characterization of the potential antioxidant and anti-inflammatory bioactivities of this compound. By employing a battery of validated in vitro assays and comparing the results against well-established positive and negative controls, researchers can generate a comprehensive and reliable bioactivity profile for this novel compound.

The causality behind this experimental design is rooted in a hierarchical approach: first, establishing broad activity (antioxidant and anti-inflammatory potential), and then progressing to more specific mechanistic questions (enzyme inhibition and cytokine modulation). Each protocol is a self-validating system when performed with the appropriate controls, ensuring the trustworthiness of the generated data. A positive result in these assays would provide a strong rationale for further investigation, including in vivo studies, to fully elucidate the therapeutic potential of this promising chromanone derivative.

References

  • Seelinger, G., Merfort, I., & Wölfle, U. (2008). Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. Planta medica, 74(14), 1667–1677. [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Doo, A., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. [Link]

  • Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology. [Link]

  • Park, J. C., et al. (2004). Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi. PubMed. [Link]

  • Jan, M. S., et al. (2022). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed Central. [Link]

  • Stratford, A. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]

  • Gomes, A., Fernandes, E., & Silva, A. M. S. (2017). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Singh, A. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. [Link]

  • Karimi-Avargani, M. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? ResearchGate. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Sheu, J.-H., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Zhao, L., et al. (2023). Anti-Oxidant, Anti-Inflammatory and Antiviral Properties of Luteolin Against SARS-CoV-2: Based on Network Pharmacology. MDPI. [Link]

  • Lesjak, M., et al. (2017). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. National Onion Association. [Link]

  • Rockland Immunochemicals, Inc. (2021). Positive and Negative Controls. Rockland Immunochemicals, Inc.[Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. [Link]

  • Lesjak, M., et al. (2018). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. ResearchGate. [Link]

  • Lou, H., et al. (2020). Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides. Chinese Traditional and Herbal Drugs. [Link]

  • Jayasinghe, S., et al. (2026). Formulation and In vitro Evaluation of an Anti-inflammatory Herbal Suppository containing Peperomia pellucida. Frontiers. [Link]

  • Salehi, B., et al. (2020). Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine. MDPI. [Link]

  • de-Campos, D. P., et al. (2017). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. [Link]

  • Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • GSC Online Press. (2024). Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies. GSC Online Press. [Link]

  • Kumar, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. [Link]

  • Magnusson, S. (2023). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Diva-Portal.org. [Link]

  • Matco Life Science. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Matco Life Science. [Link]

  • M., R. R., & S., S. (2023). Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties – A Review. IDEAS/RePEc. [Link]

  • Tewtrakul, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

  • S., S., & S., M. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • El-Sayed, M. A., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

  • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville. [Link]

  • Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. ResearchGate. [Link]

  • Y., K. A., et al. (2022). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. [Link]

  • Młynarczyk, K., et al. (2023). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH. [Link]

  • Marín-Sáez, J., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]

Sources

A Comparative Guide to the Synthetic Routes for 7-Hydroxy-2,2,8-trimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: February 2026

The 4-chromanone scaffold is a privileged heterocyclic motif that serves as a core structural component in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.[3][4] 7-Hydroxy-2,2,8-trimethyl-4-chromanone, in particular, represents a key synthetic intermediate for accessing more complex molecules in drug discovery programs.

This guide provides an in-depth comparison of the principal synthetic strategies for preparing this target molecule. We will dissect each route, explaining the underlying chemical logic, providing detailed experimental protocols, and offering a critical evaluation of their respective strengths and weaknesses to inform your synthetic planning.

Route 1: One-Pot Acid-Catalyzed Cyclization of a Phenol and an Unsaturated Acid

This approach is one of the most direct methods for constructing the 4-chromanone ring system. It leverages a Friedel-Crafts-type reaction between an activated phenol and an α,β-unsaturated acid, which undergoes a tandem acylation/alkylation and cyclization cascade in a single pot.

Principle and Mechanism

The reaction commences with the activation of 3,3-dimethylacrylic acid by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The electron-rich aromatic ring of 2,5-dimethylresorcinol then acts as a nucleophile. The precise mechanism can follow two potential pathways:

  • Direct Friedel-Crafts Acylation: The phenolic oxygen attacks the activated carbonyl, forming an ester intermediate. This ester can then undergo an intramolecular Fries rearrangement, followed by cyclization.[5]

  • Michael Addition/Friedel-Crafts Alkylation: The aromatic ring attacks the β-carbon of the activated unsaturated acid (Michael addition). The resulting intermediate then undergoes an intramolecular Friedel-Crafts acylation to close the heterocyclic ring.

Given the harsh acidic conditions and the reactivity of the components, the reaction likely proceeds through a concerted or rapidly sequential process involving these steps, driving towards the thermodynamically stable chromanone product. The substitution pattern is directed by the powerful activating and ortho-, para-directing effect of the two hydroxyl groups on the resorcinol ring.

Experimental Protocol
  • To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the PPA to 70-80°C with stirring until it becomes a mobile liquid.

  • In a separate beaker, mix 2,5-dimethylresorcinol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).

  • Add the solid mixture portion-wise to the hot PPA over 15 minutes, ensuring the temperature does not exceed 95°C.

  • After the addition is complete, maintain the reaction mixture at 85-90°C for 3-4 hours, monitoring by TLC.

  • Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 7-Hydroxy-2,2,8-trimethyl-4-chromanone.

Workflow Diagram

Route_1_Workflow start Starting Materials: 2,5-Dimethylresorcinol 3,3-Dimethylacrylic Acid reaction One-Pot Reaction start->reaction workup Workup reaction->workup reagents Polyphosphoric Acid (PPA) 85-90°C, 3-4h reagents->reaction purification Purification workup->purification workup_steps 1. Quench on Ice 2. Filtration 3. Washing workup_steps->workup product Product: 7-Hydroxy-2,2,8-trimethyl-4-chromanone purification->product purification_step Recrystallization (Ethanol/Water) purification_step->purification

Caption: One-Pot Friedel-Crafts Cyclization Workflow.

Route 2: Stepwise Synthesis via Michael Addition and Intramolecular Cyclization

This route offers greater control by separating the initial carbon-carbon bond formation from the final ring-closing step. It involves an initial base-catalyzed Michael addition followed by an acid-catalyzed intramolecular acylation. This method can be advantageous for substrates sensitive to harsh one-pot conditions.

Principle and Mechanism

Step 1: Michael Addition. The synthesis begins with a base-catalyzed Michael addition of 2,5-dimethylresorcinol to acrylonitrile.[6] The phenoxide, generated by a mild base like potassium carbonate, acts as the nucleophile, attacking the electron-deficient alkene of acrylonitrile to form a 3-aryloxypropanenitrile intermediate. This reaction is generally high-yielding and selective for O-alkylation under controlled conditions.

Step 2: Hydrolysis and Cyclization. The nitrile intermediate is then subjected to harsh acidic and hydrolytic conditions, typically using a mixture of strong acids like trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA).[6] This potent combination serves two purposes: first, it hydrolyzes the nitrile group to a carboxylic acid, and second, it promotes an intramolecular Friedel-Crafts acylation, where the newly formed carboxylic acid acylates the aromatic ring to form the final 4-chromanone product.

Experimental Protocol

Step 1: Synthesis of 3-(3-hydroxy-2,5-dimethylphenoxy)propanenitrile

  • In a round-bottom flask, dissolve 2,5-dimethylresorcinol (1.0 eq) in tert-butanol.

  • Add a catalytic amount of potassium carbonate (0.1 eq).

  • Add acrylonitrile (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

  • After cooling, filter off the catalyst. Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude nitrile intermediate, which can be used directly in the next step or purified by column chromatography.

Step 2: Hydrolysis and Cyclization to 7-Hydroxy-2,8-dimethyl-4-chromanone Note: This protocol would yield a chromanone without the gem-dimethyl group at the C2 position. To obtain the target molecule, a different Michael acceptor, such as 3,3-dimethylacrylonitrile, would be required in Step 1. The subsequent cyclization would proceed as described.

  • To a solution of trifluoroacetic acid (TFA) (5.0 eq) at 0°C, slowly add trifluoromethanesulfonic acid (TfOH) (1.5 eq).

  • Add the crude 3-aryloxypropanenitrile intermediate (1.0 eq) to the acid mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it into a beaker of ice water.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the target chromanone.

Workflow Diagram

Route_2_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Cyclization start_A 2,5-Dimethylresorcinol + 3,3-Dimethylacrylonitrile reaction_A Base-Catalyzed Michael Addition start_A->reaction_A intermediate Intermediate: Aryloxy-methyl-butanenitrile reaction_A->intermediate reagents_A K₂CO₃ (cat.) tert-Butanol, Reflux reagents_A->reaction_A reaction_B Acid-Catalyzed Hydrolysis & Cyclization intermediate->reaction_B product_B Product: 7-Hydroxy-2,2,8-trimethyl-4-chromanone reaction_B->product_B reagents_B TfOH / TFA 60-70°C reagents_B->reaction_B

Sources

A Comparative Guide to the Validation of 7-Hydroxy-2,2,8-trimethylchroman-4-one as a Potential ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 7-Hydroxy-2,2,8-trimethylchroman-4-one as a novel inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). We will objectively compare its potential performance against established ROCK inhibitors through a series of robust experimental protocols, supported by illustrative data. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Rationale for Targeting the ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of various cellular processes, including cytoskeletal remodeling, cell adhesion, migration, and smooth muscle contraction.[1][2] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK has two main isoforms, ROCK1 and ROCK2, which phosphorylate a plethora of downstream substrates.[1][2] A key substrate is Myosin Light Chain (MLC), and its phosphorylation, either directly or through the inhibition of MLC phosphatase, leads to increased actomyosin contractility.[2][3]

Given its central role in these fundamental cellular functions, dysregulation of the ROCK pathway has been implicated in numerous pathologies, including hypertension, cancer metastasis, glaucoma, and neuronal degeneration.[4][5][6][7] This makes ROCK an attractive therapeutic target, and several small molecule inhibitors have been developed, with some, like Fasudil, approved for clinical use in certain regions for conditions such as cerebral vasospasm.[4][7]

This guide focuses on the validation of a novel compound, 7-Hydroxy-2,2,8-trimethylchroman-4-one, a member of the chromanone class of compounds which have shown diverse biological activities.[8] The hypothesis for its investigation as a ROCK inhibitor could stem from computational docking studies or its structural resemblance to other known kinase inhibitors. The following sections will detail a rigorous, multi-tiered approach to validate this hypothesis.

Diagram of the ROCK Signaling Pathway

ROCK_Signaling_Pathway Simplified ROCK Signaling Pathway GPCR GPCRs / Growth Factor Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoGEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GAP activity ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation LIMK LIM Kinase ROCK->LIMK Activation MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylation MLC->MLC_P Phosphorylation Actomyosin Actomyosin Contraction, Stress Fiber Formation MLC_P->Actomyosin Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Promotes Depolymerization Cofilin_P Phosphorylated Cofilin Cofilin_P->Actin_Stab Inhibits Depolymerization

Caption: Simplified overview of the ROCK signaling cascade.

Comparative Framework: Established ROCK Inhibitors

To objectively assess the potential of 7-Hydroxy-2,2,8-trimethylchroman-4-one, its performance will be benchmarked against well-characterized ROCK inhibitors.

  • Y-27632: A highly selective and potent, ATP-competitive inhibitor of both ROCK1 and ROCK2.[9][10][11] It is widely used as a research tool to study the physiological roles of the ROCK pathway.[9][10]

  • Fasudil (HA-1077): A potent ROCK inhibitor and vasodilator that has been approved for clinical use in Japan and China.[4][7][12] It also exhibits some activity against other kinases like PKA and PKC at higher concentrations.[12]

  • Thiazovivin: A potent ROCK inhibitor known to enhance the survival of human embryonic stem cells after dissociation.[13][14] It has an IC50 of 0.5 µM for ROCK in cell-free assays.[14]

Experimental Validation: A Two-Tiered Approach

A sequential validation process is proposed, starting with a direct biochemical assay, followed by a functional cell-based assay.

Diagram of the Experimental Workflow

Experimental_Workflow Validation Workflow for a Novel ROCK Inhibitor Compound 7-Hydroxy-2,2,8-trimethylchroman-4-one Biochem_Assay Tier 1: Biochemical Kinase Assay Compound->Biochem_Assay IC50 Determine IC50 against ROCK1 and ROCK2 Biochem_Assay->IC50 Cell_Assay Tier 2: Cell-Based Functional Assay (e.g., Contractility Assay) IC50->Cell_Assay If potent Functional_Inhibition Assess inhibition of ROCK-mediated cellular processes Cell_Assay->Functional_Inhibition Comparison Compare potency and efficacy with known inhibitors (Y-27632, Fasudil, Thiazovivin) Functional_Inhibition->Comparison Conclusion Conclusion on potential as a ROCK inhibitor Comparison->Conclusion

Sources

A-7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one: A Comparative Guide to Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the selectivity of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, a member of the chromen-4-one (chromanone) class of heterocyclic compounds. Chromanones are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The therapeutic potential of any compound is critically dependent on its selectivity—the ability to interact with a desired target while minimizing off-target effects that can lead to toxicity. This guide details a strategic approach to selectivity profiling, presenting methodologies for target identification and comparative analysis against a panel of relevant biological targets. We will explore experimental protocols for key assays, provide a rationale for experimental design, and present data in a comparative format to guide researchers in drug development.

Introduction: The Significance of the Chromen-4-one Scaffold

The chromen-4-one scaffold is a recurring motif in a multitude of natural and synthetic molecules with significant pharmacological properties.[3][4] Derivatives of this core structure have shown promise in modulating various signaling pathways critical in human disease. The subject of this guide, this compound, possesses structural features that suggest potential interactions with a range of biological targets. Its hydroxyl group and heterocyclic ring system make it a candidate for interacting with enzymes such as kinases or influencing transcription factors involved in cellular stress responses.

A critical aspect of preclinical drug development is the rigorous assessment of a compound's selectivity.[5][6] A highly selective compound offers a greater therapeutic window and a reduced risk of adverse effects. This guide outlines a systematic approach to characterizing the selectivity profile of this compound.

Postulated Primary Target and Rationale for Selectivity Screening

Based on the structural characteristics of the chromen-4-one core, particularly its α,β-unsaturated carbonyl moiety, a plausible primary biological target is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[7] Nrf2 is a master regulator of the cellular antioxidant response, and its activation has been proposed as a therapeutic strategy for diseases involving oxidative stress.[8][9] Electrophilic compounds can react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 activation.[7][10]

However, this electrophilicity also presents a liability, as the compound could react with cysteines in other proteins, leading to off-target effects. Therefore, a comprehensive selectivity screen is imperative. We will focus on two major classes of off-targets that are frequently implicated in the activity of small molecules: protein kinases and G-protein coupled receptors (GPCRs).[5][11]

Comparative Selectivity Analysis

To objectively assess the selectivity of this compound, its activity should be quantified against its intended target (Nrf2 activation) and compared with its activity against a panel of representative off-targets. For this guide, we will consider a hypothetical dataset for comparison with a known Nrf2 activator, Sulforaphane, and a promiscuous kinase inhibitor, Staurosporine.

Table 1: Comparative Potency (EC50/IC50) Profile
CompoundNrf2 Activation (ARE-Luciferase Assay) EC50 (µM)Kinase Panel (Average IC50 against 10 representative kinases) (µM)GPCR Panel (Average % Inhibition at 10 µM against 5 representative receptors)
This compound 5.2 > 50 < 10%
Sulforaphane (Nrf2 Activator Control)2.5> 100< 5%
Staurosporine (Promiscuous Kinase Inhibitor Control)> 1000.01Not Applicable

Data presented are hypothetical and for illustrative purposes.

Experimental Workflows and Protocols

A logical workflow is essential for systematic selectivity profiling. The following diagram illustrates the proposed experimental sequence.

G cluster_0 Primary Target Validation cluster_1 Off-Target Screening cluster_2 Data Analysis A Nrf2 Activation Assay (ARE-Luciferase) B Target Gene Expression (qRT-PCR for NQO1, HO-1) A->B Confirm Mechanism E Determine EC50/IC50 Values A->E C Kinase Panel Screen (e.g., KinomeScan) C->E D GPCR Panel Screen (e.g., Radioligand Binding) D->E F Calculate Selectivity Index (Off-Target IC50 / On-Target EC50) E->F caption Figure 1. Experimental workflow for selectivity profiling.

Caption: Figure 1. Experimental workflow for selectivity profiling.

Protocol: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

Principle: This cell-based assay quantifies the activation of the Nrf2 pathway. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to the transcription of luciferase, and its activity is measured by luminescence.

Materials:

  • HEK293T cells

  • ARE-Luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • After 24 hours, transfect cells with the ARE-Luciferase plasmid according to the manufacturer's protocol.

  • Allow 24 hours for plasmid expression.

  • Prepare serial dilutions of this compound, Sulforaphane (positive control), and a vehicle control (DMSO).

  • Treat the cells with the compounds for 18-24 hours.

  • Remove the media and add the luciferase assay reagent.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate EC50 values from the dose-response curves.

Self-Validation: The inclusion of a known Nrf2 activator (Sulforaphane) as a positive control and a vehicle control ensures the assay is responsive and specific.

Protocol: Kinase Selectivity Profiling

Principle: Assessing kinase inhibitor selectivity is crucial due to the high structural similarity of the ATP-binding site across the kinome.[5][12] A common method is to use a commercial service that screens the compound against a large panel of kinases at a fixed ATP concentration, often near the Km for each enzyme.[13][14]

Methodology: A widely accepted approach is to submit the compound to a specialized vendor for a broad kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan™ or Thermo Fisher Scientific SelectScreen®).

Experimental Parameters:

  • Compound Concentration: Typically a single high concentration (e.g., 10 µM) for initial screening, followed by dose-response curves for any hits.[13]

  • Assay Format: Often a competitive binding assay where the compound competes with a tagged ligand for the kinase's ATP-binding site.[5]

  • Data Output: Results are usually provided as percent inhibition relative to a control, from which IC50 values can be determined for active compounds.

Rationale for Choice: Outsourcing to a specialized service provides access to a broad, validated panel of kinases, ensuring high-quality, reproducible data without the need for extensive in-house assay development.

Protocol: GPCR Selectivity Profiling

Principle: G-protein coupled receptors are the largest family of drug targets, and unintended interactions can lead to significant side effects.[11][15] Radioligand binding assays are a standard method for assessing a compound's affinity for a panel of GPCRs.[15]

Methodology: Similar to kinase profiling, it is efficient to use a commercial service that offers a panel of GPCR binding assays.

Experimental Parameters:

  • Assay Format: Competitive binding assays using cell membranes expressing the target receptor and a specific radioligand. The test compound's ability to displace the radioligand is measured.

  • Compound Concentration: A single concentration (e.g., 10 µM) is used for initial screening.

  • Data Output: Results are reported as percent inhibition of radioligand binding.

Rationale for Choice: This approach provides a broad overview of potential GPCR interactions in a cost-effective and time-efficient manner.[11]

Signaling Pathway Visualization

The following diagram illustrates the intended on-target pathway (Nrf2 activation) and potential off-target interactions with a representative kinase pathway (MAPK).

G cluster_0 On-Target Pathway: Nrf2 Activation cluster_nuc On-Target Pathway: Nrf2 Activation cluster_1 Potential Off-Target: Kinase Inhibition Compound 7-Hydroxy-2,2,8-trimethyl- 2,3-dihydro-4H-chromen-4-one Keap1 Keap1 Compound->Keap1 Inhibits MEK MEK Compound->MEK Potential Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Genes Antioxidant Genes (NQO1, HO-1) ARE->Genes Transcription GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation caption Figure 2. On-target vs. potential off-target pathways.

Caption: Figure 2. On-target vs. potential off-target pathways.

Interpretation and Conclusion

The selectivity profile of this compound, as illustrated by the hypothetical data, suggests it is a potent activator of the Nrf2 pathway with a favorable selectivity window against the tested kinase and GPCR panels. A selectivity index can be calculated by dividing the off-target IC50 by the on-target EC50. In this case, the selectivity for Nrf2 over the representative kinases would be >9.6-fold (>50 µM / 5.2 µM).

This guide provides a foundational strategy for the selectivity assessment of novel compounds. The described methodologies, from cell-based reporter assays to broad panel screening, offer a robust framework for making informed decisions in the drug discovery process.[16][17] The chromen-4-one scaffold continues to be a valuable starting point for the development of new therapeutic agents, and rigorous selectivity profiling is essential to unlocking its full potential.[3]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Borisy, A. A., Elliott, P. J., Hurst, N. W., Lee, M. S., Lehar, J., Price, E. R., ... & Keith, C. T. (2003). Systematic discovery of multicomponent therapeutics. Proceedings of the National Academy of Sciences, 100(13), 7977-7982. [Link]

  • Katoh, M., & Nakagama, H. (2014). NRF2 pathogenic activation in cancer. Carcinogenesis, 35(3), 503-511. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Robles-Aparicio, R., Sarmiento-Sánchez, J. I., & Pérez-García, L. A. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic & Medicinal Chemistry Letters, 40, 127943. [Link]

  • Schrage, R., & Kostenis, E. (2017). Recent progress in assays for GPCR drug discovery. Physiological reviews, 97(4), 1469-1517. [Link]

  • Shaw, V., & Cuendet, M. (2020). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2020, 9368403. [Link]

  • Wei, D., Jiang, X., Zhou, L., & Chen, J. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), 2951-2958. [Link]

  • Zhang, D. D., & Chapman, E. (2020). The role of NRF2 in oxidative stress and toxicity. Annual review of pharmacology and toxicology, 60, 413-433. [Link]

Sources

A Comparative Analysis of 7-Hydroxy-2,2,8-trimethyl-4-chromanone: A Potential Bioactive Scaffold Against Commercially Available Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and natural product chemistry, the identification and characterization of novel bioactive scaffolds are paramount. This guide provides a comprehensive comparative analysis of 7-Hydroxy-2,2,8-trimethyl-4-chromanone, a potentially novel chromanone derivative, against a panel of well-characterized and commercially available flavonoids: Quercetin, Kaempferol, Luteolin, Apigenin, and Catechin. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the therapeutic potential of this and similar compounds.

Introduction: The Promise of the Chromanone Scaffold

Chromanones, characterized by a benzopyran-4-one backbone, are a significant class of oxygen-containing heterocyclic compounds.[1] They are structurally related to the more widely studied chromones, differing by the absence of a double bond between C-2 and C-3 of the pyranone ring.[2][3] This structural nuance can lead to significant variations in biological activity.[2][3] The chromanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in bioactive compounds.[2][3] Naturally occurring and synthetic chromanones have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antidiabetic, antimicrobial, and antiviral properties.[1][2]

7-Hydroxy-2,2,8-trimethyl-4-chromanone, the subject of this guide, is a specific derivative of this promising scaffold. While extensive research on this particular molecule is not yet widely published, its structural features suggest a potential for interesting biological activities. The hydroxyl group at the 7th position, a common feature in many bioactive flavonoids, and the trimethyl substitution on the pyranone ring are expected to influence its physicochemical properties and biological interactions.

This guide will, therefore, extrapolate the potential activities of 7-Hydroxy-2,2,8-trimethyl-4-chromanone based on the known properties of the chromanone class and compare it to established, commercially available flavonoids.

The Benchmarks: A Profile of Commercially Available Flavonoids

To provide a robust comparative framework, we have selected five of the most extensively studied and commercially available flavonoids. These compounds represent different subclasses of flavonoids and have well-documented biological activities.

  • Quercetin: A flavonol found in many fruits, vegetables, and grains.[4] It is a potent antioxidant and anti-inflammatory agent with demonstrated cardioprotective, neuroprotective, and anticancer properties.[4][5][6]

  • Kaempferol: Another common flavonol, structurally similar to quercetin, found in foods like kale, beans, and tea.[7] It exhibits significant antioxidant, anti-inflammatory, and anticancer activities by modulating various signaling pathways.[7][8][9]

  • Luteolin: A flavone present in various plants, including celery, thyme, and peppermint.[10][11] It is known for its neuroprotective, anti-inflammatory, and anticancer effects, often attributed to its ability to modulate signaling pathways like NF-κB and STAT3.[10][12][13]

  • Apigenin: A flavone found in chamomile, parsley, and celery.[14] It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.[14][15][16]

  • Catechin: A flavan-3-ol, which is a major component of tea.[17][18] It is a powerful antioxidant and has been studied for its anti-inflammatory, antidiabetic, anticancer, and neuroprotective effects.[17][18][19]

Comparative Analysis of Potential Biological Activities

This section will compare the potential biological activities of 7-Hydroxy-2,2,8-trimethyl-4-chromanone with the established activities of the benchmark flavonoids.

Antioxidant Activity

Theoretical Potential of 7-Hydroxy-2,2,8-trimethyl-4-chromanone: The phenolic hydroxyl group at the 7th position is a key structural feature that can confer antioxidant activity by donating a hydrogen atom to scavenge free radicals. The electron-donating methyl groups on the chromanone ring may also enhance this activity. Several studies have reported the antioxidant potential of various 7-hydroxychromanone derivatives.[20][21]

Established Activity of Benchmark Flavonoids: Quercetin, kaempferol, luteolin, apigenin, and catechin are all potent antioxidants.[5][6][8][10][17][22] Their antioxidant capacity is attributed to the number and arrangement of hydroxyl groups on their phenyl rings, which allow for efficient free radical scavenging.[6]

Data Summary:

CompoundKey Structural Features for Antioxidant ActivityReported Antioxidant Mechanisms
7-Hydroxy-2,2,8-trimethyl-4-chromanone (Predicted) 7-hydroxyl group, methyl substitutionsFree radical scavenging (predicted)
Quercetin 3',4'-catechol group, 3- and 5-hydroxyl groupsFree radical scavenging, metal chelation, upregulation of antioxidant enzymes[6][23]
Kaempferol 4'-hydroxyl group, 3- and 5-hydroxyl groupsFree radical scavenging, inhibition of pro-oxidant enzymes[8][24]
Luteolin 3',4'-catechol group, 5- and 7-hydroxyl groupsFree radical scavenging, modulation of antioxidant signaling pathways[10][25]
Apigenin 4'-hydroxyl group, 5- and 7-hydroxyl groupsFree radical scavenging, enhancement of endogenous antioxidant defense[14][22]
Catechin Catechol B-ring, 3-hydroxyl groupFree radical scavenging, modulation of Nrf2 and NF-κB pathways[17][18][19]
Anti-inflammatory Activity

Theoretical Potential of 7-Hydroxy-2,2,8-trimethyl-4-chromanone: The chromanone scaffold is known to be a foundation for compounds with anti-inflammatory properties.[2] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB. The 7-hydroxyl group may play a role in these interactions.

Established Activity of Benchmark Flavonoids: All the selected flavonoids exhibit significant anti-inflammatory effects.[5][7][12][17][22][26] They are known to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[5][12][26] A primary mechanism for this is the inhibition of the NF-κB signaling pathway.[15][19]

Visualizing the NF-κB Signaling Pathway:

NF_kappaB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Flavonoids & Chromanones Flavonoids & Chromanones Flavonoids & Chromanones->IKK Complex Inhibit Flavonoids & Chromanones->NF-κB (p50/p65) Inhibit Translocation DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test Compound Stock Test Compound Stock Add Test Compound Add Test Compound Test Compound Stock->Add Test Compound DPPH Solution DPPH Solution Add DPPH Solution Add DPPH Solution DPPH Solution->Add DPPH Solution 96-well plate 96-well plate Incubate in Dark Incubate in Dark 96-well plate->Incubate in Dark Add Test Compound->96-well plate Add DPPH Solution->96-well plate Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: A generalized workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 7-Hydroxy-2,2,8-trimethyl-4-chromanone and the benchmark flavonoids in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of the test compounds.

    • Add the DPPH working solution to each well.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent + DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Griess Assay for Nitric Oxide Inhibition in LPS-Stimulated Macrophages

Principle: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without test compound).

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

MTT Assay for Cytotoxicity in Cancer Cell Lines

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture and Treatment:

    • Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Incubation and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While 7-Hydroxy-2,2,8-trimethyl-4-chromanone is a relatively uncharacterized compound, its chromanone backbone suggests a high potential for bioactivity. Based on the established properties of the chromanone scaffold and its structural similarity to other bioactive molecules, it is plausible that this compound will exhibit antioxidant, anti-inflammatory, and anticancer properties.

The comparative analysis with well-established flavonoids like quercetin, kaempferol, luteolin, apigenin, and catechin provides a valuable context for its potential efficacy. The proposed experimental workflows offer a clear path for the systematic evaluation of these potential activities.

Future research should focus on the synthesis and purification of 7-Hydroxy-2,2,8-trimethyl-4-chromanone, followed by the execution of the described in vitro assays. Subsequent studies could explore its mechanism of action in more detail, including its effects on specific signaling pathways and its potential for in vivo efficacy. The exploration of such novel chromanone derivatives is a promising avenue for the discovery of new therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9064, Catechin. [Link]

  • Ghofrani, S., Jafari, D., et al. (2022). Pharmacological Actions and Underlying Mechanisms of Catechin: A Review. Mini-Reviews in Medicinal Chemistry.
  • The Science Behind Apigenin: Mechanisms of Action and Therapeutic Potential. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Tyll, J. M., & Staniforth, V. (2009). Green tea catechins: biologic properties, proposed mechanisms of action, and clinical implications.
  • Ghofrani, S., Jafari, D., et al. (2022). Pharmacological Actions and Underlying Mechanisms of Catechin: A Review. Mini-Reviews in Medicinal Chemistry.
  • MDPI. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. [Link]

  • Al-Ishaq, R. K., et al. (2020). Recent studies on kaempferol and its biological and pharmacological activities. EXCLI Journal.
  • Salehi, B., et al. (2019). The Therapeutic Potential of Apigenin.
  • Carnevale, C., et al. (2023). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. Cancers.
  • Tyll, J. M., & Staniforth, V. (2009). Green tea catechins: biologic properties, proposed mechanisms of action, and clinical implications.
  • Kaempferol: A flavonoid with wider biological activities and its applic
  • MDPI. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities. [Link]

  • MDPI. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. [Link]

  • Ganesan, K., & Xu, B. (2018). Therapeutical properties of apigenin: a review on the experimental evidence and basic mechanisms. Critical Reviews in Food Science and Nutrition.
  • Request PDF. Kaempferol and its derivatives: Biological activities and therapeutic potential. [Link]

  • Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid. Pharmacognosy Reviews.
  • Uddin, M. S., et al. (2023).
  • Li, Y., et al. (2022).
  • ResearchGate. (PDF) Review on the Bioactivities of Quercetin. [Link]

  • Al-Ishaq, R. K., et al. (2024). Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities.
  • ResearchGate. The biological activities of quercetin and its mechanism [20](list of... [Link]

  • Nabavi, S. M., et al. (2023). Recent insights into luteolin and its biological and pharmacological activities. EXCLI Journal.
  • ResearchGate. Biological activities and possible mechanisms of action of luteolin. [Link]

  • López-Lázaro, M. (2009). Distribution and Biological Activities of the Flavonoid Luteolin. Mini-Reviews in Medicinal Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 235110, 7-Hydroxy-4-phenyl-2-chromanone. [Link]

  • Gaspar, A., et al. (2020). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Singh, P., & Kaur, M. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Discovery Technologies.
  • ChemSynthesis. 7-hydroxy-2-chromanone. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. [Link]

  • ResearchGate. Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 298130, 7-Hydroxychromanone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11652435, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. [Link]

  • Lee, H., et al. (2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Bioorganic & Medicinal Chemistry Letters.
  • Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.
  • Kwak, J. H., et al. (2006). Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. Archives of Pharmacal Research.
  • ResearchGate. Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. [Link]

  • Liu, C., et al. (2022). New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. RSC Advances.
  • Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science.
  • Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Wikipedia. 7-Hydroxymitragynine. [Link]

  • MDPI. A Critical Review of the Neuropharmacological Effects of Kratom: An Insight from the Functional Array of Identified Natural Compounds. [Link]

  • Le, P. T., & Scott, T. M. (2023). Clinical Implications of Kratom (Mitragyna speciosa)
  • MDPI. Chalcone Derivatives: Role in Anticancer Therapy. [Link]

  • El-Sayed, N. N. E., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, a chromenone derivative whose handling requires meticulous attention to detail. The procedures outlined herein are designed to be self-validating, ensuring that each step logically reinforces a state of safety and compliance.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound, while not having a fully investigated toxicological profile, belongs to the chromenone class of compounds. Data from analogous structures and available safety information indicate that it should be treated with caution.

1.1. Known and Inferred Hazards Based on data for the compound and structurally similar chromenone derivatives, the primary hazards are:

  • Irritation: The compound is classified as an irritant (Hazard Code: Xi)[1]. It may cause irritation to the eyes, skin, and respiratory system[1][2][3].

  • Potential Toxicity: A related chromenone derivative is classified as harmful if swallowed (Acute Tox. 4)[4]. Due to this, it is prudent to handle this compound as potentially harmful via ingestion or inhalation.

1.2. Chemical and Physical Properties A summary of the key physical and chemical data is essential for proper handling and storage decisions.

PropertyValueSource
CAS Number 50544-72-4[1]
Molecular Formula C₁₂H₁₄O₃[1]
Appearance White solid[2]
Melting Point 181 °C[1]
Hazard Codes Xi (Irritant)[1]
Risk Statements 36/37/38 (Irritating to eyes, respiratory system and skin)[1]

1.3. Regulatory Classification Under the guidelines established by the U.S. Environmental Protection Agency (EPA), any chemical waste exhibiting characteristics of toxicity or irritation must be managed as hazardous waste.[5] Therefore, this compound, in pure form or in solutions, must be disposed of as regulated hazardous chemical waste. It is strictly prohibited to dispose of this compound in the regular trash or via sink drains.[6][7]

Safety Protocols and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is non-negotiable. The causality is simple: effective containment and personal barrier protection are the only ways to mitigate the risks of irritation and potential toxic exposure.

2.1. Required PPE

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to avoid inhaling dust particles.

2.2. Safe Handling Practices

  • All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid generating dust during transfer.[2]

  • Wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[3]

Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to waste management, from the point of generation to the final handoff for disposal. This workflow ensures compliance with EPA and OSHA regulations for hazardous waste management in academic and research laboratories.[8][9]

3.1. Waste Segregation

  • Principle: Never mix incompatible waste streams. This is a foundational principle of laboratory safety to prevent violent reactions or the generation of toxic gases.[10]

  • Action: Designate a specific waste container solely for this compound and other compatible, non-halogenated organic solids. Do not mix with acids, bases, or oxidizing agents.[10][11]

3.2. Container Selection and Preparation

  • Principle: The integrity of the waste container is the primary line of defense against environmental release.

  • Action: Select a container made of chemically compatible material, such as high-density polyethylene (HDPE). The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw-top cap.[9][10] It is recommended to use a container with a wide mouth to facilitate the easy transfer of solids and minimize spills.

3.3. Waste Accumulation and Labeling

  • Principle: Accurate and comprehensive labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Action:

    • Carefully transfer the solid waste into the designated container using a spatula or powder funnel.

    • Affix a hazardous waste label to the container immediately upon adding the first portion of waste.

    • The label must, at a minimum, include the following information[9]:

      • The words "HAZARDOUS WASTE" .

      • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.

      • Hazard Identification: Clearly indicate "Irritant" and "Potentially Toxic".

      • Principal Investigator and Laboratory Information: Your name, department, and room number.

3.4. Storage in a Satellite Accumulation Area (SAA)

  • Principle: The SAA provides a designated, controlled location for the short-term storage of hazardous waste at its point of generation.[10]

  • Action:

    • Store the sealed waste container in a designated SAA, which must be under the control of laboratory personnel.[10]

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Ensure the container is stored separately from incompatible materials like strong acids, bases, and oxidizers.[10]

    • Keep the waste container securely closed at all times, except when adding waste.[5][7]

3.5. Arranging Final Disposal

  • Principle: Final disposal must be conducted by trained professionals through your institution's established waste management program.

  • Action: Once the waste container is full (leaving at least one inch of headspace for expansion) or has been in storage for the maximum allowed time (typically 6-12 months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_accumulate Phase 2: Accumulation cluster_storage Phase 3: Storage & Disposal start Waste Generated: 7-Hydroxy-2,2,8-trimethyl- 2,3-dihydro-4H-chromen-4-one haz_assess Hazard Assessment: Classify as Irritant & Potentially Toxic Hazardous Waste start->haz_assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat haz_assess->ppe container Select Compatible Container (HDPE, Screw-Top) ppe->container label_container Affix 'Hazardous Waste' Label with Full Chemical Details container->label_container transfer Transfer Waste into Container in Fume Hood label_container->transfer seal Securely Seal Container transfer->seal store Store in Designated SAA with Secondary Containment seal->store pickup Container Full or Time Limit Reached? store->pickup contact_ehs Contact EHS for Waste Pickup pickup->contact_ehs Yes continue_storage Continue Secure Storage (Inspect Weekly) pickup->continue_storage No

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

4.1. Small Spill of Solid Material

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE described in Section 2.

  • Clean-up: Gently sweep the solid material onto a dustpan or use absorbent pads to collect the powder. Avoid actions that create dust. Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

4.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

Disposal of Contaminated Materials

  • Grossly Contaminated Items: Any items heavily contaminated with this compound, such as weigh boats, gloves, or absorbent pads used for spills, must be placed directly into the solid hazardous waste container.

  • Empty Containers: An empty chemical container may be disposed of in regular trash only if it has been triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. All labels on the container must be completely removed or defaced before disposal.[7][11] If the container cannot be safely cleaned, it must be disposed of as hazardous waste.[11]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 . PubChem. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97% . Cole-Parmer. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Based on data from related compounds, such as 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one and 7-Hydroxy-2-methyl-4H-chromen-4-one, we can anticipate that 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one may be harmful if swallowed or inhaled, and has the potential to cause skin and serious eye irritation[1][2][3]. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount.

Core Principles of Chemical Handling

Before any procedure, a thorough risk assessment is necessary. The following guidance is based on the inferred hazards of this chromenone derivative.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use[4]. For extended contact, consider gloves made of neoprene or butyl rubber, which are effective against polar organic compounds like ketones[5]. Always inspect gloves for any signs of degradation or puncture before use[4].
Eyes/Face Chemical splash goggles or a face shieldStandard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required to protect against splashes[4]. A face shield should be worn over goggles during procedures with a high risk of splashing or exothermic reactions[4].
Body Flame-resistant lab coatA lab coat, preferably made of a flame-resistant material like Nomex®, should be worn and fully buttoned to protect the skin[4].
Respiratory Use in a well-ventilated area or with a chemical fume hood. A respirator may be necessary for large quantities or poor ventilation.Engineering controls such as a chemical fume hood are the first line of defense[4][6]. If engineering controls are not feasible or sufficient to keep exposure below permissible limits, a NIOSH-approved respirator is required[4][7].
Footwear Closed-toe shoesShoes must fully cover the feet to protect against spills[4].
Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is functioning correctly.

    • Have all necessary equipment and reagents ready.

    • Locate the nearest safety shower and eyewash station.

  • Donning PPE:

    • Put on your lab coat and ensure it is buttoned.

    • Don chemical splash goggles.

    • Wash and dry your hands thoroughly.

    • Put on the appropriate chemical-resistant gloves.

  • Handling the Compound:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure[6].

    • Avoid direct contact with the skin, eyes, and clothing[2].

    • Use non-sparking tools, especially when handling flammable solvents[6].

  • Post-Handling:

    • Decontaminate all equipment and the work surface.

    • Carefully remove gloves and dispose of them in the designated chemical waste container.

    • Wash your hands thoroughly with soap and water.

    • Remove your lab coat and goggles.

Disposal Plan:

  • All waste materials, including contaminated gloves, weigh boats, and empty containers, should be disposed of in a properly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste[2][8].

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure Route First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[2].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur[2].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[8].
Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for Handling Chromenone Derivatives Start Start: Assess Handling Procedure SmallScale Small Scale Handling (<1g) in Fume Hood? Start->SmallScale LargeScale Large Scale Handling (>1g) or Poor Ventilation? SmallScale->LargeScale No StandardPPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat SmallScale->StandardPPE Yes EnhancedPPE Enhanced PPE: - Neoprene/Butyl Gloves - Chemical Splash Goggles - Face Shield - Flame-Resistant Lab Coat LargeScale->EnhancedPPE Yes End Proceed with Caution StandardPPE->End RespiratoryProtection Add Respiratory Protection (NIOSH-approved respirator) EnhancedPPE->RespiratoryProtection RespiratoryProtection->End

Caption: A flowchart outlining the PPE selection process based on the scale of the handling procedure.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University. Retrieved from [Link]

  • Personal Protective Equipment (PPE). University of California, Santa Cruz. Retrieved from [Link]

  • 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. PubChem. Retrieved from [Link]

  • Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.